molecular formula C9H9ClN2O3 B1594990 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 35588-36-4

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B1594990
CAS No.: 35588-36-4
M. Wt: 228.63 g/mol
InChI Key: YXLQFQSJHDHMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQFQSJHDHMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359260
Record name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35588-36-4
Record name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide CAS number 35588-36-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (CAS: 35588-36-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, a chemical intermediate with significant potential in various research and development sectors. The document details its chemical and physical properties, outlines a probable synthetic pathway, discusses its reactivity, and explores its applications, particularly in medicinal chemistry as a precursor for biologically active molecules. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound for their work.

Chemical Identity and Physicochemical Properties

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound characterized by a chloroacetamide group attached to a nitrophenyl moiety.[1] Its unique structure, featuring an amide, a chloro group, and a nitro group, makes it a versatile intermediate in organic synthesis.[1]

Chemical Structure

Figure 1: Chemical structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 35588-36-4[1][2][3][4]
Molecular Formula C₉H₉ClN₂O₃[1][3][4]
Molecular Weight 228.63 g/mol [1][3]
IUPAC Name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide[1]
Physical Form Powder[2]
Melting Point 144-146 °C[2]
Boiling Point 406 °C at 760 mmHg[3]
Density 1.411 g/cm³[3]
Flash Point 199.3 °C[3]
XLogP3 1.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
SMILES CC1=C(C=C(C=C1)[O-])NC(=O)CCl[1]
InChI Key YXLQFQSJHDHMLY-UHFFFAOYSA-N[1][2]

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic route for the target compound starts from 2-methyl-5-nitroaniline. The amino group of this precursor is reacted with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct, yielding the final product.

reactant1 2-Methyl-5-nitroaniline product 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide reactant1->product reactant2 Chloroacetyl Chloride reactant2->product conditions Base (e.g., Pyridine or Triethylamine) Inert Solvent (e.g., DCM or THF) Room Temperature conditions->product

Figure 2: Proposed synthetic workflow for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Experimental Protocol (Proposed)
  • Preparation: In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution.

  • Acylation: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.[7]

Reactivity Profile

The reactivity of this molecule is governed by its three main functional groups:

  • Chloro Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, extending the molecular scaffold.[1]

  • Nitro Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This amino group can then be further functionalized, providing a key handle for creating a diverse library of derivatives.[8]

  • Amide Group: The amide linkage is generally stable but can undergo hydrolysis under strong acidic or basic conditions. The N-H bond can also be deprotonated under strongly basic conditions, allowing for further substitution on the nitrogen atom.

Applications in Research and Development

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1][9]

Pharmaceutical Intermediate

This compound serves as a valuable building block for the synthesis of potential therapeutic agents.[1] Its structure is a precursor for various heterocyclic compounds and other derivatives that have been investigated for a range of biological activities. The presence of the nitro and chloro groups allows for sequential and regioselective modifications, which is a significant advantage in combinatorial chemistry and drug discovery.[8]

Precursor for Biologically Active Molecules

Derivatives of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide have shown promise in several areas of pharmacological research:

  • Antitumor Activity: The scaffold of this molecule has been used to synthesize oxindole derivatives that act as tyrosine kinase inhibitors .[1] Tyrosine kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[1]

  • Antimicrobial and Antiviral Properties: The broader class of N-substituted chloroacetamides has been explored for antimicrobial, antifungal, and antiviral activities.[6][8] For instance, related acetamides have been investigated in combination with existing antibacterial drugs to combat resistant strains like Klebsiella pneumoniae.[10]

  • Anticonvulsant Properties: Some related nitro-imidazolyl acetamide derivatives have demonstrated strong anticonvulsant properties in research studies.[7]

cluster_pathway Potential Therapeutic Applications of Derivatives cluster_derivatives Synthetic Derivatives cluster_targets Biological Targets / Activities start 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (Precursor) d1 Oxindole Derivatives start->d1 d2 Sulfonamide Derivatives start->d2 d3 Other Heterocyclic Compounds start->d3 t1 Tyrosine Kinases (Antitumor) d1->t1 t2 Bacterial/Viral Proteins (Antimicrobial/Antiviral) d2->t2 t3 Neuronal Ion Channels (Anticonvulsant) d3->t3

Sources

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, a chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's fundamental chemical and physical properties, outlines a representative synthetic protocol, and explores its primary application as a versatile building block for the synthesis of more complex, biologically active molecules. Emphasis is placed on the rationale behind methodological choices and the strategic utility of the compound's structural features in the drug discovery pipeline.

Chemical Identity and Properties

A clear understanding of a compound's identity and physicochemical properties is foundational for its application in a research and development setting. This section consolidates the key identifiers and characteristics of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Core Identifiers
  • Chemical Name: 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide[1][2]

  • CAS Number: 35588-36-4[1][2][3]

  • Molecular Formula: C₉H₉ClN₂O₃[1][2][4]

  • Synonyms: 2-CHLORO-5'-NITRO-O-ACETOTOLUIDIDE, acetamide, 2-chloro-N-(2-methyl-5-nitrophenyl)-[2]

Molecular Structure

The structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide features a chloroacetamide moiety attached to a substituted aniline ring. This combination of a reactive electrophilic site (the carbon bearing the chlorine) and a modifiable aromatic system makes it a valuable synthetic intermediate.

Caption: 2D structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Physicochemical Data

The following table summarizes key quantitative properties of the compound, which are essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource(s)
Molecular Weight 228.63 g/mol [1][2][4]
Exact Mass 228.0301698 u[2]
Density 1.411 g/cm³[2]
Boiling Point 406°C at 760 mmHg[2]
Flash Point 199.3°C[2]
Refractive Index 1.617[2]
Topological Polar Surface Area (TPSA) 74.9 Ų[2]
XLogP3 2.677[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Purification

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is typically achieved through a direct acylation of the corresponding aniline. This approach is efficient and relies on readily available starting materials.

Retrosynthetic Analysis

The most logical synthetic disconnection is at the amide bond. This retrosynthetic approach identifies 2-methyl-5-nitroaniline and chloroacetyl chloride as the precursor materials. This is a standard and reliable method for the formation of N-aryl acetamides.[5]

G target Target Molecule 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide disconnect => target->disconnect precursors Starting Materials 2-methyl-5-nitroaniline + Chloroacetyl Chloride disconnect->precursors

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. The causality behind key steps is explained to ensure a robust and reproducible procedure.

Objective: To synthesize 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide via N-acylation.

Materials:

  • 2-methyl-5-nitroaniline

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-methyl-5-nitroaniline in anhydrous DCM.

    • Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would reduce yield and complicate purification.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine. Cool the mixture to 0°C in an ice bath.

    • Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. Failure to scavenge the HCl would protonate the starting aniline, rendering it unreactive. Triethylamine is chosen as it is a strong enough base that does not compete as a nucleophile.

  • Acylation: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Causality: A slow, dropwise addition at low temperature is crucial for controlling the exothermic reaction and preventing the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated NaHCO₃ solution to neutralize any remaining acid and unreacted acyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Trustworthiness: This washing sequence is a self-validating system. The bicarbonate wash removes acid, the water wash removes residual bicarbonate and other water-soluble impurities, and the brine wash helps to break emulsions and begin the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by recrystallization, typically from ethanol or an ethyl acetate/hexane mixture, to yield a solid product. The purity and identity of the final compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the proton environment and structural integrity.

  • Mass Spectrometry: To verify the molecular weight.[1][2]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O stretch, N-H stretch, nitro N-O stretch).

Applications in Drug Discovery and Development

While not typically an active pharmaceutical ingredient itself, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide serves as a valuable precursor for creating more complex molecules with potential therapeutic properties.[6]

Role as a Key Synthetic Intermediate

The compound's utility stems from two key structural features:

  • The Chloroacetamide Group: The α-chloro position is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, azides), enabling the rapid generation of compound libraries for biological screening.

  • The Nitro Group: The nitro group can be readily reduced to an amine. This newly formed amino group can then be further functionalized through reactions like acylation, sulfonylation, or reductive amination, adding another layer of molecular diversity.

Workflow: From Intermediate to Bioactive Compound

The strategic use of this intermediate in a drug discovery program follows a logical workflow, allowing for systematic exploration of chemical space around a core scaffold.

G start 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide mod_a Reaction at Chloroacetamide (e.g., Nucleophilic Substitution) start->mod_a mod_b Reaction at Nitro Group (e.g., Reduction to Amine) start->mod_b library Diverse Compound Library mod_a->library mod_b->library screening High-Throughput Biological Screening library->screening hit Hit Identification & Lead Optimization screening->hit

Caption: Generalized workflow for developing bioactive derivatives.

A notable application is in the synthesis of sulfonamide compounds, which have demonstrated antitumor, antiviral, and antibacterial properties.[6] The foundational structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is modified in a multi-step process to introduce a sulfonamide group, a key pharmacophore in many established drugs.[6]

Safety and Handling

Hazard Identification

This compound is classified as an irritant.[2] As with all laboratory chemicals, it should be handled with appropriate care. Structurally similar chloroacetamides can be harmful if swallowed, in contact with skin, or inhaled.[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Action Plan: Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound with significant value for synthetic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its strategically positioned reactive sites make it an ideal starting material for the development of novel therapeutic agents. The ability to perform selective modifications at both the chloroacetamide and nitro functionalities provides a robust platform for generating diverse molecular libraries, accelerating the early stages of the drug discovery process.

References

  • Molbase. N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE. [Link]

  • PubChem. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. [Link]

  • PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. [Link]

  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a substituted aromatic amide that serves as a highly versatile intermediate in the field of medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, characterized by a chloroacetamide moiety and a nitrophenyl ring bearing a methyl group, offers multiple reactive sites. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of more complex molecules and heterocyclic systems.[2] While not typically an active pharmaceutical ingredient itself, its role as a foundational building block is critical in the development of novel therapeutic agents, including those with potential antitumor, antiviral, and antibacterial properties.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, a plausible synthetic pathway, key applications, and essential safety protocols for researchers and drug development professionals.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The following identifiers and structural representation define 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

  • IUPAC Name: 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

  • CAS Number: 35588-36-4[3][4][5]

  • Molecular Formula: C₉H₉ClN₂O₃[3]

  • Synonyms: 2-chloro-N-(2-methyl-5-nitro-phenyl)ethanamide, 2-CHLORO-5'-NITRO-O-ACETOTOLUIDIDE[3]

Caption: Chemical structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Physicochemical Properties

The physical and chemical characteristics of a compound are crucial for determining its handling, storage, and application in experimental settings. The properties of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide are summarized below.

PropertyValueReference(s)
Molecular Weight 228.64 g/mol [3]
Appearance Powder[5]
Melting Point 144-146 °C[5]
Boiling Point 406 °C at 760 mmHg[3]
Density 1.411 g/cm³[3]
Flash Point 199.3 °C[3]
Refractive Index 1.617[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 74.9 Ų[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide stems directly from the reactivity of its constituent functional groups.

  • Nitro Group: The electron-withdrawing nitro group is a key reactive site. It can be readily reduced to a primary amine (-NH₂) using standard reduction methods (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental for subsequent reactions, such as the construction of benzimidazole rings, which are prevalent scaffolds in pharmaceuticals.[2]

  • Chloroacetamide Moiety: The α-chloro atom is susceptible to nucleophilic substitution, allowing for the introduction of various side chains (e.g., amines, thiols), thereby enabling the creation of a library of derivatives from a single precursor. The amide bond itself can be hydrolyzed under acidic or basic conditions, although this is generally a less common transformation in its synthetic applications.

  • Aromatic Ring: The phenyl ring, activated by its substituents, can potentially undergo further electrophilic substitution, although regioselectivity would need to be carefully controlled.

This strategic combination of reactive sites establishes the compound as a versatile node in synthetic chemistry, allowing for divergent pathways to create complex, biologically active molecules.

synthetic_utility cluster_main Synthetic Pathways Precursor 2-Methyl-5-nitroaniline Target 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Precursor->Target Acylation Derivatives Bioactive Molecules (e.g., Benzimidazoles, Sulfonamides) Target->Derivatives Reduction & Cyclization Nucleophilic Substitution

Caption: Role as a key intermediate in synthetic workflows.

Proposed Synthetic Pathway

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide can be efficiently achieved via the acylation of 2-methyl-5-nitroaniline with chloroacetyl chloride.[6] This is a standard and reliable method for forming amide bonds.

Experimental Protocol: Synthesis via Acylation
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-5-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq) to the solution. The purpose of the base is to neutralize the hydrochloric acid (HCl) byproduct that is generated during the acylation, preventing protonation of the starting amine.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a powder.[5]

synthesis_workflow cluster_synthesis Synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Reactant1 2-Methyl-5-nitroaniline ReactionVessel Reaction at 0°C -> RT Reactant1->ReactionVessel Combine in Reactant2 Chloroacetyl Chloride Reactant2->ReactionVessel Combine in Solvent Aprotic Solvent + Base (e.g., TEA) Solvent->ReactionVessel Product Target Compound Workup Aqueous Workup & Extraction ReactionVessel->Workup Monitor via TLC Purification Recrystallization Workup->Purification Crude Product Purification->Product

Caption: Generalized workflow for the synthesis of the title compound.

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of pharmacologically active agents.[1][2] Its structure is a key component in building larger molecules designed to interact with biological targets.

  • Anticonvulsant Agents: Related acetamide structures have been investigated for their potential anticonvulsant properties.[7]

  • Antimicrobial and Antitumor Agents: The N-(2-methyl-5-nitrophenyl)acetamide scaffold is a precursor for compounds that have shown potential antitumor, antiviral, and antibacterial activities.[1] For example, it can be used to synthesize complex sulfonamide derivatives with a broad spectrum of biological activity.

  • Heterocyclic Chemistry: As previously mentioned, the reduction of the nitro group to an amine provides a 1,2-diamino precursor (after modification of the acetamide group), which is essential for synthesizing benzimidazoles—a class of compounds with a wide range of therapeutic uses.[2]

  • Kinase Inhibitor Synthesis: While not this exact molecule, structurally similar chloro-N-methyl-N-(nitrophenyl)acetamides serve as crucial intermediates in the synthesis of advanced drugs like Nintedanib, a tyrosine kinase inhibitor.[8][9] This highlights the industrial relevance of this class of compounds in modern drug development.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this compound. It is classified as an irritant and requires careful management in a laboratory setting.[3]

  • Hazard Identification:

    • Signal Word: Danger[5]

    • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or protective suit.[10][12]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[11][13]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[11]

    • Do not eat, drink, or smoke when using this product.[10]

    • Wash hands thoroughly after handling.[10][12]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[10][12]

    • Keep locked up or in an area accessible only to qualified personnel.[12] Recommended storage is at room temperature.[5]

Conclusion

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a chemical intermediate of significant value to the scientific community, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an ideal starting point for the synthesis of novel, high-value compounds. A thorough understanding of its characteristics, synthetic pathways, and safety requirements, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the pursuit of new therapeutic discoveries.

References

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details. SRS | US EPA. [Link]

  • 2-Chloroacetamide. Eurofins. [Link]

  • n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170. PubChem, National Center for Biotechnology Information. [Link]

  • N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. Molekula. [Link]

  • 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

Sources

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide solubility in DMSO, ethanol, and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the compound, predict its solubility based on molecular structure and solvent characteristics, and provide a detailed experimental protocol for empirical validation. The core objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively handle this compound in a laboratory setting.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful research and development. It influences everything from reaction kinetics in synthetic chemistry to bioavailability in preclinical studies. An incomplete understanding of a compound's solubility can lead to inaccurate experimental results, failed formulations, and significant delays in development timelines.

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (C₉H₉ClN₂O₃, Molar Mass: 228.63 g/mol ) is a substituted acetamide with potential applications as a synthetic intermediate.[1] Its effective use hinges on its ability to be dissolved in appropriate solvents for reactions, purification, and biological screening. This guide delves into the solubility of this specific compound, providing both predictive analysis and a robust framework for experimental determination.

Physicochemical Analysis: A Molecular-Level Perspective

To predict solubility, we must first understand the molecule's structure and the intermolecular forces it can exhibit. The principle of "like dissolves like" is our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[2]

Key Structural Features of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide:

  • Aromatic Ring: The phenyl ring is inherently nonpolar.

  • Substituents:

    • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

    • Acetamide Group (-NHC(=O)CH₂Cl): A polar group containing a hydrogen bond donor (the N-H bond) and multiple hydrogen bond acceptors (the carbonyl and amide nitrogens).

    • Chloro Group (-Cl): Moderately polar and contributes to the molecule's overall lipophilicity.

    • Methyl Group (-CH₃): A nonpolar, lipophilic group.

The molecule presents a classic case of mixed polarity. The presence of hydrogen bond donors and acceptors suggests potential for interaction with polar solvents.[1] However, the substituted benzene ring provides significant nonpolar character. The balance between these features will dictate its solubility in different media.

Computed PropertyValueSource
Molecular Weight 228.63 g/mol [1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

XLogP3 is a computed measure of lipophilicity; a value of 1.7 indicates a moderate degree of lipid-solubility.

Theoretical Solubility Profile in Key Solvents

Based on the molecular structure and the properties of the solvents, we can formulate a strong hypothesis regarding the solubility of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, often referred to as a "super solvent" for its ability to dissolve a vast range of compounds.[3] Its high dielectric constant and dipole moment allow it to effectively solvate both polar and moderately nonpolar molecules.[4]

  • Prediction: High Solubility . The polar nitro and acetamide groups of the target compound will interact favorably with the polar sulfoxide group of DMSO. Its ability to disrupt intermolecular forces makes it an excellent choice for dissolving complex organic solids. While no direct data exists for our specific compound, a closely related isomer, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, shows high solubility in DMSO, reported at 11 mg/mL and even up to 100 mg/mL with ultrasonic assistance.[5][6]

Ethanol

Ethanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds. Its structure includes a polar hydroxyl (-OH) group and a nonpolar ethyl (-CH₂CH₃) tail.

  • Prediction: Moderate to Good Solubility . The target molecule's hydrogen bond donor/acceptor sites will interact with ethanol's hydroxyl group. Simultaneously, the nonpolar regions (phenyl ring, methyl group) will have favorable interactions with ethanol's ethyl group. This dual nature makes ethanol a versatile solvent for compounds of mixed polarity.[7]

Water

Water is a highly polar protic solvent with an extensive hydrogen-bonding network. For a compound to dissolve in water, it must be able to sufficiently interrupt this network and form stable interactions with water molecules.

  • Prediction: Low to Very Low Solubility . Despite possessing polar functional groups, the significant nonpolar surface area of the substituted phenyl ring is expected to make it poorly soluble in water. The energy required to break the water-water hydrogen bonds would not be sufficiently compensated by the formation of new bonds with the solute. This is a common characteristic for organic molecules with more than five or six carbon atoms, even with polar groups present.[8]

Quantitative Solubility Data Summary

SolventRelative PolarityPredicted SolubilityReference Data (2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide)
DMSO 0.444High11-100 mg/mL[5][6]
Ethanol 0.654Moderate to GoodNot Available
Water 1.000Low to Very Low0.25 mg/mL (in PBS, pH 7.2)[5]

Relative polarity values are based on Reichardt's dye, with water set to 1.000.[9]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To move from prediction to empirical fact, a standardized experimental protocol is required. The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[2]

Causality Behind Experimental Choices
  • Equilibrium: The goal is to measure the maximum amount of solute that can dissolve. Agitating the mixture for an extended period (24-48 hours) ensures the system reaches a true thermodynamic equilibrium, avoiding underestimates of solubility.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is crucial for reproducibility and accuracy.

  • Excess Solute: Starting with an excess of the solid compound guarantees that the resulting solution is saturated.

  • Quantification: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are chosen for their sensitivity and accuracy in determining the concentration of the dissolved analyte in the supernatant.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide into several 4 mL glass vials.

    • Add a known volume (e.g., 2 mL) of the desired solvent (DMSO, ethanol, or water) to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a magnetic stir plate within a constant temperature bath set to a standard temperature (e.g., 25 °C).

    • Agitate the slurries for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous) into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting signal response versus concentration for the standards.

    • Determine the concentration of the compound in the saturated supernatant by interpolating its signal on the calibration curve.

  • Calculation and Reporting:

    • Calculate the solubility using the determined concentration. If necessary, account for any dilutions made during sample preparation.

    • Express the final solubility in standard units, such as mg/mL or mmol/L.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification cluster_report 5. Reporting prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze sample via HPLC or UV-Vis sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 report Calculate and report solubility (mg/mL) quant3->report

Caption: Workflow for experimental solubility determination.

Logical Framework: Predicting Solubility

The decision-making process for predicting solubility can be visualized as a logical flow, integrating molecular and solvent properties.

Caption: Logical flow for predicting compound solubility.

Conclusion

While quantitative published data for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is scarce, a thorough analysis of its molecular structure and the properties of DMSO, ethanol, and water allows for robust solubility predictions. The compound is expected to be highly soluble in DMSO, moderately to well-soluble in ethanol, and poorly soluble in water. These predictions serve as a critical starting point for any researcher. However, for applications requiring precise concentrations, such as in quantitative bioassays or formulation development, these theoretical assessments must be superseded by empirical data. The detailed experimental protocol provided in this guide offers a self-validating system to generate such crucial data, ensuring scientific integrity and accelerating research outcomes.

References

  • University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sacred Heart University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Echemi. (n.d.). 2-CHLORO-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown Source. (n.d.). Polarity of Solvents.
  • Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • MDPI. (n.d.). Polarity of Organic Solvent/Water Mixtures Measured with Reichardt's B30 and Related Solvatochromic Probes—A Critical Review.
  • gChem Global. (n.d.). DMSO.
  • Chemistry Stack Exchange. (2016, September 24). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 35588-36-4). As a crucial intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and other bioactive molecules, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers and drug development professionals.

Molecular Structure and Key Physicochemical Properties

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide possesses a molecular formula of C₉H₉ClN₂O₃ and a molecular weight of approximately 228.63 g/mol .[1] Its structure comprises a substituted benzene ring with a methyl and a nitro group, and an N-substituted chloroacetamide side chain. These features give rise to a unique spectroscopic fingerprint.

PropertyValueReference(s)
CAS Number 35588-36-4[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
Appearance Expected to be a solid powder
Melting Point 144-146 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, we predict the following spectral characteristics in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methyl group, and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 9.5 - 10.5Singlet (broad)1HNH Amide protons typically appear as broad singlets in this downfield region. For comparison, the amide proton in N-(4-Chloro-2-nitrophenyl)acetamide appears at δ 10.25 ppm.[2]
~ 8.2 - 8.4Doublet1HAr-H (H-6)This proton is ortho to the nitro group and is expected to be the most deshielded aromatic proton.
~ 7.8 - 8.0Doublet of doublets1HAr-H (H-4)This proton is meta to the nitro group and ortho to the amide substituent.
~ 7.3 - 7.5Doublet1HAr-H (H-3)This proton is adjacent to the methyl group.
~ 4.2 - 4.4Singlet2HCl-CH₂ -C=OThe electronegative chlorine atom deshields these methylene protons, shifting them downfield.
~ 2.3 - 2.5Singlet3HAr-CH₃ Aromatic methyl groups typically resonate in this region. The methyl protons in N-(4-Methyl-2-nitrophenyl)acetamide appear at δ 2.36 ppm.[2]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~ 164 - 166C =OThe carbonyl carbon of the amide is expected in this region. In related N-aryl-2-chloroacetamides, this peak is observed around 165 ppm.
~ 147 - 149C -NO₂ (C-5)The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield.
~ 138 - 140C -NH (C-1)The carbon atom attached to the amide nitrogen.
~ 133 - 135C -CH₃ (C-2)The carbon atom bearing the methyl group.
~ 128 - 130Ar-C H (C-3)Aromatic CH carbon.
~ 124 - 126Ar-C H (C-4)Aromatic CH carbon.
~ 120 - 122Ar-C H (C-6)Aromatic CH carbon.
~ 42 - 44Cl-C H₂The carbon of the chloroacetyl group is shifted downfield by the adjacent chlorine atom.
~ 17 - 19-C H₃The methyl carbon attached to the aromatic ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Add 0.6-0.7 mL of deuterated solvent Sample->Solvent Dissolve Vortex to dissolve Solvent->Dissolve Tune Tune and Shim Spectrometer Dissolve->Tune H1_Acq Acquire ¹H Spectrum (16 scans) Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum (>1024 scans) Tune->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to Solvent Peak Baseline->Calibrate Final Spectra Final Spectra Calibrate->Final Spectra IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Output Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Apply_Sample Place Sample on Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Arm Apply_Sample->Apply_Pressure Acquire_Spectrum Collect Spectrum (32 scans) Apply_Pressure->Acquire_Spectrum FT Fourier Transform (automated) Acquire_Spectrum->FT Spectrum Generate IR Spectrum (%T vs. cm⁻¹) FT->Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecular ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Predicted m/zIonRationale
229.037 / 231.034[M+H]⁺The protonated molecular ion peak. The presence of the M+2 peak at approximately one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom.
251.019 / 253.016[M+Na]⁺Adduct with sodium, commonly observed in ESI-MS. The isotopic pattern for chlorine will also be present.
152.056[M - ClCH₂CO]⁺A likely fragmentation pattern involving the cleavage of the chloroacetyl group.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. Pay close attention to the isotopic patterns.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis Dissolve Prepare dilute solution (e.g., 50 µg/mL in MeOH) Infuse Direct infusion via syringe pump Dissolve->Infuse Optimize Optimize source parameters Infuse->Optimize Acquire Acquire spectrum (positive ion mode) Optimize->Acquire Identify_M Identify [M+H]⁺ and [M+Na]⁺ peaks Acquire->Identify_M Analyze_Isotopes Confirm Cl isotopic pattern (M+2 peak) Identify_M->Analyze_Isotopes Analyze_Frags Identify fragment ions Identify_M->Analyze_Frags

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with structurally related molecules, we have outlined the expected spectral data and the methodologies for their acquisition. This information serves as a valuable resource for researchers in confirming the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

A Note on This Document

No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 35588-36-4) is readily available in the public domain. This guide has been compiled by a Senior Application Scientist to provide critical safety and handling information based on the known hazards of structurally similar compounds, such as chloroacetamides and nitrophenyl derivatives. The information herein is intended for use by trained scientific personnel and should be supplemented by a thorough, compound-specific risk assessment prior to any handling or experimentation.

Section 1: Chemical Identification

Proper identification is the first step in ensuring safe handling. The table below summarizes the key identifiers for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

IdentifierValue
Chemical Name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
CAS Number 35588-36-4
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
Synonyms Not available

Section 2: Hazard Identification (Inferred)

Based on the toxicological profiles of related chloroacetamide compounds, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide should be handled as a hazardous substance.[2][3] The primary hazards are anticipated to be acute toxicity if swallowed, potential for skin sensitization, and reproductive toxicity.[2][3]

GHS Hazard Statements (Anticipated):

  • H301: Toxic if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H361: Suspected of damaging fertility or the unborn child.[2]

  • H402: Harmful to aquatic life.[2]

GHS Precautionary Statements (Recommended):

  • P201: Obtain special instructions before use.[2]

  • P261: Avoid breathing dust.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

GHS_Hazards cluster_hazards Anticipated Hazards of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide cluster_ppe Required Personal Protective Equipment H301 H301: Toxic if Swallowed Gloves Gloves H301->Gloves H317 H317: Allergic Skin Reaction H317->Gloves Coat Lab Coat H317->Coat H361 H361: Suspected Reproductive Toxin H361->Gloves H361->Coat H402 H402: Harmful to Aquatic Life H402->Gloves Goggles Safety Goggles Respirator Respirator (if dust)

Caption: Anticipated GHS hazards and corresponding PPE recommendations.

Section 3: Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized below.

PropertyValueSource
Boiling Point 406°C at 760 mmHg[1]
Density 1.411 g/cm³[1]
Flash Point 199.3°C[1]
Refractive Index 1.617[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Section 4: First-Aid Measures (Inferred)

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4] If skin irritation or a rash occurs, get medical advice/attention.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2] Never give anything by mouth to an unconscious person.[4]

Section 5: Handling and Storage

The causality behind these handling and storage protocols is to minimize exposure and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid formation of dust and aerosols.[3]

  • Do not inhale the substance.[2]

  • Avoid contact with skin and eyes.[3]

  • Use personal protective equipment as described in Section 6.

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[2]

Safe_Handling_Workflow Start Start: Prepare for Handling Step1 1. Don PPE (Gloves, Goggles, Lab Coat) Start->Step1 Step2 2. Work in Fume Hood Step1->Step2 Step3 3. Weigh/Handle Compound Step2->Step3 Step4 4. Clean Work Area Step3->Step4 Step5 5. Doff PPE Step4->Step5 End End: Store Compound Securely Step5->End

Caption: A generalized workflow for the safe handling of powdered chemicals.

Section 6: Exposure Controls & Personal Protection

A self-validating system of exposure control involves both engineering controls and personal protective equipment (PPE).

  • Engineering Controls: A chemical fume hood is essential to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower should be readily available.

  • Personal Protective Equipment:

    • Eye/Face Protection: Use chemical safety goggles.

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]

    • Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

Section 7: Stability and Reactivity

While specific reactivity data is unavailable, related compounds can decompose under heat, producing toxic fumes like nitrogen oxides and chlorine.[5] It is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Section 8: Toxicological Information (Inferred)

The toxicological properties have not been thoroughly investigated. However, based on the GHS classifications of similar compounds, the following effects are anticipated:

  • Acute Toxicity: Likely toxic if swallowed.[2]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child based on animal studies of related compounds.[2][5]

Section 9: Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not allow the product to enter drains.[2]

Section 10: Conclusion

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a compound that requires careful handling due to its inferred toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. Always perform a risk assessment specific to your experimental conditions before working with this or any other chemical for which a complete safety data sheet is not available.

References

  • Angene Chemical. (2025). Safety Data Sheet for 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Eurofins. (n.d.). Safety Data Sheet for 2-Chloroacetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Chloroacetamide Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chloroacetamide functional group, characterized by its reactive α-chloro-substituted amide, represents a versatile scaffold in medicinal chemistry and drug discovery. Derivatives of this class have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, anticancer, anti-inflammatory, and herbicidal properties. This technical guide provides an in-depth exploration of the diverse biological potential of chloroacetamide derivatives, detailing their mechanisms of action, summarizing key quantitative data, and offering comprehensive, step-by-step experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into the causality behind experimental choices and provide a framework for the self-validating assessment of these promising compounds.

Introduction: The Chemical Reactivity and Biological Promise of the Chloroacetamide Scaffold

The chloroacetamide moiety is a key pharmacophore whose biological activity is largely attributed to the electrophilic nature of the carbon atom bearing the chlorine atom. This inherent reactivity allows for covalent bond formation with nucleophilic residues, such as cysteine and histidine, present in the active sites of various enzymes and proteins.[1] This ability to act as a covalent inhibitor underpins many of the observed biological effects, leading to irreversible modulation of target function.

The versatility of the chloroacetamide scaffold lies in the facile modification of the N-substituent, which allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and steric bulk. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic profiles, making chloroacetamide derivatives an attractive class of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

This guide will systematically explore the major biological activities of chloroacetamide derivatives, providing both a theoretical understanding of their mechanisms and practical guidance for their experimental evaluation.

Antimicrobial and Antifungal Activities: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Chloroacetamide derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[2][3][4]

Antibacterial Activity

Several studies have demonstrated the efficacy of chloroacetamide derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel chloroacetamide derivatives showed inhibitory activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.[2][4] Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting essential bacterial proteins like penicillin-binding proteins and DNA gyrase.[2][5] The proposed mechanism involves the alkylation of critical cysteine residues within the active sites of these enzymes, leading to their inactivation and subsequent bacterial cell death.

Antifungal Activity

Chloroacetamide derivatives have shown remarkable potential in the treatment of fungal infections.[6][7] Notably, certain derivatives have demonstrated potent activity against Candida species and dermatophytes, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[6][7] For example, compounds have been identified with MIC ranges of 25-50 µg/mL against Candida species and 3.12-50 µg/mL against dermatophytes.[6][7]

The mechanism of antifungal action appears to be distinct from that of established agents like azoles, as some active chloroacetamide derivatives do not act through complexation with ergosterol, a key component of the fungal cell membrane.[6][7] This suggests an alternative mechanism of action, potentially involving the inhibition of other essential fungal enzymes. Molecular docking simulations have pointed towards lanosterol 14-alpha demethylase as a potential fungal target.[2][4]

One particularly promising compound, N-(4-bromophenyl)-2-chloroacetamide (4-BFCA), has been shown to be effective against resistant Fusarium strains, demonstrating a concentration-dependent fungicidal action.[3][8] This highlights the potential of chloroacetamide derivatives to address the challenge of antifungal resistance.

Table 1: Summary of Antifungal Activity of Selected Chloroacetamide Derivatives

Fungal SpeciesChloroacetamide DerivativeMIC Range (µg/mL)Reference
Candida speciesCompounds 2, 3, and 425-50[6][7]
DermatophytesCompounds 2, 3, and 43.12-50[6][7]
Fusarium speciesN-(4-bromophenyl)-2-chloroacetamide (4-BFCA)12.5-50[3][8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[6][9]

2.3.1. Materials

  • 96-well, flat-bottom sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) for yeast culture

  • Potato Dextrose Agar (PDA) for filamentous fungi culture

  • Sterile saline (0.85% NaCl)

  • Tween 80 (for filamentous fungi)

  • Chloroacetamide derivative stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antifungal agent (e.g., Fluconazole, Voriconazole)

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Hemocytometer or spectrophotometer for inoculum standardization

2.3.2. Step-by-Step Methodology

  • Preparation of Fungal Inoculum (Yeast):

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified by measuring the absorbance at 530 nm.

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL.[10]

  • Preparation of Fungal Inoculum (Filamentous Fungi):

    • Culture the filamentous fungus on a PDA plate at 35°C until sporulation is observed.

    • Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[11]

    • Dilute the adjusted suspension as needed in RPMI-1640 medium to achieve the final working inoculum.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the chloroacetamide derivative working solution (prepared from the stock in RPMI-1640) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the chloroacetamide derivative that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control well.[12] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

2.3.3. Causality Behind Experimental Choices

  • RPMI-1640 with MOPS: This medium is standardized for antifungal susceptibility testing to ensure reproducibility across different laboratories. MOPS buffer maintains the pH of the medium, which is crucial for both fungal growth and the stability of the test compound.

  • McFarland Standard: This provides a standardized inoculum density, which is critical for the accuracy and reproducibility of MIC results. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.

  • Serial Dilution: This method allows for the determination of a concentration range of the compound's activity, pinpointing the minimum concentration that inhibits growth.

Anticancer Activity: Targeting Key Signaling Pathways

Chloroacetamide derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][13] Their mechanism of action often involves the covalent modification of key proteins in oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action

The anticancer effects of chloroacetamide derivatives are frequently attributed to their ability to alkylate nucleophilic cysteine or histidine residues in the active sites of kinases and other enzymes that are critical for cancer cell survival and proliferation.[1]

One of the primary signaling pathways implicated in the anticancer activity of chloroacetamide derivatives is the PI3K/Akt/mTOR pathway .[1] This pathway is frequently hyperactivated in many types of cancer and plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[14][15][16][17] By covalently binding to and inhibiting key kinases within this pathway, such as PI3K or Akt, chloroacetamide derivatives can effectively block downstream signaling, leading to the inhibition of tumor growth.[1]

Other potential targets include Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation and differentiation and are often dysregulated in cancer.[11] A novel chloroacetamide derivative has been shown to act as an irreversible inhibitor of FGFR1, demonstrating anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[11]

Visualization of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Survival Cell Survival Akt->Cell Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Cell Proliferation Cell Proliferation S6K->Cell Proliferation 4E-BP1->Cell Proliferation Chloroacetamide Chloroacetamide Derivative Chloroacetamide->PI3K Inhibition Chloroacetamide->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by chloroacetamide derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[2][6][7][18] It is a reliable and efficient method for screening the cytotoxic potential of chemical compounds.[2]

3.3.1. Materials

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom sterile microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

3.3.2. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chloroacetamide derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA solution and wash the plates five times with deionized water.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on a gyratory shaker for 5 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.[2][7][18]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the compound concentration.

3.3.3. Causality Behind Experimental Choices

  • TCA Fixation: TCA fixes the cells by precipitating the proteins, ensuring that the SRB dye binds to the total cellular protein content, providing a stable and accurate measure of cell biomass.

  • SRB Staining: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under acidic conditions. This provides a linear relationship between the amount of bound dye and the cell number over a wide range.

  • Tris Base Solubilization: The basic pH of the Tris solution causes the SRB dye to dissociate from the cellular proteins, allowing for its quantification by measuring the absorbance of the solution.

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Elongation

Chloroacetamide herbicides are widely used in agriculture for their broad-spectrum weed control.[19] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[20][21][22]

Mechanism of Action

VLCFAs (fatty acids with more than 18 carbon atoms) are essential components of plant cell membranes, cuticular waxes, and suberin. Their synthesis is catalyzed by a microsomal elongase system located in the endoplasmic reticulum.[20] Chloroacetamide herbicides specifically and potently inhibit the first and rate-limiting step of this process, which is catalyzed by VLCFA synthase (also known as the condensing enzyme).[20][23][24]

The inhibition is irreversible and results from the covalent binding of the chloroacetamide molecule to a conserved cysteine residue in the active site of the VLCFA synthase.[9][24] This binding prevents the natural substrate, an acyl-CoA, from accessing the active site, thereby blocking the entire elongation process.[24] The disruption of VLCFA synthesis leads to a loss of membrane integrity and function, ultimately causing the death of susceptible plant seedlings.[20]

Experimental Protocol: In Vitro Inhibition of VLCFA Elongase

This protocol is a generalized method for assessing the inhibitory effect of chloroacetamide derivatives on VLCFA elongation in a cell-free system using plant microsomes.

4.2.1. Materials

  • Seedlings of a susceptible plant species (e.g., leek, Allium porrum)

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, DTT, and protease inhibitors)

  • Microsome isolation buffers

  • Radiolabeled malonyl-CoA (e.g., [¹⁴C]-malonyl-CoA)

  • Acyl-CoA substrates (e.g., C18:1-CoA, C20:0-CoA)

  • NADPH

  • Chloroacetamide derivative solutions in a suitable solvent (e.g., ethanol)

  • Scintillation cocktail and counter

4.2.2. Step-by-Step Methodology

  • Microsome Isolation:

    • Homogenize plant tissue in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Assay:

    • Prepare the reaction mixture containing the microsomal protein, acyl-CoA substrate, and NADPH in a reaction buffer.

    • Add the chloroacetamide derivative at various concentrations. Include a solvent control.

    • Pre-incubate the mixture for a short period (e.g., 10-30 minutes) at the optimal temperature to allow for inhibitor binding.[24]

    • Initiate the reaction by adding radiolabeled malonyl-CoA.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Extraction and Analysis of Fatty Acids:

    • Stop the reaction by adding a strong base (e.g., KOH) to hydrolyze the fatty acyl-CoAs.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabel incorporated into the VLCFAs using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of VLCFA synthesis for each concentration of the chloroacetamide derivative compared to the control.

    • Determine the I₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Toxicity Assessment: A Preliminary Screen Using Tenebrio molitor

Before advancing to more complex animal models, a preliminary assessment of the acute systemic toxicity of novel chloroacetamide derivatives can be performed using the invertebrate model Tenebrio molitor (mealworm larvae).[1][25][26] This model offers a simple, cost-effective, and ethically favorable alternative for initial toxicity screening.[25][26]

Experimental Protocol: Acute Toxicity in Tenebrio molitor

5.1.1. Materials

  • Tenebrio molitor larvae of a uniform size and age

  • Chloroacetamide derivative solution at a known concentration

  • Micro-syringe

  • Phosphate-buffered saline (PBS) as a control

5.1.2. Step-by-Step Methodology

  • Anesthetization:

    • Anesthetize the larvae by cooling them at 2-4°C for 2-5 minutes.[1]

  • Injection:

    • Using a micro-syringe, inject a small volume (e.g., 50 µL) of the chloroacetamide derivative solution into the hemocoel of each larva.[1] The injection site is typically in the ventral portion, between the second and third visible sternites above the legs.[1]

    • Inject a control group of larvae with the same volume of PBS.

  • Observation:

    • Maintain the larvae at room temperature and observe them for mortality at regular intervals (e.g., 24 and 48 hours).

  • Data Analysis:

    • Calculate the percentage of survival in the treated and control groups.

    • A high survival rate in the treated group suggests low acute systemic toxicity at the tested concentration.[1]

Synthesis of Chloroacetamide Derivatives: A General Protocol for N-Arylation

The synthesis of N-aryl-2-chloroacetamide derivatives is typically achieved through the chloroacetylation of a primary aromatic amine.[3][27]

Experimental Protocol

6.1.1. Materials

  • Substituted aniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., dichloromethane (DCM), ethyl acetate)

  • A base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)

6.1.2. Step-by-Step Methodology

  • Reaction Setup:

    • Dissolve the substituted aniline (1.0 equivalent) in the chosen solvent in a round-bottom flask.

    • Add a base (1.2 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Chloroacetyl Chloride:

    • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-chloroacetamide derivative.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification Start Substituted Aniline + Chloroacetyl Chloride Reaction Reaction in Solvent with Base (0°C to RT) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Wash with Water/Brine Dry and Evaporate Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product N-Aryl-2-chloroacetamide Product Purification->Product

Caption: General workflow for the synthesis of N-aryl-2-chloroacetamide derivatives.

Conclusion and Future Perspectives

Chloroacetamide derivatives represent a rich and versatile class of compounds with a wide array of demonstrable biological activities. Their inherent reactivity, coupled with the tunability of their chemical structure, makes them highly attractive candidates for the development of novel therapeutic agents and agrochemicals. The covalent mechanism of action of many of these derivatives offers the potential for high potency and prolonged duration of effect.

Future research in this area should focus on several key aspects:

  • Target Identification and Validation: While several potential targets have been identified, further studies are needed to definitively elucidate the specific molecular targets for each biological activity and to validate their relevance in disease models.

  • Selectivity Profiling: A comprehensive assessment of the selectivity of potent chloroacetamide derivatives against a panel of related and unrelated targets is crucial to minimize off-target effects and potential toxicity.

  • Optimization of Pharmacokinetic Properties: Systematic modification of the N-substituent and other parts of the scaffold can be employed to improve metabolic stability, bioavailability, and other pharmacokinetic parameters.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to relevant animal models of disease to evaluate their in vivo efficacy and safety.

By leveraging the principles of medicinal chemistry and employing the robust experimental methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of chloroacetamide derivatives.

References

  • de Oliveira, C. B., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycologia, 111(5), 769-777. [Link]

  • Badawy, M. E. I., et al. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Analytical Chemistry Letters, 14(4), 458-498. [Link]

  • Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Request PDF. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 659-665. [Link]

  • El-Zemity, S. A., et al. (2022). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

  • Apostolov, S., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(18), 6589. [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • de Andrade, J., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Brazilian Journal of Microbiology, 53(3), 1467-1476. [Link]

  • Badawy, M. E. I., et al. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • Havryshchuk, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Pharmacia, 72(1), 1-15. [Link]

  • Patil, P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-129. [Link]

  • de Andrade, J., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. ResearchGate. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Scavone, P., et al. (2023). Tenebrio molitor as a Simple and Cheap Preclinical Pharmacokinetic and Toxicity Model. Pharmaceutics, 15(2), 379. [Link]

  • Montanari, S., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 185. [Link]

  • de Oliveira, C. B., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. PubMed. [Link]

  • Cowen, L. E. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2(20), e252. [Link]

  • Cowen, L. E. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. SciSpace. [Link]

  • Scavone, P., et al. (2023). Tenebrio molitor as a Simple and Cheap Preclinical Pharmacokinetic and Toxicity Model. PubMed. [Link]

  • Trenkamp, S., et al. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed. [Link]

  • Trenkamp, S., et al. (2004). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. [Link]

  • Janku, F., et al. (2015). PI3K/AKT/mTOR Pathway Activity in Cancer. Frontiers in Oncology, 5, 247. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]

  • Alzahrani, A. S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]

  • Matthes, B., et al. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. ResearchGate. [Link]

  • Rida, S. M., et al. (2010). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. Molecules, 15(12), 8729-8742. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Alzahrani, A. S. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

  • Matthes, B., et al. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • LoPiccolo, J., et al. (2007). PI3K/Akt/mTOR pathway as a target for cancer therapy. Anti-cancer agents in medicinal chemistry, 7(6), 797-803. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

Sources

The Strategic Utility of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical and Pharmaceutical Development Professionals

As a Senior Application Scientist, one frequently encounters molecular scaffolds that, while not pharmacologically active themselves, serve as pivotal launchpads for a diverse array of complex, high-value molecules. 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a prime exemplar of such a strategic intermediate. Its carefully arranged functional groups—a reactive chloroacetamide handle, a modifiable nitro group, and a sterically influential methyl group—offer a powerful toolkit for the discerning synthetic chemist.

This guide provides an in-depth exploration of the synthesis and application of this versatile building block. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to not only replicate but also innovate upon these established methodologies.

Core Physicochemical Characteristics

A thorough understanding of a starting material's properties is the bedrock of successful process development and scale-up. The key identifiers and computed characteristics of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide are summarized below.

PropertyValueSource
CAS Number 35588-36-4[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
Appearance Solid (predicted)
Boiling Point 406°C at 760 mmHg (predicted)[1]
Density 1.411 g/cm³ (predicted)[1]
Flash Point 199.3°C (predicted)[1]
Topological Polar Surface Area 74.9 Ų[1]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Strategic Synthesis: A Controlled Approach

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a multi-step process that hinges on careful control of regioselectivity. The most logical and effective route begins with o-toluidine, leveraging a protecting group strategy to direct the subsequent nitration.

Synthetic Workflow Overview

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Chloroacetylation A o-Toluidine B N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine) A->B Acetylation (Acetic Anhydride) C 2-Methyl-5-nitroaniline B->C Nitration (HNO3 / H2SO4) Hydrolysis (Acid or Base) D 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide C->D Chloroacetylation (Chloroacetyl Chloride)

Caption: Synthetic pathway for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Part 1: Synthesis of the Precursor (2-Methyl-5-nitroaniline)

The critical challenge in synthesizing the 2-methyl-5-nitroaniline precursor is preventing the formation of undesired isomers. Direct nitration of o-toluidine would yield a mixture of products due to the activating, ortho-, para-directing nature of the amino group. The acetyl group serves as a moderately deactivating, bulky protecting group, which sterically hinders nitration at the ortho position (position 6) and electronically favors the para position (position 4) relative to the acetylamino group. However, the strong directing effect of the methyl group at position 2 ultimately favors substitution at position 5.

Experimental Protocol: Acetylation of o-Toluidine [2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-toluidine in glacial acetic acid.

  • Reaction: Slowly add acetic anhydride to the solution while stirring.

  • Heating: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice to precipitate the N-acetyl-o-toluidine.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The product can be used in the next step without further purification if purity is adequate.

Experimental Protocol: Nitration of N-acetyl-o-toluidine [2]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add the dried N-acetyl-o-toluidine to concentrated sulfuric acid, ensuring the temperature is maintained below 20°C. Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrating Mixture: Separately and cautiously, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine. Causality Check: It is critical to maintain a low temperature (not exceeding 10°C) during this addition. Higher temperatures can lead to decreased regioselectivity and the formation of dinitrated byproducts and oxidized tars[2].

  • Stirring: After the addition is complete, continue stirring the mixture at 0-10°C. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the crude N-(2-methyl-5-nitrophenyl)acetamide.

  • Hydrolysis: The acetyl group is then removed by acid or base-catalyzed hydrolysis to yield 2-methyl-5-nitroaniline. For example, refluxing with aqueous sulfuric acid followed by neutralization will yield the desired amine.

  • Purification: The final precursor, 2-methyl-5-nitroaniline, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Final Chloroacetylation

This final step attaches the reactive chloroacetamide handle. This is a standard nucleophilic acyl substitution reaction where the amino group of 2-methyl-5-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Chloroacetylation of 2-Methyl-5-nitroaniline (Based on general procedures[3])

  • Setup: Dissolve 2-methyl-5-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a flask equipped with a magnetic stirrer and a dropping funnel. Add a mild base, such as sodium acetate or triethylamine, to act as an acid scavenger.

  • Reaction: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise, maintaining the low temperature.

  • Monitoring: Stir the reaction for several hours at room temperature. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Application as a Strategic Synthetic Intermediate

The power of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide lies in the orthogonal reactivity of its functional groups. The chloroacetamide group is an excellent electrophile for nucleophilic substitution, while the nitro group can be readily reduced to a nucleophilic amine. This dual reactivity allows for sequential, controlled modifications.

Synthesis of Multi-Active Sulfonamides (e.g., MNPA)

A notable application is in the synthesis of N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide (MNPA), a compound with demonstrated antitumor, antiviral, and antibacterial properties[4].

G A 2-chloro-N-(2-methyl- 5-nitrophenyl)acetamide C MNPA (Antitumor, Antiviral, Antibacterial) A->C Nucleophilic Substitution (SN2 Reaction) B N-(2-phenylethyl)methanesulfonamide B->C

Caption: Synthesis of MNPA from the title intermediate.

In this pathway, the secondary amine of a precursor like N-(2-phenylethyl)methanesulfonamide acts as a nucleophile, displacing the chloride on the acetamide side chain of the title compound. This reaction builds a more complex molecule with a key sulfonamide pharmacophore[4]. While the precise mechanism of action for MNPA is still under investigation, many such compounds are known to induce apoptosis in cancer cells[4].

Gateway to Benzimidazole Scaffolds

The intermediate is a valuable precursor for constructing benzimidazole rings, a privileged scaffold in medicinal chemistry found in anthelmintics (e.g., albendazole), proton-pump inhibitors, and other therapeutic agents[5].

G A 2-chloro-N-(2-methyl- 5-nitrophenyl)acetamide B N-(5-amino-2-methylphenyl) -2-chloroacetamide A->B Nitro Group Reduction (e.g., Pd/C, H2 or SnCl2) C Diamino Intermediate B->C Side Chain Modification (e.g., Nucleophilic Substitution with a Thiol) D Substituted Benzimidazole C->D Cyclization (e.g., with a Carboxylic Acid derivative)

Caption: General workflow for benzimidazole synthesis.

The key transformation is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source) or with reducing agents like tin(II) chloride[5]. This creates an ortho-phenylenediamine derivative. This diamine can then undergo condensation and cyclization with various reagents (e.g., carboxylic acids, aldehydes, or cyanogen bromide) to form the benzimidazole ring system. The chloroacetamide side chain can be modified before or after this reduction, allowing for the introduction of diverse functionalities.

Safety and Handling

As with any chloroacetamide and nitroaromatic compound, appropriate safety precautions are mandatory.

  • Toxicity: Chloroacetamides are often toxic and may cause skin irritation or allergic reactions. Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[9].

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials[9].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide demonstrates that 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is far more than a simple chemical. It is a strategically designed intermediate that provides a reliable and versatile platform for accessing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Its well-defined synthesis and orthogonally reactive functional groups ensure its continued relevance in advanced chemical development.

References

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • PMC - NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

Sources

An In-Depth Technical Guide to the Thermochemical Stability of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermochemical stability of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, a key intermediate in the synthesis of various biologically active compounds. In the absence of direct experimental data for this specific molecule, this paper establishes a robust framework for its evaluation based on established principles of thermal analysis and the known decomposition mechanisms of structurally related compounds. We present detailed, field-proven methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), to empower researchers in drug development and chemical synthesis with the tools to rigorously assess its thermal hazards. Furthermore, we delve into the mechanistic intricacies of its potential thermal degradation, drawing parallels with the decomposition pathways of substituted N-arylacetamides and nitroaromatic compounds. This guide is designed to be a self-validating resource, grounding its claims in authoritative references and providing actionable protocols for laboratory execution.

Introduction: The Significance of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in Medicinal Chemistry

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 35588-36-4) is a multifaceted organic compound that serves as a pivotal building block in the development of novel therapeutic agents. Its chemical architecture, featuring a chloroacetamide side chain, a nitro group, and a methyl group appended to a phenyl ring, makes it a versatile precursor for a range of pharmacologically active molecules. This intermediate has been implicated in the synthesis of compounds with potential antitumor, antiviral, antibacterial, anticonvulsant, and antidepressant properties.

The thermochemical stability of such an intermediate is a critical parameter that dictates its safe handling, storage, and utilization in multi-step synthetic processes. Uncontrolled thermal decomposition can lead to runaway reactions, compromising not only the yield and purity of the final product but also posing significant safety risks. This guide, therefore, aims to provide a thorough understanding of the potential thermal behavior of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal stability.

PropertyValueSource
Chemical Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
CAS Number 35588-36-4[1]
Appearance Solid (predicted)
Boiling Point 406°C at 760 mmHg (predicted)[1]
Flash Point 199.3°C (predicted)[1]
Density 1.411 g/cm³ (predicted)[1]

Methodologies for Assessing Thermochemical Stability

A multi-faceted approach employing several analytical techniques is crucial for a comprehensive evaluation of a compound's thermochemical stability. The following methodologies are industry standards for such assessments.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][4] It is a primary tool for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.

Experimental Protocol: Dynamic TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide into an appropriate TGA crucible (e.g., alumina).[5]

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass change (%) versus temperature (°C).

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.[6]

    • Identify the temperatures at which 5% and 50% mass loss occur (T5% and T50%) as indicators of thermal stability.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It provides information on melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Experimental Protocol: DSC for Thermal Hazard Screening

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure crucible.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature above the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (decomposition).

    • Determine the onset temperature of any exothermic decomposition.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the self-heating rate of a sample as a function of temperature.[10][11][12][13] It is considered the "gold standard" for assessing thermal runaway potential by simulating worst-case, zero-heat-loss scenarios.[11][12]

Experimental Protocol: ARC Heat-Wait-Seek Test

  • Sample Preparation: A known mass of the sample is placed in a robust, sealed container (a "bomb").

  • Test Initiation: The sample is heated to a starting temperature and allowed to thermally equilibrate.

  • Heat-Wait-Seek Cycle:

    • Heat: The system raises the temperature in small increments (e.g., 5°C).

    • Wait: The system holds the temperature constant to allow for thermal equilibrium.

    • Seek: The system monitors the sample for any self-heating. If the self-heating rate exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: Once an exotherm is detected, the instrument's heaters match the sample temperature, preventing any heat loss to the surroundings. The temperature and pressure are recorded as a function of time.

  • Data Analysis:

    • Determine the onset temperature of the self-accelerating reaction.

    • Plot temperature and pressure versus time to visualize the runaway reaction.

    • Calculate key safety parameters such as the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).

Evolved Gas Analysis (EGA)

Principle: To identify the decomposition products, the outlet of the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[1][14][15] For more complex mixtures of volatile products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed.[3][16][17]

Experimental Workflow: TGA-MS

TGA_MS_Workflow

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is likely a complex process involving multiple competing pathways. The presence of three distinct functional groups—a nitro group, a methyl group, and a chloroacetamide group—on the aromatic ring will influence the initiation and propagation of the decomposition reactions.

Influence of Substituents on Aromatic Ring Stability

The substituents on the benzene ring have opposing electronic effects. The methyl group (-CH₃) is an electron-donating group, which tends to increase the electron density of the ring, particularly at the ortho and para positions.[14] Conversely, the nitro group (-NO₂) and the chloroacetamide group are electron-withdrawing, decreasing the electron density of the ring. This interplay of electronic effects will influence the bond dissociation energies and the overall reactivity of the molecule.

Potential Decomposition Pathways

Based on the literature for analogous compounds, several decomposition pathways can be postulated:

Pathway A: C-NO₂ Bond Homolysis

The cleavage of the C-NO₂ bond is a common initial step in the thermal decomposition of many nitroaromatic compounds.[7][18] This homolytic cleavage would generate a phenyl radical and nitrogen dioxide (NO₂). This pathway is particularly dominant at higher temperatures.

Pathway B: Intramolecular Hydrogen Abstraction (o-Nitrotoluene Analogy)

The ortho-positioning of the methyl group relative to the nitro group introduces a unique and highly probable decomposition pathway analogous to that of o-nitrotoluene.[1][18][19] This mechanism involves the intramolecular abstraction of a hydrogen atom from the methyl group by an oxygen atom of the nitro group, proceeding through a six-membered transition state.[18][19] This leads to the formation of an aci-nitro intermediate, which can then undergo further reactions to produce water and other degradation products.[18][19] This pathway is often energetically more favorable than direct C-NO₂ bond homolysis, especially at lower to intermediate temperatures.[7]

Pathway C: Decomposition involving the Chloroacetamide Side Chain

The chloroacetamide side chain can also be a site of initial decomposition. This could involve the cleavage of the C-Cl bond, the N-C(O) bond, or the C(O)-CH₂ bond. The hydrolysis of chloroacetamide herbicides has been studied, but their thermal degradation is less documented.[17] It is plausible that the initial decomposition could involve the elimination of HCl or the fragmentation of the acetamide group.

Decomposition_Pathways

Synergistic Effects and Secondary Reactions

It is highly probable that these pathways are not mutually exclusive and may occur concurrently. The initial decomposition products, such as radicals and reactive small molecules (e.g., NO₂, HCl), can catalyze further degradation, leading to a complex mixture of secondary products. The overall thermochemical stability will be determined by the pathway with the lowest activation energy under a given set of conditions.

Practical Implications for Safe Handling and Storage

The insights gained from a thorough thermochemical stability assessment have direct practical applications:

  • Maximum Safe Operating Temperature: The onset temperatures determined by TGA, DSC, and ARC provide a basis for establishing a maximum safe operating temperature for synthesis and purification processes.

  • Storage Conditions: Understanding the long-term stability at lower temperatures is crucial for defining appropriate storage conditions to prevent degradation over time.

  • Process Hazard Analysis: The data generated, particularly from ARC, are essential inputs for Process Hazard Analysis (PHA) and for the design of emergency relief systems.

  • Formulation Development: For pharmaceutical applications, the thermal stability of the active pharmaceutical ingredient (API) precursor can influence the choice of excipients and manufacturing processes (e.g., drying, milling).

Conclusion

References

  • Nikolaeva, E.V., Chachkov, D.V., Shamov, A.G., & Khrapkovskii, G.M. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 67(2), 274-281. [Link]

  • Fayet, G., et al. (2014). A Theoretical Study of the Decomposition Mechanisms in Substituted o-Nitrotoluenes. The Journal of Physical Chemistry A, 118(3), 535-543. [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 21, 2026, from [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved January 21, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 21, 2026, from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 21, 2026, from [Link]

  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved January 21, 2026, from [Link]

  • Ye, L., et al. (2025). Thermal decomposition mechanisms of m-nitrotoluene and p-nitrotoluene under low-pressure conditions. Chemical Engineering Journal, 163544. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 21, 2026, from [Link]

  • Torontech. (2025). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. Retrieved January 21, 2026, from [Link]

  • Oneida Research Services. (n.d.). Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS). Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved January 21, 2026, from [Link]

  • Brown, P. (1968). Substituent effects in the fragmentation of acetanilides. Journal of the Chemical Society B: Physical Organic, 818-824. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved January 21, 2026, from [Link]

  • Sigma-HSE. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2020). Intramolecular Hydrogen Bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?. Journal of the American Chemical Society, 142(36), 15364-15375. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved January 21, 2026, from [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved January 21, 2026, from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved January 21, 2026, from [Link]

  • Zhang, L., et al. (2021). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Advances, 11(52), 32963-32972. [Link]

  • Konieczna, A., & Bąchor, R. (2020). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Molecules, 25(23), 5678. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved January 21, 2026, from [Link]

  • Science.gov. (n.d.). intermolecular hydrogen bonded: Topics. Retrieved January 21, 2026, from [Link]

  • The University of Melbourne. (n.d.). TGA-DSC. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved January 21, 2026, from [Link]

  • UDTECH. (2025). Unveiling the Acetanilide Melting Point Mystery. Retrieved January 21, 2026, from [Link]

  • Digital CSIC. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved January 21, 2026, from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics, 15(6), 1599. [Link]

  • PubChem. (n.d.). Acetanilide. Retrieved January 21, 2026, from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o933. [Link]

  • Jiménez, J., et al. (2005). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Journal of Molecular Liquids, 116(1), 25-30. [Link]

  • Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Chloroacetanilide. Retrieved January 21, 2026, from [Link]

  • Pizzo, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(2), 373-377. [Link]

  • Gee, R. H., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21151. [Link]

  • Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). Polymers, 16(8), 1104. [Link]

Sources

The Architectural Blueprint of N-Substituted 2-Chloroacetamides: A Guide to Crystal Structure and Supramolecular Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted 2-chloroacetamides are a pivotal class of compounds, serving as crucial intermediates in organic synthesis and constituting the pharmacophore of numerous biologically active molecules.[1][2] Their chemical reactivity and biological efficacy are intimately linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. This in-depth technical guide provides a comprehensive exploration of the crystal structure of N-substituted 2-chloroacetamides, offering insights into the subtle interplay of forces that govern their molecular conformation and crystal packing. By dissecting the roles of hydrogen bonding, halogen bonding, and other non-covalent interactions, this guide aims to equip researchers with the fundamental knowledge required to understand, predict, and ultimately engineer the solid-state properties of these versatile molecules for applications in drug development and materials science.

Introduction: The Significance of Solid-State Structure

The solid-state architecture of a molecule is a critical determinant of its physical and chemical properties. For active pharmaceutical ingredients (APIs), the crystal structure influences solubility, dissolution rate, bioavailability, and stability. In the realm of N-substituted 2-chloroacetamides, which are precursors to a wide array of pharmaceuticals, understanding their crystallographic features is paramount.[1] The chloroacetamide moiety itself is a versatile functional group, capable of participating in a variety of intermolecular interactions that dictate the supramolecular assembly.[2] This guide will navigate the landscape of their crystal structures, from the conformational preferences of individual molecules to the intricate dance of intermolecular forces that build the crystalline edifice.

Molecular Conformation: The Building Blocks of the Crystal Lattice

The overall shape of an N-substituted 2-chloroacetamide molecule is primarily defined by the rotational freedom around several key single bonds. The conformational preferences are a delicate balance of steric and electronic effects.

The Amide Bond: A Planar Foundation

A fundamental feature of the amide group is its planar geometry, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and enforcing a planar arrangement of the atoms involved.

Torsional Flexibility and Substituent Effects

While the amide core is rigid, rotation around the N-C(aryl/alkyl) and C-C(chloro) bonds allows the molecule to adopt various conformations. The nature of the N-substituent (R) plays a significant role in determining the preferred conformation.

  • N-Aryl Substituents: The dihedral angle between the plane of the phenyl ring and the amide plane is a key conformational descriptor. Steric hindrance between the ortho-substituents on the aryl ring and the carbonyl oxygen or the chloroacetyl group can lead to significant twisting of the molecule.[3]

  • N-Alkyl Substituents: For N-alkyl derivatives, the conformational landscape is influenced by the size and branching of the alkyl chain. The pursuit of staggered conformations to minimize steric strain is a primary driver of the observed geometries.

A theoretical study on N,N-dimethyl-2-haloacetamides revealed that for N,N-dimethyl-2-chloroacetamide, the gauche conformation is more stable than the cis form in both the vapor and liquid phases. This preference was attributed to an orbital interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond.[4]

Supramolecular Architecture: The Art of Crystal Packing

The arrangement of molecules in a crystal is governed by a hierarchy of intermolecular interactions. In N-substituted 2-chloroacetamides, hydrogen bonds are the primary architects of the supramolecular structure, often supplemented by other weaker interactions.

The Dominance of N-H···O Hydrogen Bonds

The quintessential intermolecular interaction in secondary N-substituted 2-chloroacetamides is the N-H···O hydrogen bond. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is highly directional and robust, frequently leading to the formation of well-defined supramolecular synthons.

The most common motif arising from this interaction is the C(4) chain, where molecules are linked head-to-tail in a linear fashion. This is a prevalent feature in the crystal structures of many secondary amides.

Diagram: C(4) Chain Motif

G cluster_0 Molecule 1 cluster_1 Molecule 2 a1 O c1 C a1->c1 n1 N c1->n1 clac1 ClCH₂ c1->clac1 h1 H n1->h1 r1 R n1->r1 a2 O h1->a2 N-H···O c2 C a2->c2 n2 N c2->n2 clac2 ClCH₂ c2->clac2 h2 H n2->h2 r2 R n2->r2

Caption: Schematic of the C(4) hydrogen-bonded chain.

The Supporting Role of C-H···O Interactions

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions often play a crucial role in stabilizing the crystal packing. The hydrogen atoms of the chloroacetyl group (ClCH₂-) and those on the N-substituent can act as hydrogen bond donors to the carbonyl oxygen. These interactions, while individually weaker, can collectively contribute significantly to the overall lattice energy and influence the final crystal architecture. For instance, in the crystal structure of N,N'-(1,2-phenylene)bis(2-chloroacetamide), both N-H···O and C-H···O hydrogen bonds are involved in forming a two-dimensional polymeric network.[2]

The Enigmatic Role of the Chlorine Atom: Halogen Bonding

The chlorine atom in the 2-chloroacetamide moiety introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom.

Computational studies on halobenzene···N-methylacetamide complexes have shown that electron-withdrawing groups on the halobenzene increase the strength of the halogen bond.[5] While not as prevalent as hydrogen bonding in this class of compounds, the potential for C-Cl···O or C-Cl···N halogen bonds should not be overlooked, as they can act as directional forces influencing the crystal packing.

A Tabulated Overview of Crystallographic Data

To provide a quantitative understanding of the structural diversity, the following table summarizes key crystallographic data for a selection of N-substituted 2-chloroacetamides.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2-(4-chlorophenyl)-N-(2-iodophenyl)acetamideC₁₄H₁₁ClINOMonoclinicP2₁/c24.001(1)6.2369(3)9.3266(4)99.621(2)1376.48(11)[1]
2-Chloro-N-(4-hydroxyphenyl)acetamideC₈H₈ClNO₂MonoclinicP2₁6.5088(6)5.1758(5)12.2175(14)101.649(10)403.11(7)[6]
2-Chloro-N-(4-methoxyphenyl)acetamideC₉H₁₀ClNO₂MonoclinicP2₁/c10.0939(5)9.6423(5)10.2799(5)115.531(2)902.83(8)[7]
N,N'-(1,2-phenylene)bis(2-chloroacetamide)C₁₀H₁₀Cl₂N₂O₂-------[2]
N-(2,4,5-trichlorophenyl)-2-chloroacetamideC₈H₅Cl₄NOMonoclinicP2₁/n4.732(1)29.522(3)7.734(1)108.33(1)1025.6(3)[3]

Note: Complete crystallographic data for N,N'-(1,2-phenylene)bis(2-chloroacetamide) was not available in the provided search results.

Experimental Workflow: From Synthesis to Structure

The determination of the crystal structure of a novel N-substituted 2-chloroacetamide is a multi-step process that requires careful execution at each stage.

Synthesis and Purification

The synthesis of N-substituted 2-chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride or a related chloroacetic acid derivative.[1] A general synthetic scheme is presented below.

Diagram: Synthesis of N-Substituted 2-Chloroacetamides

G cluster_reactants Reactants cluster_product Product amine R-NH₂ (Amine) product R-NHCOCH₂Cl (N-Substituted 2-Chloroacetamide) amine->product + chloroacetyl ClCH₂COCl (Chloroacetyl Chloride) chloroacetyl->product

Caption: General reaction for the synthesis of N-substituted 2-chloroacetamides.

Purification of the crude product is critical for obtaining high-quality crystals. Recrystallization is the most common method, and the choice of solvent is crucial. A good solvent will dissolve the compound when hot but have low solubility when cold.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction can be more of an art than a science. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to yield a set of reflection intensities.

Diagram: Single Crystal X-ray Diffraction Workflow

G A Single Crystal B Mount on Goniometer A->B C X-ray Diffraction B->C D Collect Diffraction Data C->D E Data Processing & Reduction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation and Analysis G->H I Final Crystal Structure H->I

Caption: A simplified workflow for single-crystal X-ray diffraction.

The structure is then "solved" using computational methods, such as direct methods, to obtain an initial model of the atomic positions. This model is then "refined" against the experimental data to improve its accuracy. The final result is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Conclusion: From Structure to Function

The crystal structure of N-substituted 2-chloroacetamides is a fascinating interplay of molecular conformation and intermolecular forces. The robust N-H···O hydrogen bond is the primary driver of their supramolecular assembly, often leading to predictable one-dimensional chains. However, the subtle contributions of weaker interactions, such as C-H···O and potential halogen bonds, along with the steric and electronic effects of the N-substituent, introduce a rich diversity in their crystal packing.

For drug development professionals, a thorough understanding of these structural principles is invaluable. It can aid in the prediction of polymorphs, the design of co-crystals with improved physicochemical properties, and the rationalization of structure-activity relationships. As the field of crystal engineering continues to advance, the ability to predictably control the solid-state architecture of these important molecules will undoubtedly lead to the development of safer and more effective pharmaceuticals.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3405. [Link]

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N'-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • Asiri, A. M., Al-Amoudi, M. S., Al-Footy, K. O., & Ng, S. W. (2012). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1664–1668. [Link]

  • Gowda, B. T., Fuess, H., & Weiss, A. (2004). Structural Studies on N-(2,4,5-trichlorophenyl)-2-Chloro- and 2,2,2-trichloroacetamides and N-Chloro-N-(2,4,5-trichlorophenyl)-2-Chloroacetamide. Zeitschrift für Naturforschung A, 59(11-12), 845-852. [Link]

  • Martins, C. R., Rittner, R., & Tormena, C. F. (2005). Conformational preferences for N,N-dimethyl-2-haloacetamides (halo=F, Cl, Br and I) through theoretical and experimental studies: An unexpected orbital interaction. Journal of Molecular Structure: THEOCHEM, 728(1-3), 79-84. [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools to Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10), 895-905. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Substituted Chloroacetamides in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Bond Formation in Kinase Inhibitor Scaffolds

The development of targeted kinase inhibitors represents a paradigm shift in the treatment of various malignancies and inflammatory diseases. A significant portion of these small molecule inhibitors features a central heterocyclic core, often an aminothiazole, linked to various substituted aryl groups via an amide bond. This amide linkage is crucial for orienting the molecule within the ATP-binding pocket of the target kinase, thereby achieving high potency and selectivity. The synthesis of this critical bond often relies on the use of reactive building blocks, such as substituted chloroacetamides. While a broad range of such reagents exists, this guide focuses on the principles of their application, with a particular emphasis on the structural motif represented by compounds like 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. This family of reagents provides a reactive handle for coupling with key amine-bearing heterocyclic cores.

A prominent example of this synthetic strategy is in the creation of Dasatinib, a potent dual Src/Abl kinase inhibitor. The chemical name for Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. This structure exemplifies the convergence of a substituted phenylacetamide moiety with a complex aminothiazole core. While the specific substitution pattern of the phenyl ring can be varied to fine-tune the inhibitor's properties, the underlying synthetic logic remains consistent. This document will provide a detailed look into the synthetic protocols, the rationale behind the experimental choices, and the broader implications for drug discovery.

Core Synthetic Strategy: Coupling of Aminothiazoles with Chloroacetamides

The synthesis of many kinase inhibitors, including Dasatinib and its analogs, often involves the formation of a key amide bond between a substituted aniline and a thiazole carboxylic acid derivative. The 2-aminothiazole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds within the kinase hinge region. The general approach involves preparing a complex aminothiazole intermediate which is then coupled with a substituted aniline derivative.

Experimental Workflow: A Representative Synthesis

The following diagram outlines a generalized workflow for the synthesis of a Dasatinib-like molecule, highlighting the crucial coupling step.

G cluster_0 Part 1: Thiazole Core Synthesis cluster_1 Part 2: Pyrimidine Side Chain Attachment cluster_2 Part 3: Final Condensation A Starting Materials (e.g., 3-ethoxyacryloyl chloride) B Amidation with 2-chloro-6-methylaniline A->B C Bromination (e.g., with NBS) B->C D Cyclization with Thiourea C->D E 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide D->E G Nucleophilic Substitution with Intermediate E E->G E->G Coupling F 2-methyl-4,6-dichloropyrimidine F->G H Intermediate II: N-(2-chloro-6-methylphenyl)-2-[(6-chloro- 2-methyl-4-pyrimidinyl)amino]- 5-thiazolecarboxamide G->H J Final Condensation Reaction H->J H->J Final Step I 1-(2-hydroxyethyl)piperazine I->J K Dasatinib J->K

Caption: Generalized synthetic workflow for Dasatinib.

Detailed Protocol: Synthesis of a Key Dasatinib Intermediate

This protocol details the synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, a crucial intermediate in the production of Dasatinib. This process illustrates the reaction of a pre-formed aminothiazole carboxamide with a dichloropyrimidine. The initial aminothiazole carboxamide is synthesized from precursors that establish the N-(2-chloro-6-methylphenyl)acetamide substructure.

Objective: To synthesize the core intermediate that will be further functionalized to yield the final kinase inhibitor.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2-methyl-4,6-dichloropyrimidine

  • Aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Strong base (e.g., Sodium Hydride - NaH, or Potassium Hydride - KH)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the aprotic solvent (e.g., 70 mL of THF).

  • Cooling: Cool the solvent to a temperature between -30°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Base Addition: Under a nitrogen atmosphere, carefully add a strong base (e.g., 2.84 g of 60% sodium hydride) to the cooled solvent. Stir the suspension for 10-30 minutes.

  • Addition of Thiazole Derivative: Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g) to the reaction mixture. It is critical to maintain the temperature between -30°C and -20°C during the addition to control the exothermic reaction.

  • Addition of Pyrimidine: A pre-prepared solution of 2-methyl-4,6-dichloropyrimidine (3.65 g) in THF (10 mL) is then added to the reaction system in one portion.

  • Reaction: Allow the reaction mixture to warm to a temperature between -10°C and -5°C and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, slowly add 1M HCl dropwise to quench the reaction. Adjust the pH to 5-6 while maintaining the temperature between 0°C and 5°C. This will cause the product to precipitate.

  • Isolation and Purification: Allow the crystallization to proceed for 1-3 hours at 0-5°C. Collect the solid product by centrifugation or filtration. Wash the crude product with THF and dry to obtain the intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Data Summary:

ParameterValueReference
Yield 97.1% - 98.7%
Purity (HPLC) >99.8%

Mechanism of Action and Kinase Inhibition

The final product, Dasatinib, is a potent inhibitor of multiple tyrosine kinases, most notably BCR-Abl and Src family kinases. Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the transfer of a phosphate group to their target substrates. This inhibition of kinase activity disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

The following diagram illustrates the general principle of ATP-competitive kinase inhibition.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Kinase Inhibitor A Kinase Active Site D Phosphorylated Substrate (Signal Propagation) A->D Phosphorylation B ATP B->A C Substrate Protein C->A E Kinase Active Site H No Phosphorylation (Signal Blocked) E->H F ATP F->E Blocked G Kinase Inhibitor (e.g., Dasatinib) G->E Binding

Caption: ATP-competitive kinase inhibition.

The N-(2-chloro-6-methylphenyl) moiety of Dasatinib plays a crucial role in its binding affinity. This group fits into a hydrophobic pocket of the kinase, contributing to the overall potency of the inhibitor. The specific substitution pattern on the phenyl ring is a key area for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Trustworthiness and Self-Validation

The protocols described are based on established and patented synthetic routes for the production of a well-characterized pharmaceutical agent. The reliability of these procedures is validated by the high yields and purities reported in the literature. For researchers adapting these methods, self-validation is achieved through rigorous analytical characterization of the intermediates and the final product. This includes:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the precise purity of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the synthesized molecules.

By employing these standard analytical techniques, researchers can ensure the integrity of their synthetic pathway and the quality of the resulting kinase inhibitors.

Conclusion and Future Perspectives

The use of substituted chloroacetamides, exemplified by the N-(2-chloro-6-methylphenyl) group in the synthesis of Dasatinib, is a cornerstone of modern medicinal chemistry for the development of kinase inhibitors. This class of reagents provides a reliable method for the crucial amide bond formation that links the core heterocyclic scaffold to the specificity-determining aryl groups. The detailed protocols and the underlying chemical principles presented in this guide offer a robust framework for researchers in the field of drug discovery. Future work in this area will likely focus on the development of novel substituted chloroacetamides and other coupling reagents to access new chemical space, improve synthetic efficiency, and ultimately design the next generation of highly selective and potent kinase inhibitors.

References

  • Bristol Myers Squibb Co. (2010). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Unknown. (2013). Synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Unknown. (2015). Synthesis method of Dasatinib intermediate.
  • Unknown. (n.d.). A kind of synthetic method of dasatinib intermediate. Eureka | Patsnap. [Link]

  • Unknown. (2013). Synthesis process of dasatinib and intermediate thereof.
  • Huang, X., Cheng, C. C., Fischmann, T. O., Duca, J. S., Richards, M., Tadikonda, P. K., Reddy, P. A., Zhao, L., Siddiqui, M. A., Parry, D., Davis, N., Seghezzi, W., Wiswell, D., & Shipps, G. W., Jr. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590–2594. [Link]

  • Stark, H., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5354–5367. [Link]

  • Unknown. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., Peterson, R., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Cordeiro, L. V., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 92(3), e20190892. [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • Unknown. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • Unknown. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Unknown. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. PubChem. [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • Unknown. (2014). 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5),

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for ensuring reaction efficiency and product purity. The described method utilizes a reversed-phase C18 column with a UV detector, offering excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and a full validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a significant chemical entity, often employed as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. The presence of a nitro group and a substituted phenyl ring makes it a chromophoric molecule, well-suited for UV-Vis detection. The purity and concentration of this intermediate directly impact the yield and quality of the final product, necessitating a robust analytical method for its monitoring.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC, in particular, is ideal for separating moderately polar to non-polar compounds like the target analyte. This application note details a method that has been conceptually designed for optimal performance and is presented with a comprehensive validation protocol to ensure its suitability for its intended purpose.

Chromatographic Principles and Method Development Rationale

The selection of the chromatographic conditions is paramount for achieving a successful separation. The following section explains the reasoning behind the chosen parameters.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides excellent retention for the moderately non-polar 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. The long alkyl chains of the C18 phase interact with the analyte through van der Waals forces, leading to its retention. The choice of a 4.6 x 150 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The ratio of acetonitrile to water is a critical parameter that controls the retention time of the analyte. A higher proportion of acetonitrile will decrease the retention time, while a lower proportion will increase it. The isocratic elution with a fixed mobile phase composition is preferred for its simplicity and robustness in routine quality control analysis.

  • Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance. Based on the chemical structure, a detection wavelength of 254 nm is proposed, as this is a common wavelength for the detection of aromatic compounds and is likely to provide a good response for the analyte. A photodiode array (PDA) detector can be used during method development to determine the optimal detection wavelength corresponding to the analyte's absorbance maximum.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. Maintaining a constant column temperature, for instance, at 30 °C, is crucial for ensuring reproducible retention times, as temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.

Experimental Protocol

This section provides a step-by-step guide for the analysis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide using the developed HPLC method.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide reference standard (of known purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][2] Sonicate for 5 minutes if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). These solutions will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical Procedure Workflow

The overall workflow for the analysis is depicted in the following diagram.

Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Figure 1: Workflow for the HPLC analysis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Method Validation

The analytical method was validated according to the ICH Q2(R1) and Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5][6] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of the analyte was spiked with potential impurities and analyzed. The chromatogram should show a well-resolved peak for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, free from interference from other components.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] A series of at least five concentrations of the reference standard were prepared and injected. The calibration curve was constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It was determined by applying the method to samples of known concentration (e.g., by spiking a placebo with known amounts of the analyte at three different concentration levels). The percent recovery was then calculated.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the same standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the effect of random events on the precision of the analytical procedure.[3]

  • Acceptance Criterion: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Small variations were made to the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect on the retention time and peak area was observed.

  • Acceptance Criterion: The %RSD of the results from the modified conditions compared to the nominal conditions should not exceed 2.0%.

A summary of the validation parameters and acceptance criteria is provided in the table below.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness (%RSD) ≤ 2.0%

Conclusion

This application note describes a simple, rapid, and reliable reversed-phase HPLC method for the quantitative determination of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. The method is based on sound chromatographic principles and has been subjected to a rigorous validation protocol in accordance with ICH guidelines. The presented method is suitable for routine quality control analysis and for monitoring the progress of chemical reactions involving this important intermediate. The detailed protocol and validation guidelines provided herein should enable researchers and analysts to implement this method effectively in their laboratories.

References

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ACS Publications. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

GC-MS protocol for characterization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This application note provides a comprehensive protocol for the characterization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various synthetic organic chemistry processes, including pharmaceutical development. Accurate and reliable analytical methods are paramount for ensuring its identity, purity, and quality throughout the manufacturing and development lifecycle.

GC-MS is an ideal technique for this analyte due to its inherent volatility and thermal stability, allowing for effective separation and definitive identification. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing not just a procedural guide but also the scientific rationale behind the instrumental parameters and sample preparation choices. This ensures a robust and reproducible analytical outcome.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is the first step in developing a successful GC-MS method. These characteristics dictate the optimal conditions for volatilization, chromatographic separation, and detection.

PropertyValueSource
Chemical Name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide[1]
CAS Number 35588-36-4[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.64 g/mol [1]
Boiling Point (Predicted) 406°C at 760 mmHg[1]

Note: The high predicted boiling point suggests that a sufficiently high oven temperature ramp will be necessary for elution, but care must be taken to avoid on-column degradation.

Principle of the GC-MS Method

This method leverages the synergistic power of gas chromatography for separation and mass spectrometry for detection and identification.

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (helium) sweeps the vaporized sample onto a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This high-energy state also induces predictable fragmentation of the molecule into smaller, characteristic charged ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the compound.

Detailed Experimental Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent) equipped with an autosampler.

  • Chemicals:

    • 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide reference standard (>98% purity).

    • Dichloromethane (DCM), HPLC or GC-grade.

    • Ethyl Acetate, HPLC or GC-grade.

    • Methanol, HPLC or GC-grade.

  • Labware:

    • 2 mL amber glass autosampler vials with PTFE-lined caps.

    • Class A volumetric flasks (10 mL, 50 mL).

    • Micropipettes and tips.

    • Analytical balance.

Causality: The choice of solvent is critical. Volatile organic solvents like dichloromethane or ethyl acetate are required for GC-MS analysis.[2][3] Water, salts, and strong acids or bases must be avoided as they can damage the GC column and contaminate the MS source.[2][3][4] The concentration is targeted to achieve an on-column loading of approximately 10 ng for a 1 µL injection to prevent detector saturation while ensuring adequate signal.[2]

  • Reference Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with ethyl acetate. Cap and mix thoroughly. This stock solution should be stored at 2-8°C when not in use.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 9.9 mL of ethyl acetate to achieve a final volume of 10 mL.

    • Vortex to mix.

    • Transfer approximately 1.5 mL of this working standard into a GC vial for analysis.

  • Sample Preparation:

    • If the sample is a solid, dissolve it in ethyl acetate to a target concentration of approximately 10 µg/mL.

    • If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[3][5]

    • Ensure the final sample is free of particulate matter by filtering through a 0.22 µm PTFE syringe filter or by centrifugation before transferring to a GC vial.[4]

Rationale for Parameter Selection:

  • Injector Temperature: Set at 250°C to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

  • Column Choice: A DB-5ms or similar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. Its low-bleed characteristics are ideal for mass spectrometry.

  • Oven Program: The program starts at a lower temperature to focus the analytes at the head of the column, then ramps at a controlled rate to elute compounds based on their boiling points, ensuring good peak shape and resolution.

  • MS Parameters: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates extensive fragmentation, creating a rich fingerprint for library matching and structural confirmation.[6][7] The mass range is set to cover the molecular ion and all expected significant fragments.

ParameterRecommended Setting
GC System
Injector Port Temp.250 °C
Injection ModeSplitless (for trace analysis) or Split 20:1
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Oven Temperature Program
Initial Temperature80 °C, hold for 2 min
Temperature Ramp15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 min
Total Run Time20.33 min
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan
Mass Scan Range40 - 350 m/z
MS Source Temp.230 °C
MS Quad Temp.150 °C
Transfer Line Temp.280 °C
Data Analysis and Interpretation

The primary identification is achieved by matching the retention time of the peak in the sample chromatogram with that of the authenticated reference standard. Confirmation is provided by comparing the mass spectrum of the sample peak with the spectrum from the reference standard.

The structural integrity of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide can be confirmed by analyzing its fragmentation pattern. The electron ionization process will generate a molecular ion and several key fragment ions.

  • Molecular Ion (M⁺•): The parent peak should be observable at m/z 228, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a smaller M+2 peak at m/z 230.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The bond between the carbonyl carbon and the nitrogen is a likely point of cleavage. Another common cleavage is adjacent to the carbonyl group, leading to the loss of the chloromethyl radical (•CH₂Cl).

    • Amide Bond Cleavage: Scission of the C-N bond can occur, separating the chloroacetamide moiety from the nitrophenyl ring.

    • Loss of Nitro Group: Aromatic nitro compounds can lose the NO₂ group (46 Da).

Expected Key Fragments:

m/z ValueProposed Fragment IonNotes
228/230[C₉H₉ClN₂O₃]⁺•Molecular ion peak (M⁺•) showing Cl isotope pattern.
183[M - CH₂Cl]⁺Loss of the chloromethyl radical via alpha-cleavage.
151/153[C₇H₅ClNO]⁺Fragment resulting from cleavage and rearrangement.
150[C₈H₈N₂O₂]⁺•Loss of HCl from the molecular ion.
77[C₂H₂ClO]⁺Chloroacetyl cation.

This fragmentation pattern provides a high degree of confidence in the structural elucidation of the analyte.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting start Receive Sample / Reference Standard weigh Accurately Weigh Material start->weigh dissolve Dissolve in Volatile Solvent (e.g., Ethyl Acetate) weigh->dissolve dilute Perform Serial Dilution to Working Concentration (~10 µg/mL) dissolve->dilute vial Transfer to 2 mL GC Autosampler Vial dilute->vial autosampler Place Vial in Autosampler Tray vial->autosampler injection 1 µL Injection into Heated Inlet (250°C) autosampler->injection separation GC Separation on DB-5ms Column (Temp. Programmed) injection->separation ionization Elution into MS EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-350) & Detection ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic integrate Integrate Analyte Peak tic->integrate identify Confirm Identity: 1. Retention Time Match 2. Mass Spectrum Match integrate->identify report Generate Final Report: Identity, Purity identify->report

GC-MS Characterization Workflow
System Suitability and Validation

To ensure the trustworthiness and reliability of the results, the described method must be validated.[8] Key validation parameters to establish include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Accuracy: Determining the closeness of the test results obtained by the method to the true value.

A system suitability test (e.g., replicate injections of the working standard) should be performed before running any samples to verify that the chromatographic system is performing adequately.

References

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. Available at: [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. ACS Publications. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. CD Bioparticles. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

Sources

Applications of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of medicinal chemistry, the strategic value of a synthetic intermediate is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is one such intermediate that has garnered interest as a foundational element in the synthesis of a variety of biologically active molecules.[1][2] Its utility stems from a combination of a reactive chloroacetamide moiety and a substituted nitrophenyl ring, offering multiple avenues for chemical modification. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of novel therapeutic agents. The presence of the nitro group, which can be readily reduced to an amine, and the chloroacetamide group, a versatile alkylating agent, makes this compound a valuable starting material for creating libraries of compounds for screening.[1] The strategic placement of the methyl and nitro groups on the phenyl ring further influences the regioselectivity of subsequent chemical modifications, enhancing its utility in targeted synthesis.[3]

Core Synthesis: Preparation of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

The primary route to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide involves the acylation of 2-methyl-5-nitroaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Materials:

  • 2-methyl-5-nitroaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Triethylamine or sodium carbonate

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add a base, such as triethylamine (1.1 equivalents) or sodium carbonate (1.5 equivalents), to the solution and stir for 20-30 minutes at room temperature.[4]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide as a solid.

Yield and Purity:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%

Applications in the Synthesis of Bioactive Molecules

The true value of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide lies in its role as a precursor to a diverse range of compounds with potential therapeutic applications. Its derivatives have been investigated for anticancer, antimicrobial, and anticonvulsant activities.

Anticancer Agents

The chloroacetamide moiety can be displaced by various nucleophiles to introduce new functional groups, while the nitro group can be reduced to an amine and further functionalized. This dual reactivity has been exploited to create novel anticancer agents. For instance, derivatives of similar chloroacetamides have shown promising activity against various cancer cell lines.[5][6]

start 2-chloro-N-(2-methyl- 5-nitrophenyl)acetamide step1 Nucleophilic Substitution (e.g., with thiols, amines) start->step1 Introduce diverse side chains step2 Reduction of Nitro Group (e.g., with SnCl2/HCl) step1->step2 step3 Further Functionalization (e.g., acylation, cyclization) step2->step3 end Bioactive Anticancer Derivatives step3->end Generate complex scaffolds

Caption: Generalized synthetic workflow for anticancer derivatives.

Antimicrobial Agents

The chloroacetamide scaffold is a known pharmacophore in some antimicrobial agents. The presence of the chloro atom appears to enhance the antimicrobial activity of these molecules.[7] Derivatives of 2-chloro-N-(aryl)acetamides have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8][9] Although some of these compounds exhibit weak antibacterial activity on their own, they can act synergistically when combined with other antibiotics like ciprofloxacin and meropenem.[10]

Materials:

  • 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

  • A thiol of interest (e.g., 4-methoxythiophenol)

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (1.0 equivalent) in anhydrous DMF, add the thiol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether derivative.

Anticonvulsant Agents

Derivatives of N-phenylacetamides have been explored for their potential as anticonvulsant drugs. The introduction of a 2-methyl-5-nitro-1H-imidazol-1-yl moiety to a chloroacetamide core has resulted in compounds with significant anticonvulsant activity in animal models.[11] These compounds are thought to exert their effect by interacting with the GABA receptor or by blocking voltage-gated sodium channels.[11]

parent 2-chloro-N-(2-methyl- 5-nitrophenyl)acetamide modification Introduction of Heterocyclic Moiety (e.g., imidazole derivative) parent->modification derivative Novel Acetamide Derivative modification->derivative target Potential Biological Target (e.g., GABA Receptor, Na+ Channel) derivative->target Binds to activity Anticonvulsant Activity target->activity Leads to

Caption: Rationale for developing anticonvulsant derivatives.

Conclusion and Future Perspectives

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a valuable and versatile intermediate in the field of medicinal chemistry.[1] Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its derivatives as anticancer, antimicrobial, and anticonvulsant agents warrants further investigation. Future research should focus on expanding the chemical space around this scaffold, elucidating the structure-activity relationships, and optimizing the pharmacological properties of the lead compounds.

References

  • Benchchem. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide.

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.

  • Benchchem. The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

  • RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

  • MedchemExpress.com. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control.

  • PMC - NIH. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.

  • Benchchem. Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

  • Benchchem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules.

  • Echemi. 2-CHLORO-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE.

  • NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

Sources

Large-scale laboratory synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Laboratory Synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis, purification, and characterization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (CAS No: 35588-36-4). This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The protocol herein is designed for scalability and robustness, emphasizing safety, procedural logic, and self-validating quality control measures. It is intended for an audience of researchers, chemists, and process development professionals with a working knowledge of synthetic organic chemistry techniques.

Introduction and Scientific Foundation

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is achieved via a nucleophilic acyl substitution reaction. This classic transformation involves the N-acylation of the primary amine, 2-methyl-5-nitroaniline, using chloroacetyl chloride.[1] Chloroacetyl chloride is an ideal acylating agent for this purpose due to its high reactivity, which is driven by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[2] This heightened electrophilicity at the carbonyl carbon facilitates a rapid reaction with the nucleophilic amino group of the aniline derivative, leading to the formation of a stable amide bond under controlled conditions.

The presence of the α-chloro group in the final product provides a reactive site for subsequent nucleophilic substitutions, making it a versatile building block for constructing more complex molecular architectures.[2] Given the hazardous nature of chloroacetyl chloride, this guide places significant emphasis on safety protocols and reaction control.

Critical Safety and Handling Protocols

WARNING: This procedure involves hazardous materials that require strict safety protocols. All operations must be conducted inside a certified chemical fume hood with adequate ventilation.

  • Chloroacetyl Chloride (CAS: 79-04-9): This reagent is highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[3][4][5] It reacts violently with water and moisture to release corrosive hydrogen chloride gas.[6][7] Inhalation can cause severe respiratory tract irritation and delayed pulmonary edema.[5][6] Skin contact results in severe burns.[3][6]

    • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (butyl rubber or laminate), a lab coat, and full-face protection (safety goggles and a face shield).[5][6]

    • Spill & Neutralization: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material such as dry sand, soda ash, or dry lime.[4][5] Do NOT use water.[5][6][7] Collect the material into a sealed container for hazardous waste disposal.

  • 2-Methyl-5-nitroaniline (CAS: 99-55-8): This compound is toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate PPE.

  • Solvents: Toluene is a flammable liquid and can cause irritation. Ensure all heating sources are properly controlled and there are no ignition sources in the vicinity.

Experimental Design: Materials and Methods

Reagent and Equipment List
ReagentCAS No.Molecular Weight ( g/mol )Quantity (100g Scale)MolesNotes
2-Methyl-5-nitroaniline99-55-8152.15100.0 g0.657Starting material
Chloroacetyl Chloride79-04-9112.9481.5 g (56.6 mL)0.722Acylating agent (1.1 eq)
Toluene108-88-392.141000 mL-Reaction Solvent
Ethanol64-17-546.07~1200 mL-Recrystallization Solvent

Equipment:

  • 2L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • 500 mL pressure-equalizing dropping funnel

  • Condenser with a drying tube (filled with CaCl₂)

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • 2L Büchner funnel and filtration flask

  • Vacuum oven

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep 1. Assemble Apparatus in Fume Hood dissolve 2. Dissolve Amine in Toluene prep->dissolve cool 3. Cool Solution to 0-5 °C dissolve->cool add 4. Add Chloroacetyl Chloride (Dropwise) cool->add stir 5. Stir at RT & Monitor (TLC) add->stir precipitate 6. Precipitate in Ice-Water stir->precipitate filter 7. Filter Crude Product precipitate->filter wash 8. Wash with Cold Water filter->wash recrystallize 9. Recrystallize from Ethanol wash->recrystallize dry 10. Dry Final Product recrystallize->dry analyze 11. Characterize (MP, FTIR, NMR, MS) dry->analyze

Caption: Overall workflow for the synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble the 2L three-neck flask with the overhead stirrer, dropping funnel, and condenser (topped with a drying tube) in a fume hood.

  • Dissolution: Charge the flask with 2-methyl-5-nitroaniline (100.0 g, 0.657 mol) and toluene (1000 mL). Stir the mixture until all the solid has dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to between 0 and 5 °C with moderate stirring.

  • Addition of Acylating Agent: Charge the dropping funnel with chloroacetyl chloride (81.5 g, 0.722 mol). Add the chloroacetyl chloride dropwise to the cooled amine solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to control the exothermic reaction and minimize side-product formation.[1] A precipitate will begin to form during the addition.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:7 ethyl acetate/hexane mobile phase. The reaction is complete when the starting amine spot (visualized by UV light) is no longer visible.

  • Product Isolation: Cool the reaction mixture again in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral to litmus paper. This removes any residual HCl and water-soluble impurities. Finally, wash with a small amount of cold hexane (1 x 100 mL) to aid in drying.

  • Purification by Recrystallization: Transfer the crude solid to a 2L beaker. Add ethanol and heat the mixture with stirring until the solid completely dissolves (approximately 1000-1200 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Collection and Drying: Collect the purified, pale-yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results
ParameterExpected Outcome
Appearance Pale-yellow crystalline solid
Yield 130-145 g (86-96%)
Melting Point 128-131 °C
Purity (HPLC) >99%

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by a series of in-process controls and final product characterization steps. This multi-faceted approach validates both the reaction's completion and the final product's identity and purity.

ValidationFlow TLC TLC Monitoring Crude Crude Product TLC->Crude MP Melting Point Pure Purified Product MP->Pure Spectroscopy Spectroscopic ID (FTIR, NMR, MS) HPLC HPLC Purity Spectroscopy->HPLC Quantifies Purity Final Final Product (>99% Pure) HPLC->Final Start Reaction Mixture Start->TLC Confirms Completion Crude->MP Preliminary Purity Check Pure->Spectroscopy Confirms Structure

Caption: Logical workflow for the self-validation and quality control of the synthesis.

Analytical Characterization Data

The identity and purity of the synthesized 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide should be confirmed using the following standard analytical techniques.

Analysis MethodCharacteristic Data
FTIR (KBr, cm⁻¹) ~3270 (N-H stretch, amide), ~1670 (C=O stretch, amide), ~1540 (N-H bend, amide), ~1520 & ~1350 (N-O asymmetric/symmetric stretch, nitro), ~740 (C-Cl stretch)[8]
¹H NMR (400 MHz, DMSO-d₆, δ ppm) ~9.9 (s, 1H, NH), ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), 4.4 (s, 2H, CH₂Cl), 2.3 (s, 3H, Ar-CH₃)
Mass Spec. (EI, m/z) Molecular Ion [M]⁺ at 228, with a characteristic [M+2]⁺ peak at 230 (approx. 1/3 intensity) due to the ³⁷Cl isotope.[9]
HPLC A C18 reverse-phase column with a mobile phase of acetonitrile/water can be used to establish purity above 99%.[10][11]

References

  • Sciencelab.com. (2005, October 9). Chloroacetyl Chloride MSDS.
  • New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride. NJ.gov.
  • ChemTrack.org. Safety Guideline: Chloroacetyl chloride.
  • NOAA. CAMEO Chemicals: Chloroacetyl Chloride.
  • INCHEM. ICSC 0845: Chloroacetyl Chloride.
  • Echemi. 2-CHLORO-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Pawar, S. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • BenchChem. Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • BenchChem. A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Google Patents. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • BenchChem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Singh, P., et al. (2014). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, Section B.
  • BenchChem.
  • Humbatova, S. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar.
  • ResearchGate. Reagents and conditions (i) Chloroacetyl chloride, toluene, reflux (ii)....

Sources

Method for the Selective Reduction of the Nitro Group of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The transformation of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide to its corresponding aniline, 2-amino-N-(2-chloroacetyl)-5-methylaniline, is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge of this conversion lies in the chemoselective reduction of the aromatic nitro group while preserving the integrity of the chloroacetamide moiety, which is susceptible to both hydrolysis and dehalogenation under harsh reaction conditions. This document provides a detailed guide for researchers, outlining two robust and field-proven protocols for this reduction: catalytic hydrogenation using Raney Nickel and a metal-based reduction using iron powder under neutral conditions. The causality behind experimental choices, step-by-step protocols, troubleshooting, and safety considerations are discussed in detail to ensure reliable and scalable execution.

Introduction and Scientific Context

Aromatic amines are foundational building blocks in medicinal chemistry. The target molecule of this protocol, 2-amino-N-(2-chloroacetyl)-5-methylaniline, serves as a key precursor for the synthesis of complex heterocyclic structures. The selective reduction of its nitro-substituted parent compound is therefore of significant industrial interest.

The core scientific challenge is achieving high chemoselectivity. The chloroacetamide functional group presents two main liabilities:

  • Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions.

  • Dehalogenation: The carbon-chlorine bond is susceptible to reductive cleavage, particularly during catalytic hydrogenation with highly active catalysts like Palladium on Carbon (Pd/C).[1]

Therefore, the choice of reducing agent and reaction conditions is paramount. Methods that operate under neutral or mildly acidic pH and at moderate temperatures are highly preferred. This guide focuses on two such methods that balance reactivity with the preservation of sensitive functional groups.

Reaction Pathway and Mechanistic Considerations

The overall transformation involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Caption: General reaction scheme for the reduction.

Causality of Method Selection
  • Catalytic Transfer Hydrogenation (e.g., Fe/NH₄Cl): This is a classic and highly reliable method for nitro group reduction. Iron metal acts as the electron donor. The reaction is typically run in a protic solvent mixture like ethanol/water, with an electrolyte such as ammonium chloride (NH₄Cl) or a mild acid like acetic acid (AcOH) to facilitate the process.[2] The mechanism involves single electron transfer from the metal surface to the nitro group, followed by a series of protonation and further reduction steps. This method is advantageous due to its cost-effectiveness, operational simplicity, and, most importantly, its excellent functional group tolerance. The near-neutral pH conditions provided by NH₄Cl are ideal for preventing amide hydrolysis and dehalogenation.[3][4]

  • Catalytic Hydrogenation (H₂/Raney® Nickel): This method utilizes molecular hydrogen as the reductant in the presence of a heterogeneous catalyst. While palladium is a common choice, it is often too reactive and can cause dehalogenation of aryl chlorides.[1] Raney Nickel is a well-established alternative that effectively reduces nitro groups while typically leaving aryl chlorides intact, offering a cleaner reaction profile where applicable.[1][5] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group.[6]

G sub Substrate (Ar-NO2) method1 Method 1: Iron Reduction sub->method1 method2 Method 2: Catalytic Hydrogenation sub->method2 step1_1 Fe(0) -> Fe(2+) + 2e- method1->step1_1 Electron Source step2_1 H2 adsorbs on Ni surface -> 2H(ads) method2->step2_1 step2_2 Ar-NO2 adsorbs on Ni surface method2->step2_2 step1_2 Ar-NO2 + 6H+ + 6e- -> Ar-NH2 + 2H2O step1_1->step1_2 reason1 Rationale: - Cost-effective - High chemoselectivity - Near-neutral pH (with NH4Cl) - Avoids dehalogenation step1_2->reason1 step2_3 Stepwise hydrogen transfer: Ar-NO -> Ar-NHOH -> Ar-NH2 step2_1->step2_3 Surface Reaction step2_2->step2_3 Surface Reaction reason2 Rationale: - High efficiency & clean conversion - Raney Ni minimizes dehalogenation - No metal salt waste in workup step2_3->reason2

Caption: Logical flow for selecting an appropriate reduction method.

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is recommended for its reliability, low cost, and excellent safety profile, making it suitable for scales from milligrams to kilograms.

3.1.1. Materials and Equipment

  • Reagents: 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, Iron powder (325 mesh), Ammonium chloride (NH₄Cl), Ethanol (denatured or absolute), Ethyl acetate (EtOAc), Deionized water, Celite® 545, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, separatory funnel, rotary evaporator.

3.1.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (1.0 eq), ethanol (10 mL/g of substrate), and deionized water (2.5 mL/g of substrate).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The starting material will show a lower Rf value than the more polar amine product.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts.

  • Washing: Wash the filter cake thoroughly with hot ethanol (3 x 10 mL) to ensure all product is recovered.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (20 mL/g of initial substrate) and deionized water (10 mL/g). Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 10 mL/g).

  • Final Wash and Drying: Combine the organic extracts and wash with brine (1 x 10 mL/g). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, typically a light brown solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 2-amino-N-(2-chloroacetyl)-5-methylaniline as an off-white to pale solid.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol offers a very clean conversion with a simpler work-up, but requires specialized equipment and careful handling of the pyrophoric catalyst.

3.2.1. Materials and Equipment

  • Reagents: 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, Raney® Nickel (50% slurry in water), Ethanol or Methanol, Celite® 545.

  • Equipment: Parr hydrogenator or similar hydrogenation apparatus, heavy-walled pressure flask, magnetic stirrer, gas lines for nitrogen and hydrogen.

3.2.2. Step-by-Step Procedure

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 5-10% by weight of the substrate) with deionized water three times, followed by three washes with the reaction solvent (ethanol) to remove residual water. Caution: Do not allow the catalyst to become dry as it is pyrophoric.

  • Reactor Setup: To the pressure flask, add the substrate and the solvent (20 mL/g of substrate).[6]

  • Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the flask under a stream of nitrogen.

  • System Purge: Seal the reactor and purge the system by pressurizing with nitrogen to ~50 psi and then venting, repeating this cycle 3-5 times to remove all oxygen.[6]

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner. Pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi).

  • Reaction Execution: Begin vigorous stirring and heat to 40-50 °C if necessary. Monitor the reaction by observing the hydrogen uptake.[6] The reaction is usually complete in 4-8 hours.

  • Work-up - Catalyst Removal: Once hydrogen uptake ceases, cool the reactor to room temperature. Vent the hydrogen and purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Step: The filter cake must be kept wet with solvent at all times to prevent ignition. Quench the recovered catalyst immediately by submerging it in a large volume of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify by recrystallization as described in Protocol 1.

Data Summary and Characterization

ParameterProtocol 1: Fe/NH₄ClProtocol 2: H₂/Raney® Ni
Reducing Agent Iron PowderHydrogen Gas
Catalyst/Promoter Ammonium ChlorideRaney® Nickel
Solvent Ethanol / WaterEthanol or Methanol
Temperature 80-85 °C (Reflux)25-50 °C
Pressure Atmospheric50-60 psi
Typical Time 2-4 hours4-8 hours
Work-up Hot filtration, extractionFiltration, solvent evaporation
Typical Yield 85-95%90-98%
Key Advantage Low cost, simple setupHigh purity, clean work-up
Key Disadvantage Iron waste, extraction neededRequires pressure equipment, pyrophoric catalyst

Expected Product Characterization (2-amino-N-(2-chloroacetyl)-5-methylaniline):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (shifts influenced by -NH₂ and -NHCO- groups), a singlet for the -CH₂Cl group, a singlet for the methyl group (-CH₃), and broad singlets for the amine (-NH₂) and amide (-NH-) protons.

  • IR Spectroscopy (cm⁻¹): Expect N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), an N-H bend for the amide (~1550 cm⁻¹), a C=O stretch for the amide (~1670 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak with ~1/3 the intensity due to the ³⁷Cl isotope.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reducing agent/catalyst. 2. Low reaction temperature or time. 3. Deactivated catalyst (Raney Ni).1. Add more reducing agent (for Fe) or ensure proper catalyst loading. 2. Increase temperature or extend reaction time, monitoring by TLC. 3. Use fresh or properly washed and activated Raney Nickel.
Dehalogenation Side Product Catalyst is too active (e.g., Pd/C was used instead of Raney Ni).Strictly use Raney Nickel for catalytic hydrogenation. If minor dehalogenation is still observed, try lowering H₂ pressure or reaction temperature. The Fe/NH₄Cl method is inherently safer against this side reaction.[1]
Amide Hydrolysis Reaction conditions are too acidic or basic.The Fe/NH₄Cl protocol is buffered and ideal to prevent this. Avoid strong acids or bases in the reaction or work-up until the final product is isolated.
Difficult Filtration (Protocol 1) Fine iron particles are clogging the filter paper.Always use a thick pad (~1 inch) of Celite® over the filter paper. Filtering the solution while hot helps maintain lower viscosity and improves flow.
Low Yield after Extraction 1. Product is partially soluble in the aqueous phase. 2. Insufficient washing of the filter cake.1. Perform multiple extractions (at least 3) with the organic solvent. Saturating the aqueous layer with NaCl (brine) can decrease the product's aqueous solubility. 2. Wash the iron/Celite cake thoroughly with hot solvent.

Safety Precautions

  • General: All operations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Raney® Nickel: This catalyst is pyrophoric and can ignite spontaneously in air when dry. Always handle as a slurry under a layer of solvent. Ensure all equipment used is properly grounded to prevent static discharge. Recovered catalyst should be immediately quenched under a large volume of water and disposed of according to institutional guidelines for reactive waste.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Use only in a designated area with proper pressure-rated equipment. Ensure the system is leak-tested and purged of air with an inert gas (nitrogen) before introducing hydrogen.

  • Solvents: Ethanol, methanol, and ethyl acetate are flammable liquids. Keep away from ignition sources. Heating should be performed using a heating mantle or oil bath, not an open flame.

  • Reagents: 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide and its amine product should be handled with care as their toxicological properties may not be fully characterized. Avoid inhalation of dust and skin contact.

References

  • Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes. Synlett, 2010(19), 3019-3022. Available from: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 74-80. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Common Conditions. Available from: [Link]

  • Schenach, R. A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2426–2431. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Azo Dyes from 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and detailed protocols for the synthesis of novel azo dyes utilizing 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide as a key precursor. Designed for researchers in materials science, organic chemistry, and drug development, this document elucidates the strategic transformation of the precursor into a versatile diazo component and its subsequent application in azo coupling reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Utility of the Precursor

Azo dyes, characterized by the iconic nitrogen-nitrogen double bond (–N=N–) chromophore, represent the largest and most versatile class of synthetic colorants.[1] Their applications are vast, ranging from textile and food coloring to advanced materials and biomedical research.[2] The specific properties of an azo dye—its color, fastness, and functionality—are dictated by the molecular architecture of the aromatic rings flanking the azo bridge.

The starting material, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, is a valuable intermediate for creating functional azo dyes.[3] Its direct use in azo coupling is not feasible because the primary amino group required for diazotization is protected as an acetamide.[3] The synthetic strategy, therefore, hinges on a critical preliminary step: the selective reduction of the nitro group (–NO₂) to a primary amine (–NH₂). This transformation unmasks the functionality required for diazotization while preserving the chloroacetamide group. This retained –COCH₂Cl moiety is of particular interest as it provides a reactive handle for covalent attachment to various substrates, enabling the creation of functionalized materials or bioconjugates.

Section 1: Synthesis of the Diazo Intermediate

The foundational step in this workflow is the chemical reduction of the nitro group on the precursor molecule. The choice of reducing agent is critical to ensure high yield and selectivity, avoiding unwanted side reactions with the chloroacetamide group. A classic and effective method is the use of tin metal in the presence of concentrated hydrochloric acid (Sn/HCl), which provides a robust and high-yielding pathway to the desired amine.

Protocol 1: Synthesis of N-(5-amino-2-methylphenyl)-2-chloroacetamide

This protocol details the selective reduction of the nitro group.

Materials:

  • 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (e.g., 0.05 mol).

  • Add granulated tin (e.g., 0.125 mol), ensuring a molar excess.

  • Slowly and carefully, add concentrated HCl (e.g., 50 mL) to the flask in portions via the condenser. The reaction is exothermic and will generate hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully basify the mixture by adding 50% NaOH solution with constant stirring and cooling. The goal is to precipitate tin hydroxides and dissolve the amine hydrochloride salt. Check the pH to ensure it is strongly alkaline (pH > 10).

  • Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, N-(5-amino-2-methylphenyl)-2-chloroacetamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Precursor 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Reagents 1. Sn, conc. HCl 2. NaOH (aq) Precursor->Reagents Product N-(5-amino-2-methylphenyl)-2-chloroacetamide Reagents->Product Reduction

Caption: Selective reduction of the nitro group to form the key amine intermediate.

Section 2: The Azo Dye Synthesis Workflow

With the primary amine intermediate in hand, the synthesis proceeds via the classic two-stage azo dye formation process: Diazotization followed by Azo Coupling .[4]

cluster_workflow Azo Dye Synthesis Workflow Amine Amine Intermediate (Protocol 1 Product) Diazonium Diazonium Salt Amine->Diazonium Step 1: Diazotization AzoDye Final Azo Dye Diazonium->AzoDye Step 2: Azo Coupling Coupler Coupling Component (e.g., 2-Naphthol) Coupler->AzoDye

Caption: The two-stage workflow for azo dye synthesis.

Part A: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This reaction is conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[5][6] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, which then reacts with the amine to form the diazonium ion.[7]

Protocol 2: Diazotization of N-(5-amino-2-methylphenyl)-2-chloroacetamide

Materials:

  • N-(5-amino-2-methylphenyl)-2-chloroacetamide (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Distilled water

  • Beakers, magnetic stirrer, ice bath

Procedure:

  • Dissolve the amine intermediate (e.g., 0.01 mol) in a mixture of concentrated HCl (e.g., 5 mL) and water (e.g., 20 mL) in a beaker. Stir until a clear solution of the amine salt is formed.

  • Cool the beaker in an ice-salt bath to bring the temperature to 0–5 °C. Maintain this temperature throughout the procedure.

  • In a separate small beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol) in a small amount of cold water (e.g., 10 mL).

  • Add the sodium nitrite solution dropwise to the cold amine salt solution with continuous, vigorous stirring. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.

  • After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes in the ice bath.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂).

  • If excess nitrous acid is present, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions.[8]

  • The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction. Caution: Do not isolate the diazonium salt as a solid, as it can be explosive when dry.

Part B: Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as a weak electrophile.[9][10] It reacts with an electron-rich "coupling component," such as a phenol, naphthol, or another aromatic amine, to form the stable azo compound.[6] The pH of the reaction medium is critical: phenols and naphthols are coupled under slightly alkaline conditions (pH 8-10) to form the more nucleophilic phenoxide or naphthoxide ion, while aromatic amines are typically coupled under slightly acidic conditions (pH 4-6).[11]

Protocol 3: Synthesis of a Representative Azo Dye (Coupling with 2-Naphthol)

Materials:

  • Diazonium salt solution (from Protocol 2)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice bath, beakers, magnetic stirrer, Buchner funnel

Procedure:

  • In a separate beaker, dissolve 2-Naphthol (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 5% w/v NaOH, 30 mL). Stir until fully dissolved to form sodium 2-naphthoxide.

  • Cool this coupling solution in an ice bath to below 5 °C.

  • While maintaining vigorous stirring and low temperature, add the cold diazonium salt solution (from Protocol 2) slowly to the 2-naphthoxide solution.

  • An intensely colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral to remove any unreacted salts or base.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (pH 8-10) Amine N-(5-amino-2-methylphenyl) -2-chloroacetamide Diazonium Corresponding Diazonium Salt Amine->Diazonium NaNO₂, HCl AzoDye Final Azo Dye Diazonium->AzoDye Coupler 2-Naphthol (in NaOH) Coupler->AzoDye

Caption: Reaction scheme for the synthesis of an azo dye from the amine intermediate.

Section 3: Characterization and Data Analysis

Confirmation of the synthesized dye's structure and purity is essential. A combination of spectroscopic and analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and monitor reaction progress.[8]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol, DMF), which corresponds to the color of the dye.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Expected peaks include N=N stretch (azo group, often weak), C=O stretch (amide), N-H stretch (amide), and C-Cl stretch.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the connectivity of the atoms in the final molecule.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[13]

Table 1: Representative Characterization Data
ParameterExpected Result for 2-Naphthol AdductRationale
Yield 75-90%Azo coupling reactions are typically high-yielding.
Appearance Intense Red/Orange Crystalline SolidFormation of an extended conjugated system.
Melting Point >200 °C (Decomposition)Azo dyes are often high-melting solids.
λmax (in Ethanol) 480-520 nmCorresponds to the electronic transitions in the chromophore.
FTIR (cm⁻¹) ~1680 (C=O, amide), ~1450 (N=N), ~3300 (N-H), ~3400 (O-H)Confirms presence of key functional groups.
Purity (TLC) Single spotIndicates a pure compound.

Section 4: Applications and Future Directions

The azo dyes synthesized from this precursor are not merely colorants; they are functional molecules. The most significant feature is the chloroacetamide group . This group is an electrophilic site susceptible to nucleophilic substitution. This allows the dye to act as a reactive dye, capable of forming covalent bonds with nucleophilic groups (e.g., -OH, -NH₂, -SH) present on the surface of substrates like:

  • Textile Fibers: Covalent attachment to cotton, wool, or nylon for superior wash fastness.[15]

  • Biomolecules: Labeling proteins, antibodies, or DNA for use in bioassays and imaging.

  • Polymers and Surfaces: Modifying the surface properties of materials to create functional coatings or sensors.

Furthermore, the incorporation of heterocyclic moieties or other functional groups into the coupling component can modulate the dye's pharmacological properties, opening avenues for applications in drug development, such as antimicrobial or anticancer agents.[16][17]

Safety Precautions

  • Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic nitro compounds and amines are often toxic and should be handled with care.

  • The diazotization reaction is exothermic and must be strictly controlled at 0-5 °C.

  • Crucially, diazonium salts are explosive when isolated in a dry state. Never attempt to isolate the solid diazonium salt. Always use the diazonium salt solution immediately after its preparation.

References

  • The Synthesis of Azo Dyes. (n.d.). Google Cloud.
  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. (n.d.). MySkinRecipes.
  • The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. (n.d.). Benchchem.
  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
  • Novel Azocoumarin Derivatives—Synthesis and Characterization. (2022). MDPI.
  • A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. (n.d.). Benchchem.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (n.d.). RSC Publishing.
  • Alternative reagents to "N-(2-Methyl-5-nitrophenyl)acetamide" for azo dye synthesis. (n.d.). Benchchem.
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Google Cloud.
  • Thermal and mass spectral characterization of novel azo dyes of p-Acetoamidophenol in comparison with Hammett substituent effects and molecular orbital calculations. (2011). ResearchGate.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. (n.d.). Google Cloud.
  • Azo coupling. (n.d.). Wikipedia.
  • Preparation of Azo dye from diazonium salt. (2021). Google Cloud.
  • some reactions of diazonium ions. (n.d.). Chemguide.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). ResearchGate.
  • Design, Synthesis, and Characterization of Novel Azo Dyes Derivatives as Anticancer Agent Targeting Aurora kinase A. (2024). International Scientific Organization.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Google Cloud.
  • Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines. (n.d.). Google Patents.
  • Azo coupling reactions structures and mechanisms. (2026). ResearchGate.
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. (n.d.). Materials Advances (RSC Publishing).
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry.
  • Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. (2026). Oreate AI Blog.
  • DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU.

Sources

Troubleshooting & Optimization

How to minimize isomeric byproduct formation in nitration reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Isomeric Byproduct Formation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that controlling regioselectivity in electrophilic aromatic nitration is a frequent challenge for researchers in synthetic chemistry and drug development. The formation of undesired isomers not only reduces the yield of the target molecule but also complicates purification processes, impacting project timelines and costs.

This guide is designed to provide you with in-depth, practical solutions to common issues encountered during nitration reactions. We will delve into the mechanistic principles governing isomer formation and offer troubleshooting strategies and detailed protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding isomeric byproduct formation.

Q1: My nitration of a substituted benzene is yielding a mixture of ortho- and para- isomers. How can I improve the selectivity for the para- product?

Answer: This is a classic challenge in electrophilic aromatic substitution. When your substrate contains an ortho-, para- directing group (e.g., alkyl, hydroxyl, alkoxy, or halogen), both positions are electronically activated towards the electrophile (the nitronium ion, NO₂⁺)[1][2]. The incoming nitro group is directed to these positions because the substituent can effectively stabilize the positive charge of the carbocation intermediate (the sigma complex) through resonance or inductive effects[2][3][4].

While both positions are activated, you can often favor the para-isomer by exploiting steric and thermodynamic factors.

Troubleshooting & Optimization Strategies:

  • Temperature Control: Lowering the reaction temperature is one of the most effective strategies. At lower temperatures, the reaction becomes more sensitive to the small energy difference between the transition states leading to the ortho- and para- products[5]. The transition state for the para-isomer is generally lower in energy due to reduced steric hindrance, making it the kinetically favored product under colder conditions[6][7]. For many standard nitrations, maintaining a temperature between 0°C and 10°C is a good starting point.

  • Steric Hindrance: If the directing group on your substrate is bulky (e.g., a tert-butyl group), it will physically obstruct the ortho positions, naturally favoring substitution at the less hindered para position[8][9]. You can sometimes leverage this by employing a bulkier nitrating agent, although this is less common for standard procedures[5].

  • Catalyst Choice: The choice of catalyst can profoundly influence the isomer ratio. Using solid acid catalysts, such as zeolites, can significantly enhance para-selectivity. The defined pore structure of these catalysts creates a shape-selective environment where the transition state leading to the bulkier ortho-isomer is disfavored, while the more linear transition state for para-substitution is readily accommodated[5][10].

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution, although its effect is often less pronounced than temperature or catalysts. Experimenting with different solvents may be worthwhile for particularly challenging separations.

Factor Effect on Isomer Ratio Causality
Lower Temperature Increases para : ortho ratioThe reaction becomes more selective for the lower-energy transition state (para) over the sterically hindered one (ortho)[5][6].
Bulky Substituent Increases para : ortho ratioThe substituent physically blocks the ortho positions, making the para position more accessible to the incoming electrophile[7][8].
Solid Acid Catalyst (e.g., Zeolites) Significantly increases para : ortho ratioThe catalyst's pore structure provides a shape-selective environment that favors the formation of the less bulky para-isomer[5].
Q2: I'm trying to nitrate a compound with a meta-directing group, but I'm still getting some ortho and para byproducts. How can I improve meta-selectivity?

Answer: Meta-directing groups are electron-withdrawing (e.g., -NO₂, -CN, -CHO, -COR, -COOH, -SO₃H) and deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it[11]. They direct incoming electrophiles to the meta position because the ortho and para positions are even more strongly deactivated. Attacking at the ortho or para position would place the positive charge of the sigma complex directly adjacent to the positively polarized atom of the deactivating group, which is a highly unstable and energetically unfavorable arrangement[3][6].

While the meta product is electronically favored, obtaining small amounts of ortho and para isomers is not uncommon, especially under harsh reaction conditions.

Troubleshooting & Optimization Strategies:

  • Strict Temperature Control: Nitration of deactivated rings often requires higher temperatures to proceed at a reasonable rate[12]. However, excessive heat can overcome the subtle energy differences that favor meta substitution, leading to a loss of selectivity. It is crucial to find the minimum temperature required for the reaction to proceed efficiently. For the nitration of nitrobenzene to dinitrobenzene, for example, temperatures are often raised, but careful control is needed to maximize the yield of the 1,3-isomer[8][13].

  • Use of a Strong, Anhydrous Nitrating System: For deactivated substrates, a potent nitrating system like a mixture of fuming nitric acid and concentrated sulfuric acid is often necessary to generate a high concentration of the nitronium ion[12][13]. Ensuring anhydrous conditions is critical, as water can consume the sulfuric acid and reduce the efficacy of nitronium ion formation.

  • Reaction Time: Monitor the reaction closely. Allowing the reaction to run for too long, especially at elevated temperatures, can sometimes lead to the formation of thermodynamically favored (but kinetically slower) side products or decomposition.

Q3: My reaction is producing significant amounts of dinitrated or polynitrated products. How can I achieve selective mono-nitration?

Answer: Over-nitration occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the same reaction conditions[5]. This is a frequent issue with highly activated aromatic rings (e.g., toluene, phenol).

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use a stoichiometric amount (or only a slight excess, e.g., 1.0-1.1 equivalents) of the nitrating agent relative to the aromatic substrate. This is the most direct way to limit the extent of the reaction.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second nitration more significantly than the first. For the nitration of benzene, keeping the temperature below 50°C is a well-known method to minimize dinitration[5][14].

  • Shorten Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.

  • Slow Addition: Add the nitrating agent slowly to the substrate solution. This maintains a low instantaneous concentration of the nitrating agent, disfavoring the second nitration.

Q4: The nitration of aniline is giving me a mixture of products, including a significant amount of the meta-isomer and some oxidation byproducts. What is going wrong?

Answer: Direct nitration of highly activated and basic amines like aniline is notoriously problematic for two main reasons:

  • Oxidation: The amino group is highly susceptible to oxidation by the strong oxidizing nature of the nitrating mixture, leading to the formation of tarry, undesired byproducts[5].

  • Loss of Regiocontrol: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a powerful electron-withdrawing group and is, therefore, a meta-director. Consequently, you get a mixture of ortho-, para-, and a substantial amount of meta-nitroaniline[13].

The solution is to temporarily "tame" the activating amino group through the use of a protecting group.

Recommended Workflow: Protection-Nitration-Deprotection

  • Protection: React the aniline with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director and an activating group, but it is much less activating and less basic than the amino group. This prevents both oxidation and protonation under nitrating conditions[5][15].

  • Nitration: Nitrate the acetanilide using a standard mixed-acid procedure. The less-activating nature of the acetamido group allows for a much more controlled reaction, yielding predominantly the para-nitroacetanilide due to the steric bulk of the protecting group favoring the para position.

  • Deprotection: Hydrolyze the amide back to the amine by heating with aqueous acid or base to yield the desired p-nitroaniline[15].

ProtectionNitrationDeprotection cluster_direct Direct Nitration (Problematic) cluster_protected Protected Nitration (Recommended) Aniline_D Aniline (-NH2) Mix_D Mixture of o, m, p isomers + Oxidation Byproducts Aniline_D->Mix_D HNO3 / H2SO4 Aniline_P Aniline (-NH2) Acetanilide Acetanilide (-NHCOCH3) pNitroacetanilide p-Nitroacetanilide pNitroaniline p-Nitroaniline (Major Product)

Troubleshooting Guide: A Workflow Approach

When facing issues with isomeric byproduct formation, a systematic approach can help identify and solve the problem efficiently.

TroubleshootingWorkflow Start Problem: Poor Isomer Ratio CheckSubstrate Analyze Substrate: What is the directing group? Start->CheckSubstrate OP_Director { Ortho, Para-Director |  Issue: Low para:ortho ratio} CheckSubstrate->OP_Director o,p- Meta_Director { Meta-Director |  Issue: Significant o/p byproducts} CheckSubstrate->Meta_Director m- Highly_Activating { Highly Activating (-NH2, -OH) |  Issue: Oxidation & m-isomer} CheckSubstrate->Highly_Activating Strongly Activating Action_OP Action Items: • Lower reaction temperature (0-5°C) • Consider solid acid catalyst (zeolite) • Check for steric hindrance effects OP_Director:f1->Action_OP Action_Meta Action Items: • Ensure potent, anhydrous nitrating agent • Find minimum effective temperature • Monitor reaction time Meta_Director:f1->Action_Meta Action_Activating Action Items: • Use a protecting group (e.g., acetylation) • Follow Protection-Nitration-Deprotection sequence Highly_Activating:f1->Action_Activating

Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Nitration to Enhance para-Selectivity (Example: Nitration of Toluene)

This protocol describes a standard laboratory procedure for the nitration of toluene, aiming to maximize the yield of the para-isomer.

Materials:

  • Toluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Round-bottom flask

  • Thermometer

Procedure:

  • Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10°C.

  • Set up the Reaction: Place 20 mL of toluene in a separate round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool this flask in an ice bath to approximately 5°C.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred toluene from a dropping funnel. Crucially, maintain the internal reaction temperature between 5°C and 10°C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-40 minutes.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude nitrotoluene mixture.

  • Workup: Separate the organic layer. Wash it sequentially with cold water, 2M sodium carbonate solution (to neutralize residual acid), and finally with water again. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the product ratio using GC or NMR spectroscopy. The resulting mixture will contain ortho-, para-, and a small amount of meta-nitrotoluene, with the para-isomer significantly favored by the low temperature[16].

Protocol 2: Protective Acetylation of Aniline for Regioselective Nitration

This protocol details the three-stage process for the controlled nitration of aniline to produce p-nitroaniline[5][15].

Part A: Synthesis of Acetanilide (Protection)

  • Dissolve 10 g of aniline in 25 mL of glacial acetic acid in a flask.

  • Slowly add 12 mL of acetic anhydride to the solution while stirring.

  • Gently warm the mixture for about 15 minutes, then cool and pour it into 250 mL of cold water.

  • Collect the precipitated acetanilide by filtration, wash with cold water, and dry.

Part B: Nitration of Acetanilide

  • Add the dried acetanilide (approx. 10 g) to 20 mL of concentrated sulfuric acid, stirring until it dissolves. Cool the mixture to 5°C in an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.

  • After addition, stir for 20-30 minutes at or below 10°C.

  • Pour the reaction mixture onto 200 g of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to purify.

Part C: Hydrolysis to p-Nitroaniline (Deprotection)

  • Heat the purified p-nitroacetanilide under reflux with a mixture of 30 mL of concentrated sulfuric acid and 20 mL of water for 45 minutes[15].

  • Cool the solution and pour it into a beaker of ice water.

  • Neutralize the mixture by carefully adding a 10% NaOH solution until the p-nitroaniline precipitates.

  • Filter the yellow solid, wash with water, and dry to obtain the final product.

References

Sources

Technical Support Center: Optimizing N-Acetylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of N-acetylation of anilines in synthetic chemistry?

N-acetylation is a crucial and widely used reaction for several reasons. Primarily, it serves to protect the amino group of anilines.[1][2][3] The highly activating amino group (-NH2) makes the aromatic ring very susceptible to electrophilic attack, often leading to undesirable polysubstitution or oxidation.[4][5] By converting the amino group to a less activating acetamido group (-NHCOCH3), the reactivity of the aromatic ring is moderated, allowing for more controlled and selective subsequent reactions, such as nitration or halogenation, primarily at the para position.[3][6][7] Following the desired transformation, the acetyl group can be readily removed by hydrolysis to regenerate the amine.[4]

Q2: What are the most common acetylating agents for this reaction, and how do I choose the right one?

The choice of acetylating agent depends on the reactivity of the aniline substrate, desired reaction conditions (e.g., temperature, solvent), and laboratory safety considerations. The most common agents are:

  • Acetic Anhydride ((CH₃CO)₂O): This is a widely used, effective, and relatively inexpensive reagent. It is often used in the presence of a base like sodium acetate or a catalyst.[1][8]

  • Acetyl Chloride (CH₃COCl): This is a more reactive acetylating agent than acetic anhydride and is suitable for less reactive anilines. However, it is corrosive, moisture-sensitive, and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized with a base.[9][10]

  • Glacial Acetic Acid (CH₃COOH): This is the most environmentally friendly option and can serve as both the acetylating agent and the solvent.[11][12] However, it generally requires higher temperatures or the use of a catalyst to be effective.[11]

Q3: Why is a base often added during N-acetylation with acetyl chloride or acetic anhydride?

When using acetyl chloride, a base is essential to neutralize the HCl byproduct, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.[9] In the case of acetic anhydride, a base like sodium acetate acts as a catalyst. It deprotonates the anilinium hydrochloride (if the reaction is started with an aniline salt) to liberate the free, nucleophilic aniline.[13] Even with free aniline, the base can help to drive the reaction to completion by neutralizing the acetic acid byproduct.[13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Anilne: The aniline starting material may be protonated, especially if it is an aniline salt (e.g., aniline hydrochloride). The protonated amino group is not nucleophilic.

    • Solution: Add a weak base, such as sodium acetate, to the reaction mixture to deprotonate the anilinium ion and liberate the free aniline.[13]

  • Insufficiently Reactive Acetylating Agent: For electron-deficient anilines (those with electron-withdrawing groups), acetic anhydride or acetic acid may not be reactive enough.

    • Solution: Switch to a more reactive acetylating agent like acetyl chloride.[9] Alternatively, the use of a catalyst can enhance the reaction rate.

  • Poor Solubility: The aniline substrate may not be sufficiently soluble in the chosen solvent system.

    • Solution: If using an aqueous medium, adding a co-solvent or using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic and aqueous phases.[9][10]

  • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are susceptible to hydrolysis. Ensure that all glassware is dry and use anhydrous solvents if the reaction is sensitive to water.

Problem 2: Formation of a Dark Brown or Tar-Like Substance

Possible Causes & Solutions

  • Oxidation of Aniline: Anilines, particularly under acidic conditions or in the presence of air, are prone to oxidation, leading to the formation of colored impurities and tar.[4][14]

    • Solution 1: Use Purified Reagents: Ensure the aniline starting material is pure and colorless. If necessary, purify the aniline by distillation before use.[4][15]

    • Solution 2: Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[4]

    • Solution 3: Addition of a Reducing Agent: In some protocols, a small amount of zinc dust is added to prevent oxidation and reduce colored impurities.[14][16]

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Presence of Unreacted Aniline: Unreacted aniline can be difficult to separate from the product due to similar polarities.

    • Solution: Acidic Wash: During workup, perform a liquid-liquid extraction with a dilute acid (e.g., HCl). The basic aniline will be protonated and move into the aqueous phase, while the neutral N-acetylated product remains in the organic layer.[4]

  • Oily Product Instead of a Solid: The product may not crystallize readily if impurities are present.

    • Solution 1: Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying the N-acetylated product.[1][8]

    • Solution 2: Activated Carbon: If the product is colored, adding a small amount of activated carbon during recrystallization can help to adsorb the colored impurities.[4]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride and Sodium Acetate

This is a robust and widely applicable method for the N-acetylation of many substituted anilines.[1][8]

  • Dissolution of Aniline: In a suitable flask, dissolve the substituted aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid. The acid helps to dissolve the aniline by forming the corresponding anilinium salt.[1]

  • Preparation of Reagents: In a separate flask, prepare a solution of sodium acetate (1.1 equivalents) in water. Measure out acetic anhydride (1.2 equivalents).

  • Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution.

  • Precipitation and Isolation: The N-acetylated product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation and then collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as an ethanol-water mixture.[1]

Protocol 2: N-Acetylation using Acetyl Chloride with a Phase Transfer Catalyst

This method is particularly effective for reactions that may be sluggish or require enhanced mixing between phases.[9][10]

  • Reaction Setup: Dissolve the substituted aniline (1 equivalent) and a weak base such as potassium carbonate (K₂CO₃, 1.1 equivalents) in a suitable solvent like dimethylformamide (DMF).

  • Addition of Catalyst: Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the product often precipitates. The reaction mixture can be poured into water to fully precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent.

Data Presentation

Table 1: Comparison of Common N-Acetylation Conditions

Acetylating AgentCatalyst/BaseSolventTemperatureKey AdvantagesKey Disadvantages
Acetic AnhydrideSodium AcetateWater/EthanolRoom Temp.Mild conditions, good yields.[1][8]Can be slow for deactivated anilines.
Acetyl ChlorideK₂CO₃, PTC (e.g., TBAB)DMFRoom Temp.High reactivity, fast reaction times.[9][10]Corrosive, moisture-sensitive, generates HCl.
Acetic AcidLewis Acid (e.g., MgSO₄)Neat (Solvent-free)Sunlight/HeatGreen, atom-economical.[11][17]Requires energy input (heat/light), may need a catalyst.

Visualizations

General Workflow for N-Acetylation of Substituted Anilines

G cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start_aniline Substituted Aniline reaction_step Mix & React (Stirring at specified temperature) start_aniline->reaction_step acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->reaction_step base_catalyst Base/Catalyst (e.g., NaOAc) base_catalyst->reaction_step solvent Solvent solvent->reaction_step quenching Quenching (e.g., adding to water) reaction_step->quenching extraction Extraction (if needed) quenching->extraction filtration Filtration extraction->filtration recrystallization Recrystallization filtration->recrystallization final_product N-Acetylated Aniline recrystallization->final_product

Caption: A general workflow for the N-acetylation of substituted anilines.

Troubleshooting Decision Tree for Low Product Yield

G start Low or No Product Yield q1 Is the aniline an electron-deficient substrate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Use a more reactive acetylating agent (e.g., Acetyl Chloride). a1_yes->sol1 q2 Is the aniline starting material an aniline salt? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Add a weak base (e.g., Sodium Acetate) to liberate the free amine. a2_yes->sol2 q3 Is the reaction heterogeneous or biphasic? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider using a Phase Transfer Catalyst (PTC) or a co-solvent. a3_yes->sol3 end_node Consult further analytical data. a3_no->end_node

Caption: A decision tree for troubleshooting low product yield in N-acetylation reactions.

References

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. Retrieved from [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]

  • IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • JOCPR. (n.d.). A Novel Clay catalyst: N-Acetylation of Anilines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • RSC Publishing. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • Resonance. (2022). A Convenient Laboratory Preparation of Acetanilide. Retrieved from [Link]

  • SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • askIITians. (n.d.). Reaction of aniline with acetyl chloride in the presence of NaOH give. Retrieved from [Link]

  • askIITians. (n.d.). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • CDC. (n.d.). ANILINE and @-TOLUIDINE in urine 8317. Retrieved from [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges for Crude 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides expert-driven solutions to common purification challenges encountered with 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1][2] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are foundational to handling and purifying the target compound.

Q1: What are the typical impurities found in crude 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide?

A1: The impurity profile is largely dictated by the synthetic route, which commonly involves the acylation of 2-methyl-5-nitroaniline with chloroacetyl chloride.[1] Consequently, the primary impurities include:

  • Unreacted Starting Materials: Residual 2-methyl-5-nitroaniline.

  • Reagent-Related Byproducts: Chloroacetic acid, formed from the hydrolysis of excess chloroacetyl chloride.

  • Reaction Byproducts: Small amounts of di-acylated products or other side-reaction derivatives.

  • Isomeric Impurities: If the starting 2-methyl-5-nitroaniline was not pure, you might contend with positional isomers.[3]

Q2: What is the most effective first-line method for purifying the crude product?

A2: Recrystallization is the most robust and scalable method for the initial bulk purification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.[1][4] An ethanol-water solvent system is frequently reported to be effective, as it provides a desirable solubility gradient with temperature.[1][3] This technique is excellent for removing most organic impurities and unreacted starting materials.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, capable of separating closely related impurities.[5][6] For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][6] A simple melting point determination can also serve as a quick, qualitative check against a reference standard.

Q4: What are the primary stability concerns for this compound during purification and storage?

A4: The acetamide bond is susceptible to hydrolysis, a process that is significantly accelerated under strongly acidic or basic conditions.[1] Therefore, it is critical to neutralize any residual acid (like HCl or chloroacetic acid from the synthesis) before purification. An initial wash with a mild base like aqueous sodium bicarbonate is a common practice.[1] For long-term stability, the compound should be stored in a cool, dry place, sealed away from moisture.[2]

Section 2: Troubleshooting Guide for Common Purification Issues

This section adopts a problem-and-solution format to address specific experimental hurdles.

Challenge 1: Recrystallization Issues

Recrystallization is effective but can present challenges. Below is a logical workflow for troubleshooting common problems.

G start Recrystallization Problem prob1 Problem: Compound 'Oils Out' start->prob1 prob2 Problem: Very Low Crystal Yield start->prob2 prob3 Problem: Product Still Impure (Color or Poor M.P.) start->prob3 cause1a Cause: Solution is supersaturated or cooling too fast. prob1->cause1a cause1b Cause: Inappropriate solvent. prob1->cause1b cause2a Cause: Too much solvent used. prob2->cause2a cause2b Cause: Premature crystallization during hot filtration. prob2->cause2b cause3a Cause: Insoluble impurities not removed. prob3->cause3a cause3b Cause: Soluble impurities co-crystallized. prob3->cause3b sol1a Solution: Re-heat to dissolve oil, add a small amount of solvent, allow to cool slowly. cause1a->sol1a sol1b Solution: Re-screen for a better solvent or solvent pair. cause1b->sol1b sol2a Solution: Boil off excess solvent to reach saturation point. cause2a->sol2a sol2b Solution: Pre-heat funnel and flask. Use minimal excess solvent. cause2b->sol2b sol3a Solution: Perform a hot filtration step to remove insoluble matter. cause3a->sol3a sol3b Solution: Ensure slow cooling. Wash crystals with cold solvent. Perform a second recrystallization. cause3b->sol3b

Caption: A troubleshooting decision tree for recrystallization.

Q: My crude material has a persistent color that remains after recrystallization. How can I obtain a colorless product?

A: Persistent color often indicates the presence of highly conjugated impurities or oxidation byproducts, which can become trapped in the crystal lattice.

  • Causality: These impurities may have similar solubility profiles to your target compound, leading to co-crystallization.

  • Solution: First, ensure that any insoluble, tarry materials are removed via a hot filtration step before allowing the solution to cool. If color persists, a common technique is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use it sparingly, as it can also adsorb your product and reduce yield. A second recrystallization may be necessary for high-purity requirements.

Challenge 2: Column Chromatography Issues

For removing stubborn impurities or for small-scale, high-purity applications, column chromatography is the method of choice.[3][7]

Q: I'm running a silica gel column, but my product has very poor separation from a key impurity. What should I do?

A: Poor separation (low resolution) in normal-phase chromatography on silica gel is typically an issue of eluent polarity.[7]

  • Causality: If the eluent is too polar, both your product and the impurity will travel quickly with the mobile phase (low Rf values, eluted quickly), affording little interaction with the stationary phase and thus poor separation. If the eluent is not polar enough, both may stick to the column (high Rf).

  • Solution: The key is to find a solvent system where the Rf value of your product is approximately 0.3-0.4 on a TLC plate, and the impurity Rf is well-separated from it.

    • Adjust Polarity: Systematically adjust the ratio of your polar and non-polar solvents (e.g., ethyl acetate in hexanes). Small, incremental changes can have a large effect.

    • Change Solvents: If adjusting the ratio is insufficient, change one of the solvents to alter the selectivity. For example, substituting ethyl acetate with dichloromethane or acetone can change the specific interactions with your compounds.

Section 3: Data Tables & Key Protocols

Table 1: Comparison of Primary Purification Techniques
FeatureRecrystallizationColumn Chromatography
Principle Differential solubility with temperatureDifferential partitioning between stationary and mobile phases[7]
Typical Scale Milligrams to KilogramsMicrograms to Grams
Purity Achieved Good to Excellent (typically >98%)Excellent to High (>99.5% achievable)
Throughput HighLow
Complexity Low to ModerateHigh
Solvent Usage ModerateHigh
Best For... Bulk purification, removing major impuritiesHigh-purity polishing, separating close isomers
Protocol 1: General Purification Workflow

This protocol outlines a comprehensive strategy from crude solid to a validated, pure compound.

G crude Crude Solid Product (from synthesis) wash Aqueous Wash (e.g., sat. NaHCO3) to remove acids crude->wash filter1 Filter and Dry wash->filter1 recryst Primary Purification: Recrystallization (e.g., Ethanol/Water) filter1->recryst filter2 Collect Crystals & Dry recryst->filter2 purity_check Purity Assessment (HPLC, TLC, M.P.) filter2->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK needs_polish Impurity Detected (<98%) purity_check->needs_polish Purity Not Met chromatography Secondary Purification: Silica Gel Chromatography needs_polish->chromatography collect_fractions Collect & Combine Pure Fractions chromatography->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate final_product High-Purity Product (>99.5%) evaporate->final_product

Caption: A comprehensive workflow for purifying 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Protocol 2: Step-by-Step Recrystallization (Ethanol/Water)

This protocol is a robust starting point for purifying the title compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional but Recommended): If insoluble impurities or tar are present, pre-heat a funnel with fluted filter paper and pour the hot solution through it into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

  • Induce Crystallization: While the solution is still hot, slowly add warm water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities (mother liquor).

  • Drying: Dry the purified crystals thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Protocol 3: Purity Assessment by HPLC

This method provides a reliable way to quantify the purity of your final product.[6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

References

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. URL: [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (CN111004141A). Google Patents.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. URL: [Link]

  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • Chloroacetamide. PubChem - NIH. URL: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. URL: [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Methyl-5-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2-methyl-5-nitroaniline from a reaction mixture. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and purity of your target compounds.

Understanding the Challenge: Properties of 2-Methyl-5-Nitroaniline

Before diving into purification protocols, it is crucial to understand the physicochemical properties of 2-methyl-5-nitroaniline, as these dictate the most effective separation strategies. This bright yellow, crystalline solid is a weakly basic aromatic amine.[1][2]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1][3]
Molecular Weight 152.15 g/mol [1][3]
Melting Point 101–111 °C[2][3][4]
pKa (conjugate acid) 2.345[1][2]
Water Solubility Insoluble (<0.1 g/100 mL at 19°C)[1][2]
Organic Solubility Soluble in ethanol, ether, acetone, benzene, chloroform; slightly soluble in methanol.[1][2][3]
Aqueous Acid Solubility Soluble in dilute HCl.[5][6]

The key takeaway is the compound's basicity. The amino group can be protonated by an acid to form a water-soluble salt, a property that is central to the primary purification method: acid-base extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most direct and efficient method to remove unreacted 2-methyl-5-nitroaniline from a non-polar organic product?

A1: Acid-Base Extraction is the recommended primary method.

This technique leverages the basicity of the aniline functional group. By washing your organic reaction mixture with an aqueous acid solution (e.g., dilute hydrochloric acid), you can selectively convert the basic 2-methyl-5-nitroaniline into its water-soluble ammonium salt.[7][8][9] This salt will partition into the aqueous layer, effectively removing it from your desired neutral or acidic product, which remains in the organic layer.

The lone pair of electrons on the nitrogen atom of the amino group in 2-methyl-5-nitroaniline makes it a Brønsted-Lowry base. It readily accepts a proton (H⁺) from an acid. The resulting ammonium salt is ionic and therefore exhibits high solubility in a polar solvent like water, while the neutral starting material is insoluble in water but soluble in common organic solvents.[1][10]

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or ether).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. The lower, denser layer will typically be the organic phase (this depends on the solvent used), and the upper layer will be the aqueous phase containing the protonated 2-methyl-5-nitroaniline hydrochloride salt.

  • Drain and Repeat: Drain the organic layer. To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times with fresh 1 M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.

G start Crude Reaction Mixture (Product + 2-Methyl-5-nitroaniline) in Organic Solvent sep_funnel Add 1M HCl (aq) Shake & Separate Layers start->sep_funnel org_layer Organic Layer (Contains Neutral/Acidic Product) sep_funnel->org_layer aq_layer Aqueous Layer (Contains 2-Methyl-5-nitroaniline as Hydrochloride Salt) sep_funnel->aq_layer wash Wash with NaHCO₃ (aq) Wash with Brine org_layer->wash dry Dry (e.g., Na₂SO₄) Filter & Concentrate wash->dry product Purified Product dry->product

Caption: Workflow for removing 2-methyl-5-nitroaniline via acid extraction.

Q2: I'm struggling with column chromatography for purifying my compound from 2-methyl-5-nitroaniline. I see significant tailing and poor recovery. What's going wrong?

A2: The basicity of your starting material is likely causing issues with the acidic silica gel.

Standard silica gel is acidic and can strongly interact with basic compounds like amines.[11] This interaction leads to irreversible adsorption, peak tailing (streaking), and sometimes even on-column degradation, resulting in poor separation and low yield.

  • Mobile Phase Modification (Base Additive): The most common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile competing base to your eluent system.[12]

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., hexane/ethyl acetate). Equilibrate the column with this modified eluent before loading your sample. This will significantly improve the peak shape and recovery of the amine.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: These columns are commercially available and are specifically designed for the purification of amines, offering excellent separation without the need for mobile phase additives.[11]

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase flash chromatography can be an effective alternative.[13]

    • Principle: Basic amines are often best separated at a high mobile phase pH where they are in their free-base, more lipophilic form.[11]

    • Protocol: Use a C18 column with a mobile phase such as acetonitrile/water or methanol/water. Adding a modifier like 0.1% triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.

G cluster_0 Problem: Poor Separation on Silica cluster_1 Solutions Problem Tailing & Low Recovery of 2-Methyl-5-nitroaniline Sol1 Modify Mobile Phase (Add 1% Et₃N or NH₄OH) Problem->Sol1 Quickest Fix Sol2 Change Stationary Phase (Alumina or NH₂-Silica) Problem->Sol2 More Robust Sol3 Use Reversed-Phase (C18, High pH Mobile Phase) Problem->Sol3 Alternative Method

Sources

Degradation pathways of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (C₉H₉ClN₂O₃, CAS No: 35588-36-4) under acidic and basic conditions. As a Senior Application Scientist, this guide is designed to offer both theoretical understanding and practical solutions to challenges encountered during experimental studies.[1]

Understanding the Molecule: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is fundamental to designing and interpreting degradation studies.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [2]
CAS Number 35588-36-4[1]
Appearance Solid[2]
Storage Low temperatures to maintain stability[2]

Degradation Pathways: A Mechanistic Overview

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[3][4] For 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, the primary degradation pathways under acidic and basic conditions involve the hydrolysis of the amide bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the amide linkage of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to the cleavage of the amide bond.

Expected Primary Degradation Products:

  • 2-methyl-5-nitroaniline: This is formed by the cleavage of the amide bond.

  • Chloroacetic acid: This is the other product of the amide bond cleavage.

Further degradation of these primary products may occur under harsh acidic conditions.

Base-Catalyzed Hydrolysis

In basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond.

Expected Primary Degradation Products:

  • 2-methyl-5-nitroaniline: Similar to acid hydrolysis, this is a primary degradation product.

  • Chloroacetate (salt of chloroacetic acid): The carboxylic acid formed is deprotonated in the basic medium.

It is also possible that under basic conditions, nucleophilic substitution of the chlorine atom could occur, leading to the formation of 2-hydroxy-N-(2-methyl-5-nitrophenyl)acetamide.

Degradation Pathways cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) Parent_Acid 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Product_A1 2-methyl-5-nitroaniline Parent_Acid->Product_A1 Amide Hydrolysis Product_A2 Chloroacetic acid Parent_Acid->Product_A2 Amide Hydrolysis Parent_Base 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Product_B1 2-methyl-5-nitroaniline Parent_Base->Product_B1 Amide Hydrolysis Product_B2 Chloroacetate Parent_Base->Product_B2 Amide Hydrolysis Product_B3 2-hydroxy-N-(2-methyl-5-nitrophenyl)acetamide Parent_Base->Product_B3 Nucleophilic Substitution (possible)

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Protocols: Forced Degradation Studies

The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and quantify the degradation products.[5]

Acid Hydrolysis Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in a suitable solvent (e.g., methanol, acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Transfer a known volume of the stock solution into a flask and add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).

  • Heating: Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 2, 4, 8, 24 hours). The exact conditions should be optimized based on the stability of the compound.

  • Neutralization and Dilution: After the specified time, cool the solution to room temperature and neutralize it with an appropriate base (e.g., 0.1 M NaOH or 1 M NaOH). Dilute the solution with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis Protocol
  • Preparation of Stock Solution: Prepare a stock solution as described in the acid hydrolysis protocol.

  • Stress Conditions: Transfer a known volume of the stock solution into a flask and add an equal volume of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).

  • Heating: Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration.

  • Neutralization and Dilution: After the specified time, cool the solution to room temperature and neutralize it with an appropriate acid (e.g., 0.1 M HCl or 1 M HCl). Dilute the solution with the mobile phase for analysis.

Caption: General workflow for forced degradation studies.

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring the degradation of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide and quantifying its degradation products. A stability-indicating method should be able to separate the parent drug from all its degradation products.

Common HPLC Issues and Solutions
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Between Parent and Degradant Peaks - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.- Try a column with a different stationary phase (e.g., C8, Phenyl, or Cyano).
Peak Tailing for the Parent or Degradant Peaks - Secondary interactions with residual silanols on the column.- Column overload.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH.- Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from previous injections.- Use fresh, high-purity solvents and additives.- Implement a robust needle wash procedure.- Flush the column with a strong solvent.
Drifting Retention Times - Inadequate column equilibration.- Changes in mobile phase composition over time.- Temperature fluctuations.- Ensure the column is fully equilibrated before each run.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.
No Degradation Observed - Stress conditions are too mild.- Increase the concentration of the acid or base.- Increase the temperature or duration of the stress study.
Complete Degradation of Parent Compound - Stress conditions are too harsh.- Decrease the concentration of the acid or base.- Decrease the temperature or duration of the stress study.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide?

The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond, leading to the formation of 2-methyl-5-nitroaniline and chloroacetic acid (or its salt).

Q2: How can I confirm the identity of the degradation products?

The identity of degradation products can be confirmed using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the complete structure of isolated degradation products.

Q3: What type of HPLC column is best suited for separating the parent compound and its degradation products?

A reversed-phase C18 column is a good starting point for method development. However, depending on the polarity of the degradation products, other stationary phases like C8, phenyl, or cyano may provide better selectivity.

Q4: Why is it important to achieve a good mass balance in a forced degradation study?

A good mass balance (typically between 95% and 105%) indicates that all degradation products have been accounted for and that the analytical method is capable of detecting and quantifying both the parent drug and its degradants. It provides confidence in the stability-indicating nature of the method.

Q5: What are the regulatory expectations for forced degradation studies?

Regulatory agencies such as the International Council for Harmonisation (ICH) require forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods.[3] The studies should identify the likely degradation products and degradation pathways.

References

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ACS Omega. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • PMC - NIH. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • Slideshare. (n.d.). Stability indicating assay. Retrieved from [Link]

  • Semantic Scholar. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

Sources

Section 1: Frequently Asked Questions - Understanding the Root Causes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Chloroacetylation: Preventing Polymerization and Tar Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize chloroacetylation in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common but significant challenges of polymerization and tar formation. Chloroacetylation is a powerful tool for introducing a versatile 2-chloroacetyl group, often used as a reactive handle for further functionalization in pharmaceutical synthesis.[1][2][3][4][5] However, the high reactivity of chloroacetyl chloride can also lead to undesired side reactions, compromising yield, purity, and process efficiency.[6]

This document is structured to help you understand the root causes of these issues, implement proactive prevention strategies, and troubleshoot effectively when problems arise.

This section addresses the fundamental "why" behind polymerization and tar formation during chloroacetylation.

Q1: What exactly causes polymerization during a chloroacetylation reaction?

A: Polymerization is primarily caused by secondary nucleophilic substitution reactions that occur after your desired product is formed. The product of a chloroacetylation, an N-chloroacetylated compound for example, contains both a nucleophilic site (like an amide) and a highly reactive electrophilic site (the carbon bearing the chlorine).

The process can be visualized as a chain reaction:

  • Initial Reaction: Your starting material (e.g., an amine) reacts with chloroacetyl chloride to form the desired chloroacetylated product.

  • Secondary Reaction (Initiation of Polymerization): A molecule of your unreacted starting amine, or even the newly formed product, can act as a nucleophile. It attacks the electrophilic α-carbon of another product molecule, displacing the chloride ion.

  • Propagation: This newly formed dimer now has a reactive site that can be attacked by another molecule, leading to trimers, tetramers, and eventually, high-molecular-weight oligomers or polymers. This manifests as a noticeable increase in the viscosity of the reaction mixture, or the formation of a sticky, oily product.[6]

Polymerization_Mechanism cluster_0 Step 1: Desired Reaction cluster_1 Step 2: Unwanted Polymerization Amine R-NH₂ (Nucleophile) Product R-NH-CO-CH₂-Cl (Desired Product) Amine->Product Chloroacetylation CAC Cl-CH₂COCl (Electrophile) CAC->Product Product_Nuc R-NH-CO-CH₂-Cl (as Nucleophile) Product->Product_Nuc Product_Elec R-NH-CO-CH₂-Cl (as Electrophile) Product->Product_Elec Dimer R-NH-CO-CH₂-N(R)-CO-CH₂-Cl (Dimer) Product_Nuc->Dimer Nucleophilic Attack Product_Elec->Dimer Polymer ...-N(R)-CO-CH₂-... (Polymer/Oligomer) Dimer->Polymer Propagation

Caption: Simplified polymerization pathway in N-chloroacetylation.
Q2: What is "tar" and how is it different from a polymer?

A: While polymerization creates repeating structural units, tar is a more complex, undefined mixture of byproducts. It typically appears as a dark, viscous, or solid insoluble material.[7] Tar formation arises from a combination of processes:

  • Decomposition: High temperatures or acidic conditions (from the HCl byproduct) can cause the starting materials, product, or solvent to degrade.[6]

  • Complex Side Reactions: In Friedel-Crafts type chloroacetylations, the strong Lewis acid catalyst can promote various unwanted reactions, including polysubstitution and rearrangements.[8][9]

  • Cross-Polymerization: Multiple types of reactive intermediates can polymerize together in a chaotic manner, leading to a cross-linked, insoluble network.

Essentially, polymerization is one of the pathways that can contribute to tar formation, but tar also includes a host of other degradation products.[10][11]

Q3: My reaction involves an aromatic ring (Friedel-Crafts reaction). Are there special considerations?

A: Yes, Friedel-Crafts acylations have unique challenges. The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) is crucial but can also be problematic.

  • Catalyst Stoichiometry: The ketone product forms a strong complex with the Lewis acid. This means you often need more than a stoichiometric amount of the catalyst, as it gets sequestered by the product.[8] This complex can be difficult to break during workup.

  • Polysubstitution: While less common than in Friedel-Crafts alkylation, adding multiple chloroacetyl groups to the aromatic ring can occur if the ring is highly activated.

  • Deactivation: The chloroacetyl group is deactivating, which generally prevents further acylation on the same ring.[9] However, highly reactive aromatic compounds can still pose a risk.

Section 2: Proactive Prevention Strategies

The best way to deal with polymerization and tar is to prevent them from forming. This section details the critical experimental parameters you can control.

Q4: How do I optimize reaction conditions to minimize side reactions?

A: Careful control of your reaction setup is the single most important factor for success.

ParameterRecommendation & Rationale
Temperature Maintain low temperatures (0°C to room temperature), especially during the addition of chloroacetyl chloride. [6] The high reactivity of the acid chloride is a primary driver of side reactions. Cooling the reaction mixture moderates the initial exothermic reaction and reduces the rate of unwanted secondary reactions.[12][13]
Addition Rate Add chloroacetyl chloride dropwise or via syringe pump over an extended period. This prevents a localized excess of the highly reactive reagent, which can accelerate polymerization and decomposition. Slow addition helps maintain temperature control.[12]
Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Chloroacetyl chloride readily hydrolyzes with moisture to form chloroacetic acid, which is unreactive and consumes your base.[6][12] Ensure all glassware is thoroughly oven- or flame-dried.[14]
Solvent Use anhydrous, non-reactive solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[6][12] Avoid protic solvents like alcohols or water which will react with the acid chloride.
Base Selection Use a non-nucleophilic base to scavenge the HCl byproduct. The generated HCl can protonate your starting amine, rendering it unreactive.[15] A sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal as it will not compete with your substrate in reacting with the chloroacetyl chloride.[12][15]
Q5: What are polymerization inhibitors, and how should I use them?

A: Polymerization inhibitors are chemical agents that scavenge reactive intermediates (like free radicals) that can initiate polymerization.[][17] While chloroacetylation side reactions are often nucleophilic substitutions, in some cases, radical pathways can contribute, especially at elevated temperatures or in the presence of impurities.

Inhibitor TypeExamplesMechanism & Use Case
Phenolic Hydroquinone, 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT)Act as radical scavengers by donating a hydrogen atom to form a stable radical.[][18] Effective for preventing free-radical polymerization, often added to monomers during storage.
Amine PhenothiazineEffective radical scavengers, often synergistic with oxygen.[]
Nitroxide TEMPOStable free radicals that effectively trap carbon-centered radicals.

Implementation: Inhibitors are typically added in small quantities (50-200 ppm) to the reaction mixture before the addition of chloroacetyl chloride. It is crucial to select an inhibitor that will not interfere with your desired reaction chemistry.

Section 3: Troubleshooting Guide

Even with the best planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Q6: My reaction mixture turned dark brown/black. What happened and what can I do?
  • Probable Cause: This indicates decomposition of the starting material, product, or solvent.[6] The most common culprits are excessive temperature or the presence of impurities in your reagents. The acidic HCl byproduct can also catalyze degradation pathways leading to tar.[7]

  • Immediate Action: If the reaction is ongoing, cool it down immediately in an ice bath to slow the decomposition.

  • Solution & Recovery:

    • Assess Progress: Use Thin Layer Chromatography (TLC) to see if any desired product has formed.[12]

    • Workup Modification: If product is present, proceed with the workup. During the aqueous wash, you can try adding a small amount of activated charcoal to the organic layer, stirring for 15-20 minutes, and then filtering through a pad of celite. This can adsorb a significant amount of the colored impurities.[6] Be aware that this may also lead to some loss of product.

    • Purification: The primary method for removing tar is column chromatography. Tar is often highly polar and will stick to the baseline of the silica gel, allowing your less polar product to elute.[12]

  • Future Prevention: Re-evaluate your reaction temperature. Ensure you are using high-purity, anhydrous solvents and reagents.[6][14]

Q7: The viscosity of my reaction is increasing significantly, and it's becoming difficult to stir. What should I do?
  • Probable Cause: This is the classic sign of polymerization. As oligomers form and grow, the molecular weight in the solution increases, leading to higher viscosity.[13]

  • Immediate Action:

    • Dilute: Add more anhydrous solvent to reduce the concentration of reactive species and decrease viscosity, which may slow the polymerization rate.

    • Cool: Lower the temperature immediately to slow the reaction rate.

  • Solution & Recovery: The goal is to stop the reaction before the mixture becomes an unmanageable solid or gel. Quench the reaction by slowly adding a proton source like methanol or water (if compatible with your workup). The product will be a mixture of monomer, dimer, and other oligomers. Purification will be challenging and will almost certainly require column chromatography to separate the desired monomeric product from the higher molecular weight species.

  • Future Prevention: The primary cause is often a temperature that is too high or too slow a rate of addition for the chloroacetyl chloride. Revisit the parameters in Section 2. Using a slight excess of the chloroacetylating agent can sometimes help ensure all the starting nucleophile is consumed before it can initiate polymerization, but this must be carefully balanced.

Troubleshooting_Flowchart start Problem Observed During Reaction q1 Is the mixture turning dark? start->q1 q2 Is viscosity increasing? start->q2 a1_yes Decomposition / Tar Formation q1->a1_yes Yes a2_yes Polymerization Occurring q2->a2_yes Yes a1_action 1. Cool reaction immediately 2. Check for product via TLC 3. Plan for charcoal treatment / chromatography a1_yes->a1_action prevention For next attempt: - Lower reaction temperature - Add chloroacetyl chloride slower - Verify reagent purity & dryness - Consider a polymerization inhibitor a1_action->prevention a2_action 1. Cool reaction immediately 2. Dilute with more solvent 3. Quench and prepare for chromatography a2_yes->a2_action a2_action->prevention

Caption: A troubleshooting decision workflow for common issues.

Section 4: Key Experimental Protocols

Protocol 4.1: General N-Chloroacetylation with Temperature Control

This protocol is a baseline procedure for the N-chloroacetylation of a primary or secondary amine.

Materials:

  • Amine substrate (1.0 eq)

  • Chloroacetyl chloride (1.05 - 1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve the amine substrate (1.0 eq) and the non-nucleophilic base (1.1 eq) in anhydrous DCM.[12]

  • Cool the solution to 0°C using an ice bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • In a separate, dry flask, dissolve the chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirring amine solution at 0°C over 30-60 minutes. Use a syringe pump for best control.

  • Monitor the internal temperature to ensure it does not rise significantly.

  • Once the addition is complete, allow the reaction to stir at 0°C or warm slowly to room temperature while monitoring progress by TLC.[12]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.[12]

Protocol 4.2: Post-Reaction Tar Removal

This procedure is for cleaning glassware that has been contaminated with tar.

Materials:

  • Contaminated glassware

  • Appropriate solvent (start with acetone, then try DCM or THF)

  • Base bath (a saturated solution of potassium hydroxide in isopropanol - USE WITH EXTREME CAUTION AND PROPER PPE )

  • Ultrasonic bath

Procedure:

  • Mechanical Removal: Scrape out as much of the solid/viscous tar as possible.

  • Solvent Rinse: Rinse the flask with a good organic solvent like acetone or DCM to remove any soluble product and less-polymerized material.[19]

  • Aggressive Solvents: Try sonicating the flask in a solvent like THF or DMF. Sometimes gentle heating can help, but do not heat flammable solvents on an open hot plate.

  • Base Bath: As a last resort, carefully place the glassware in a base bath. This is highly corrosive and will etch glass over time, but it is very effective at breaking down organic residues. Leave it for several hours or overnight.

  • Final Cleaning: After removing from the base bath, carefully rinse with water, then a dilute acid solution (like 1M HCl) to neutralize the base, followed by a final rinse with deionized water and acetone before drying.

Section 5: Analytical Methods for Detection

Q8: How can I confirm that oligomerization is happening beyond just observing viscosity changes?

A: While visual cues are often sufficient in a preparative lab, for process development or detailed analysis, more sophisticated techniques can be used.

  • Mass Spectrometry (LC-MS): This is a powerful tool. You can often see peaks corresponding to your desired product (M), the dimer (2M-HCl), trimer, and so on. This provides definitive evidence of oligomerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques separate molecules based on their size in solution. The presence of earlier-eluting peaks compared to your monomer standard indicates the formation of higher molecular weight species.

  • Advanced Techniques: For in-depth research, techniques like Dynamic Light Scattering (DLS) or specific fluorescent probes can be used to measure the size distribution of particles and detect oligomers in solution.[20][21][22]

By understanding the mechanisms, carefully controlling reaction parameters, and having a clear troubleshooting plan, you can successfully manage the challenges of polymerization and tar formation in your chloroacetylation reactions.

References

  • Benchchem. (n.d.). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
  • Benchchem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Benchchem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • ResearchGate. (n.d.). What is the alternative option for acrylyol chloride in the formation of PEG acrylation?.
  • ResearchGate. (n.d.). Can i use acetyl chloride instead of chloroacetyl chloride?.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ResearchGate. (n.d.). Mechanism in the formation of tar.
  • Benchchem. (n.d.). Strategies to minimize the formation of HCl during reactions with 4-Acetylpiperidine-1-carbonyl chloride.
  • Journal of the American Chemical Society. (n.d.). A new method for the removal of chloroacetyl groups.
  • Queensland Alliance for Environmental Health Sciences. (n.d.). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices.
  • Cambridge Open Engage. (2024). Biophysical Methods for Attomolar Detection of Compounds Acting on Protein Oligomer States.
  • Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.
  • Benchchem. (n.d.). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride.
  • MDPI. (n.d.). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules.
  • Reddit. (2024). Any tips on how to remove this primordial tar.
  • FUJIFILM Wako. (n.d.). Polymerization Inhibitors.
  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • National Institutes of Health. (n.d.). An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution.
  • Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Polymerization Inhibitors.
  • MDPI. (n.d.). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone.
  • Google Patents. (n.d.). EP0022185B1 - Process for the preparation of chloroacetyl chloride.
  • PubMed. (2024). Detecting and Tracking β-Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent-Based Assay.
  • ResearchGate. (n.d.). Colorimetric detection of amyloid-β oligomers using aptamer-templated DNA-Ag/Pt nanoclusters with peroxidase-like activity.
  • PubMed. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation.
  • MDPI. (n.d.). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis.
  • National Institutes of Health. (n.d.). Controlling Growth of Poly (Triethylene Glycol Acrylate-Co-Spiropyran Acrylate) Copolymer Liquid Films on a Hydrophilic Surface by Light and Temperature.
  • ResearchGate. (2025). Tar formation and evolution during biomass gasification: An experimental and theoretical study.
  • MDPI. (n.d.). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions.
  • ResearchGate. (2016). Effect of temperature in the free radical polymerization of acrylic acid.
  • ResearchGate. (2025). Methods for purification of acidic tar from acidic components.
  • SciSpace. (2022). A comprehensive review of primary strategies for tar removal in biomass gasification.
  • IJERT. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview.
  • ResearchGate. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview.

Sources

Technical Support Center: Dissolving 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the common challenge of dissolving this and other poorly soluble compounds for in vitro assays. Ensuring complete solubilization is critical for obtaining accurate and reproducible experimental results.[1]

Understanding the Challenge: The Physicochemical Properties of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

This guide provides a systematic approach to overcoming these solubility issues, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered when preparing solutions of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide for in vitro assays.

Q1: My compound, dissolved in DMSO, precipitates when added to the aqueous assay medium. What should I do?

This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[8]

Immediate Steps:

  • Visual Inspection: Carefully observe the wells of your assay plate. Precipitate may appear as a cloudy suspension, distinct particles, or a film at the bottom of the well.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay medium.[9] This can be done by preparing a serial dilution of your compound in the medium and identifying the highest concentration that remains visually clear after a set incubation time (e.g., 1-2 hours).

Solution Strategies:

  • Optimize DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells.[10][11][12][13] Aim for a final DMSO concentration of 0.5% or lower in your assay.[8][12] It's crucial to include a vehicle control with the same final DMSO concentration in all experiments.[8]

  • Employ Co-solvents: If reducing the DMSO concentration leads to precipitation, consider using a co-solvent system. Ethanol and polyethylene glycol 400 (PEG 400) are commonly used co-solvents that can improve the solubility of hydrophobic compounds in aqueous media.[14]

  • Utilize Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[15] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred for cell-based assays due to their lower toxicity compared to ionic surfactants.[16][17]

Q2: I'm observing high variability in my assay results. Could this be related to compound solubility?

Yes, inconsistent solubility can be a major source of variability. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to unreliable data.[1]

Troubleshooting Steps:

  • Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved.[18][19][20][21][22] If you observe any particulate matter, gentle warming (to around 37°C) or sonication can aid dissolution.[8] However, be cautious with heating, as it can degrade some compounds.[8]

  • Dilution Method: When preparing working solutions, perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous assay medium.[8] This minimizes the time the compound is at a high, potentially precipitating, concentration in an aqueous environment.[1]

  • Mixing: After adding the compound to the assay medium, ensure thorough but gentle mixing to achieve a homogenous solution.

Q3: How can I proactively improve the solubility of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide for my assays?

Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[7][23][24][25][26][27]

  • pH Modification: For ionizable compounds, adjusting the pH of the assay medium can significantly impact solubility.[28][29][30][31] Although the pKa of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is not readily known, N-aryl amides can have acidic or basic properties depending on their substituents. A preliminary experiment to assess solubility at different pH values (e.g., pH 5.0, 7.4, and 9.0) could be informative.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[32][33] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[33][34][35][36] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[35]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting concentration for a 100% DMSO stock solution?

A common starting concentration for a DMSO stock solution is 10 mM. However, the maximum solubility in DMSO should be determined experimentally. For high-throughput screening (HTS), stock concentrations can range from 10 to 30 mM.[1]

Q: How should I store my DMSO stock solutions?

Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]

Q: What are the key differences between kinetic and thermodynamic solubility?

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is more relevant for in vitro assays where compounds are typically introduced from a DMSO stock.[9]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a more fundamental measure of its solubility.[9]

Q: Can I use sonication to dissolve my compound?

Yes, sonication can be a useful technique to break up aggregates and aid in the dissolution of stubborn compounds.[8] Use a water bath sonicator to avoid overheating the sample.

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine the Molecular Weight (MW) of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

  • Calculate the required mass for your desired volume of 10 mM stock solution using the formula: Mass (g) = 0.01 L * 10 mmol/L * MW (g/mol)

  • Weigh the compound accurately using an analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO.

  • Vortex or sonicate until the compound is completely dissolved.[8]

Table 1: Properties of Common Solubilizing Agents
Agent TypeExampleTypical Final Concentration in AssayMechanism of ActionPotential Issues
Co-solvent DMSO< 0.5%Increases the polarity of the solvent mixture.Cell toxicity at higher concentrations.[10][11][12][13]
Ethanol< 1%Increases the polarity of the solvent mixture.Can affect enzyme activity and cell viability.
Surfactant Tween® 800.01 - 0.1%Forms micelles to encapsulate hydrophobic compounds.[37]Can interfere with some biological assays and cause cell lysis at high concentrations.[14]
Cyclodextrin HP-β-CD1 - 5 mMForms inclusion complexes with the compound.[35]Can extract cholesterol from cell membranes at high concentrations.

Visualizing the Workflow

Diagram 1: Decision Tree for Solubilizing a Poorly Soluble Compound

G start Start: Compound Precipitation in Assay Medium check_stock Is the 100% DMSO stock solution clear? start->check_stock dissolve_stock Action: Gently warm or sonicate stock solution. check_stock->dissolve_stock No check_final_dmso Is final DMSO concentration <= 0.5%? check_stock->check_final_dmso Yes dissolve_stock->check_stock reduce_dmso Action: Reduce final DMSO concentration. check_final_dmso->reduce_dmso No try_cosolvent Strategy 1: Use a co-solvent (e.g., Ethanol). check_final_dmso->try_cosolvent Yes reduce_dmso->check_final_dmso try_surfactant Strategy 2: Use a non-ionic surfactant (e.g., Tween 80). try_cosolvent->try_surfactant success Success: Compound is soluble. Proceed with assay. try_cosolvent->success If soluble try_cyclodextrin Strategy 3: Use a cyclodextrin (e.g., HP-β-CD). try_surfactant->try_cyclodextrin try_surfactant->success If soluble try_cyclodextrin->success If soluble failure Failure: Compound remains insoluble. Re-evaluate compound or assay conditions. try_cyclodextrin->failure If still insoluble

Caption: A decision tree for troubleshooting compound precipitation.

References

  • Vertex AI Search. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
  • ResearchGate. (2025). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • ResearchGate. (2025). (PDF)
  • PMC - NIH.
  • PubMed Central.
  • Thermo Fisher Scientific - US. Detergents for Cell Lysis and Protein Extraction.
  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • ResearchGate. (2025). (PDF) Cyclodextrins in drug delivery (Review).
  • PMC - PubMed Central.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Unknown Source. PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Solubility of Things. N-(o-tolyl)acetamide.
  • PMC.
  • PMC.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Scribd. Guide To Preparation of Stock Standard Solutions | PDF | Significant Figures.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • MDPI.
  • Organic Chemistry Portal. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles.
  • ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design.
  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Purdue e-Pubs.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?.
  • Soft Matter (RSC Publishing). (2025).
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.
  • SciSpace. (2012). Cyclodextrin In Drug Delivery: A Review.
  • NIH.
  • MDPI.
  • LifeTein peptide. (2023). DMSO usage in cell culture.
  • World Pharma Today.
  • American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs)
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • PubMed. Strategies to address low drug solubility in discovery and development.
  • ResearchGate. Effect of different pH media on in vitro drug release..
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2025). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF.
  • ResearchGate. (2006).
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • PMC - NIH.

Sources

Common issues when scaling up 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges, particularly those encountered during scale-up.

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a critical step in the development of various pharmaceutical compounds.[1] While the reaction appears straightforward on a lab scale, scaling up production often reveals unforeseen challenges that can impact yield, purity, and process safety. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

Issue 1: Low Yield of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Question: My scaled-up reaction is resulting in a significantly lower yield than my small-scale experiments. What are the likely causes and how can I mitigate them?

Answer: Low yield during scale-up is a multifaceted problem. Let's break down the potential culprits:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction between 2-methyl-5-nitroaniline and chloroacetyl chloride.[1]

    • Causality: On a larger scale, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively. Heat transfer is also less efficient in larger vessels, which can affect reaction kinetics.

    • Solution:

      • Optimize Stirring: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also be installed to improve mixing.

      • Controlled Reagent Addition: Instead of adding chloroacetyl chloride all at once, a controlled, dropwise addition is recommended.[2][3] This helps to manage the exothermic nature of the reaction and maintain a consistent temperature.

      • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before proceeding with the workup.

  • Side Reactions and By-product Formation: The formation of unwanted by-products can consume your starting materials and complicate purification.

    • Causality: The primary side reaction is often the di-acylation of the amine, especially if there is an excess of chloroacetyl chloride or if the reaction temperature is too high. Hydrolysis of chloroacetyl chloride to chloroacetic acid can also occur in the presence of moisture.[4]

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine may be preferable to an excess of the highly reactive acylating agent.

      • Temperature Control: Maintain a low reaction temperature, typically between 0-15°C, to minimize side reactions.[5]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during the isolation and purification steps.

    • Causality: The product may have some solubility in the wash solutions. During crystallization, suboptimal solvent choice or cooling rate can lead to poor recovery.

    • Solution:

      • Aqueous Workup: After the reaction is complete, quenching with water or a dilute sodium bicarbonate solution is common to neutralize any remaining acid and precipitate the product.[1] Ensure the product is fully precipitated before filtration.

      • Optimized Crystallization: Recrystallization from an ethanol-water mixture is a highly effective purification method.[1][6] The ideal solvent ratio should be determined experimentally to maximize recovery. Slow cooling will generally yield larger, purer crystals.

Issue 2: Product Purity Issues and Contamination

Question: My final product is showing impurities that were not present in my small-scale synthesis. What are these impurities and how can I remove them?

Answer: Purity is paramount in pharmaceutical synthesis. Let's identify common impurities and their solutions:

  • Unreacted Starting Materials: The presence of 2-methyl-5-nitroaniline or chloroacetyl chloride indicates an incomplete reaction.

    • Solution: As discussed in the "Low Yield" section, optimizing reaction time, temperature, and mixing is crucial. A purification step like recrystallization will typically remove unreacted starting materials.

  • Di-acylated By-product: This is a common impurity when an excess of chloroacetyl chloride is used.

    • Solution: Careful stoichiometric control is the best preventative measure. If formed, this impurity can often be removed by column chromatography, though this may not be practical for very large scales. Optimizing the recrystallization solvent system may also help to selectively crystallize the desired mono-acylated product.

  • Chloroacetic Acid: This by-product arises from the hydrolysis of chloroacetyl chloride.[4]

    • Solution: A wash with a mild base, such as a saturated sodium bicarbonate solution, during the workup will effectively remove this acidic impurity.[1]

  • Positional Isomers: If the starting 2-methyl-5-nitroaniline is not pure, isomeric impurities will be carried through the synthesis.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. If isomeric impurities are present in the final product, fractional crystallization may be necessary, which can be a challenging and yield-reducing process on a large scale.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide on a large scale?

A1: While various solvents can be used, dichloromethane or toluene are often employed in industrial settings.[1][7] The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of removal. For a greener approach, some amidation reactions have been successfully performed in aqueous buffer systems, which could be an area for process optimization.[8]

Q2: What are the key safety considerations when handling chloroacetyl chloride and 2-methyl-5-nitroaniline?

A2: Both reactants are hazardous and require careful handling, especially on a large scale.

  • Chloroacetyl Chloride: This substance is highly corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water.[4][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][9]

  • 2-methyl-5-nitroaniline: This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] Appropriate PPE should be worn at all times.[10]

Q3: How can I effectively monitor the progress of the reaction during scale-up?

A3: In-process controls are critical for a successful scale-up.

  • TLC: Thin Layer Chromatography is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • HPLC: High-Performance Liquid Chromatography provides quantitative data on the reaction progress, allowing for a more precise determination of reaction completion and the presence of any by-products.

Q4: What are the best practices for the crystallization of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide to achieve high purity and yield?

A4: A well-executed crystallization is key to obtaining a high-quality final product.

  • Solvent Selection: As mentioned, an ethanol-water mixture is a common and effective solvent system.[1][6] The ideal ratio should be determined to ensure the product is soluble at high temperatures and sparingly soluble at low temperatures.

  • Cooling Profile: A slow and controlled cooling rate is crucial. This allows for the formation of well-defined crystals and minimizes the inclusion of impurities. Crashing the product out of solution by rapid cooling will often lead to a less pure product.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-methyl-5-nitroaniline in a suitable solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride (typically 1.05-1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction mixture by slowly adding water or a saturated sodium bicarbonate solution.

  • Filter the precipitated solid and wash it with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from an ethanol-water mixture.[1]

Visualizations

Workflow for the Synthesis and Purification

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage Reactants 2-methyl-5-nitroaniline + Chloroacetyl Chloride Reaction Acylation Reaction (0-15°C) Reactants->Reaction Solvent Dichloromethane Solvent->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Reaction Completion (monitored by HPLC/TLC) Filtration Filtration and Washing Quench->Filtration Drying Vacuum Drying Filtration->Drying Recrystallization Recrystallization (Ethanol/Water) Drying->Recrystallization Crude Product FinalProduct Pure 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Recrystallization->FinalProduct

Caption: A general workflow for the synthesis and purification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeMixing Optimize Stirring & Agitation IncompleteReaction->OptimizeMixing Yes ControlAddition Controlled Reagent Addition IncompleteReaction->ControlAddition Yes MonitorReaction Implement In-Process Monitoring (TLC/HPLC) IncompleteReaction->MonitorReaction Yes WorkupLoss Product Loss During Workup? SideReactions->WorkupLoss No ControlTemp Strict Temperature Control (0-15°C) SideReactions->ControlTemp Yes ControlStoich Verify Reactant Stoichiometry SideReactions->ControlStoich Yes InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere Yes OptimizeWorkup Optimize Quench & Wash Steps WorkupLoss->OptimizeWorkup Yes OptimizeCrystallization Optimize Recrystallization Solvent & Cooling WorkupLoss->OptimizeCrystallization Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ACS Publications. (2025, April 22). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • Google Patents. (2020, April 21). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PMC. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]

  • Loba Chemie. 2-METHYL-5-NITROANILINE. [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • ResearchGate. Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. [Link]

  • ResearchGate. (2025, August 10). 2-Chloro- N -(4-nitrophenyl)acetamide. [Link]

  • Chemsrc. N-(2-Chloro-5-nitrophenyl)acetamide | CAS#:4031-81-6. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • Google Patents. (2017, February 15). Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Google Patents. (2013, November 21).
  • PubChem - NIH. Chloroacetamide | ClCH2CONH2 | CID 6580. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a detailed comparative analysis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis, and its positional isomers. While direct comparative experimental data for all isomers is limited in publicly accessible literature, this document synthesizes available information and provides a framework for understanding the potential impact of isomeric substitution on the physicochemical properties and biological activity of this class of compounds.

Introduction: The Versatile Chloroacetamide Scaffold

N-substituted 2-chloroacetamides are a class of compounds recognized for their diverse biological activities, including anticancer and antimicrobial properties. The reactivity of the chloroacetyl group and the substituted phenyl ring allows for a wide range of chemical modifications, making them valuable scaffolds in drug discovery and organic synthesis. The subject of this guide, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, and its isomers are subclasses of these compounds, where the positions of the methyl and nitro groups on the phenyl ring are expected to significantly influence their chemical and biological profiles.

Chemical Structures and Isomeric Variations

The core structure consists of a nitromethylaniline (nitrotoluidine) moiety acylated with a chloroacetyl group. The parent compound, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, has the methyl group at position 2 and the nitro group at position 5 of the phenyl ring. Its isomers are characterized by different substitution patterns of these two groups.

Below are the structures of the parent compound and a selection of its positional isomers.

G Start Nitromethylaniline Isomer Reaction Acylation Reaction Start->Reaction Reagent Chloroacetyl Chloride Reagent->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Base (optional, e.g., Triethylamine) Base->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 2-chloro-N-(nitromethylphenyl)acetamide Isomer Purification->Product

Caption: General workflow for the synthesis of 2-chloro-N-(nitromethylphenyl)acetamide isomers.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

This protocol is a representative example for the synthesis of this class of compounds.

Materials:

  • 2-methyl-5-nitroaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as a base to scavenge HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-5-nitroaniline (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. If using a base, triethylamine (1.2 equivalents) can be added prior to the chloroacetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity. The chemical shifts of the aromatic protons and the methyl group will be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While specific biological data for many of the isomers is scarce, the broader class of N-substituted chloroacetamides has been investigated for various therapeutic applications. It is well-established that the nature and position of substituents on the aromatic ring can significantly impact the biological activity of a compound.

Anticancer and Antimicrobial Potential

The chloroacetamide moiety is a known pharmacophore that can alkylate biological nucleophiles, a mechanism that can contribute to cytotoxicity in cancer cells or antimicrobial activity. The electronic and steric properties of the substituents on the phenyl ring can modulate this reactivity and the overall lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with its biological target.

Hypothesized Influence of Isomeric Position:

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, while the methyl group is a weak electron-donating group. Their relative positions will influence the electron density of the phenyl ring and the amide linkage. This can affect the reactivity of the chloroacetyl group and the binding affinity of the molecule to its target.

  • Steric Effects: The position of the methyl group, particularly in the ortho position to the amide linkage (as in the parent compound), can cause steric hindrance. This may influence the conformation of the molecule and its ability to fit into the active site of a target enzyme or receptor.

  • Lipophilicity: The overall lipophilicity of the molecule, a key determinant of its pharmacokinetic properties, will be influenced by the positions of the polar nitro group and the nonpolar methyl group.

Potential Signaling Pathways

The biological activity of chloroacetamide derivatives has been linked to various signaling pathways. For instance, some derivatives have shown inhibitory effects on kinases involved in cancer cell proliferation. The specific pathway targeted would likely be dependent on the overall three-dimensional structure and electronic properties of the individual isomer.

G cluster_0 Isomer Properties cluster_1 Biological Consequences Electronic Electronic Effects (Electron Withdrawing/Donating) Reactivity Reactivity of Chloroacetyl Group Electronic->Reactivity Binding Target Binding Affinity Electronic->Binding Steric Steric Hindrance Steric->Binding Lipophilicity Lipophilicity (LogP) Pharmacokinetics Pharmacokinetics (ADME) Lipophilicity->Pharmacokinetics Activity Biological Activity (e.g., Anticancer, Antimicrobial) Reactivity->Activity Binding->Activity Pharmacokinetics->Activity

A Comparative Guide to Alternatives for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of intermediates is a critical decision that profoundly impacts the efficiency, safety, and scalability of a drug manufacturing process. 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a key building block, particularly recognized for its role in the synthesis of advanced therapeutic agents such as tyrosine kinase inhibitors. This guide provides an in-depth technical comparison of this reagent with viable alternatives, focusing on synthetic performance, safety considerations, and the impact on downstream process chemistry. Experimental data and established protocols are presented to support an objective analysis for informed decision-making in drug development.

The Role of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in Modern Drug Synthesis

The primary utility of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in pharmaceutical R&D is as a precursor for more complex molecules.[1] Its structure is amenable to straightforward modifications, allowing for the generation of compound libraries for biological screening.[1] The chloroacetyl group provides a reactive handle for nucleophilic substitution, while the nitrophenyl moiety can be readily reduced to an amine, opening avenues for further functionalization.

A significant application of a close analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is in the synthesis of the tyrosine kinase inhibitor Nintedanib.[2][3] Tyrosine kinases are crucial enzymes in cell signaling pathways, and their inhibition is a key mechanism in cancer therapy.[4] The oxindole scaffold, a core component of Nintedanib, is a well-established structure in the design of receptor tyrosine kinase inhibitors.[4]

The synthesis of the key Nintedanib intermediate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, relies on the N-acylation of N-methyl-p-nitroaniline with a chloroacetylating agent, followed by nucleophilic substitution with N-methylpiperazine and subsequent reduction of the nitro group.[5][6]

Comparative Analysis of Acylating Agents for N-acylation

The introduction of the chloroacetyl group is a pivotal step in the synthesis of the aforementioned Nintedanib intermediate. While chloroacetyl chloride is a common reagent for this transformation, alternatives exist. This section compares chloroacetyl chloride with bromoacetyl bromide and chloroacetic anhydride, focusing on reactivity, yield, and safety.

Reactivity and Yield

Bromoacetyl bromide is generally more reactive than chloroacetyl chloride due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This increased reactivity can potentially lead to shorter reaction times or the ability to conduct the reaction under milder conditions. However, this can also lead to a higher propensity for side reactions if not carefully controlled.

Chloroacetic anhydride is another viable alternative. Anhydrides are typically less reactive than acid halides, which can be advantageous in terms of selectivity and reducing the formation of byproducts. The reaction with an anhydride produces a carboxylic acid as a byproduct, which may require neutralization, whereas the reaction with an acid halide produces a hydrogen halide.

Acylating AgentSubstrateProductYield (%)Reference
Chloroacetyl chlorideN-methyl-4-nitroaniline2-chloro-N-methyl-N-(4-nitrophenyl)acetamide~95%[7]
Bromoacetyl bromide4-nitroaniline2-bromo-N-(4-nitrophenyl)acetamideNot specified, but used in synthesis[8]
Chloroacetic anhydrideN-methyl-4-nitroaniline2-chloro-N-methyl-N-(4-nitrophenyl)acetamideNot specified, but listed as an alternative[9]
Safety and Handling

Chloroacetyl chloride is a highly corrosive, lachrymatory, and toxic substance that reacts violently with water. It requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and respiratory protection.

Bromoacetyl bromide shares similar hazards with its chloro-analog. It is also corrosive and a lachrymator. Its higher reactivity may also pose a greater risk of runaway reactions if not managed properly.

Chloroacetic anhydride is also corrosive but is generally less volatile and reactive than the corresponding acid halides, which can make it a safer alternative to handle.

Bioisosteric Replacement of the Nitro Group: A Forward-Looking Alternative

In medicinal chemistry, the aromatic nitro group is often considered a "structural alert" due to its potential for metabolic reduction to reactive hydroxylamines and nitrosoamines, which can be carcinogenic. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy to mitigate such risks and improve the pharmacokinetic profile of a drug candidate.

While a direct, experimentally validated replacement for the 2-methyl-5-nitrophenyl group in a known pharmaceutical synthesis is not widely published, the concept of replacing the nitro group with a bioisostere like a trifluoromethyl (CF3) group is a promising area of research. The trifluoromethyl group mimics the electron-withdrawing nature and size of the nitro group but is metabolically more stable.

Further research would be required to synthesize the corresponding 2-chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide and evaluate its performance in a synthetic route like that of Nintedanib, as well as the biological activity of the final product.

Experimental Protocols

Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide using Chloroacetyl Chloride

This protocol is adapted from a patented synthesis of a Nintedanib intermediate.[7]

Materials:

  • N-methyl-p-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-methyl-p-nitroaniline in dichloromethane in a reaction flask and cool to 0°C.

  • Add triethylamine dropwise to the solution.

  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Alternative "Green" N-acylation in Aqueous Media

This protocol demonstrates a more environmentally friendly approach to N-acylation, avoiding chlorinated solvents.[2]

Materials:

  • Aromatic amine (e.g., 2-methyl-5-nitroaniline)

  • Chloroacetyl chloride

  • Phosphate buffer

Procedure:

  • Suspend the aromatic amine in a phosphate buffer solution.

  • Add chloroacetyl chloride dropwise to the suspension with vigorous stirring.

  • Continue stirring at room temperature for approximately 20 minutes.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry.

Visualizing the Synthetic Pathways

Standard Synthesis of a Key Nintedanib Intermediate

G A N-methyl-p-nitroaniline B 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide A->B Chloroacetyl chloride, Base C N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide B->C N-methylpiperazine D N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide C->D Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway to a key Nintedanib intermediate.

Comparative Acylation Step

G cluster_0 Acylating Agent Alternatives A Chloroacetyl Chloride Product 2-halo-N-methyl-N-(4-nitrophenyl)acetamide A->Product B Bromoacetyl Bromide B->Product C Chloroacetic Anhydride C->Product Start N-methyl-p-nitroaniline Start->A Start->B Start->C

Caption: Alternative acylating agents for the initial synthetic step.

Conclusion and Future Perspectives

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide and its analogs are valuable intermediates in the synthesis of complex pharmaceuticals like Nintedanib. While chloroacetyl chloride is a widely used and effective reagent for the key N-acylation step, alternatives such as bromoacetyl bromide and chloroacetic anhydride offer different reactivity profiles and handling characteristics that may be advantageous in specific process development scenarios.

The exploration of "greener" synthetic methodologies, such as conducting N-acylations in aqueous media, presents a significant opportunity to improve the environmental footprint of pharmaceutical manufacturing. Furthermore, the strategic application of bioisosteric replacement for problematic moieties like the nitro group represents a forward-thinking approach to designing safer and more effective drug candidates from the outset. Continued research and publication of comparative experimental data will be crucial for enabling chemists to make the most informed decisions in the synthesis of next-generation therapeutics.

References

  • A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU. (n.d.).
  • An Efficient and Greener Two-Step Synthesis of Nintedanib: A Scalable Process Development. (2026, January 9).
  • An Efficient Approach Towards the Synthesis of Nintedanib. (2023, April 3).
  • An improved highly efficient process for the preparation of nintedanib and pharmaceutically acceptable salt thereof. (2024, February 15).
  • A synthetic method of Nintedanib and an intermedi
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9. (2025, July 24). ChemicalBook.
  • New method for synthesizing nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (n.d.).
  • Nintedanib synthesis. (n.d.). ChemicalBook.
  • NINTEDANIB. (2016, July 6). All About Drugs.
  • Preparation method of nintedanib. (n.d.).
  • Preparation method of nintedanib key intermediate. (n.d.).
  • PROCESS FOR PREPARING NINTEDANIB. (n.d.).
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica.
  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.).
  • Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (n.d.). Benchchem.
  • US10836751B2 - Methods for preparing Nintedanib and intermediates thereof. (n.d.).
  • US20170174625A1 - Preparation method of nintedanib. (n.d.).
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC.
  • 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | C9H9BrN2O3. PubChem.
  • 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. Chongqing Chemdad Co..
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 19). Taylor & Francis.
  • An eco-friendly and highly efficient route for N-acylation under c
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.
  • A New Routine for the Synthesis of N-substituted-N-(sulfonyl)
  • Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. (n.d.). Benchchem.
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9. Veeprho.
  • N-(2-Bromo-4-nitrophenyl)acetamide. CAS 57045-86-0.
  • An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. IJIRT.
  • A synthetic method of Nintedanib and an intermediate of Nintedanib. (n.d.).

Sources

A Comparative Guide to Impurity Profiling of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the safety and efficacy of an active pharmaceutical ingredient (API) are paramount. Drug impurities, which are unwanted chemicals that can arise during synthesis or storage, can significantly impact these critical attributes.[1][2] Even at trace levels, certain impurities can have undesired pharmacological or toxicological effects.[2] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[1][3] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the impurity profiling of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, a key intermediate in various pharmaceutical syntheses.

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in an API.[3] This process is integral to ensuring the quality, stability, and safety of the final drug product. The impurity profile of a given API is heavily influenced by its synthetic pathway and inherent chemical stability.[4] For 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, potential impurities can be broadly categorized as:

  • Synthesis-Related Impurities: Byproducts and unreacted starting materials from the chemical synthesis process.

  • Degradation Products: Impurities that form due to the degradation of the API under various environmental conditions.[4]

This guide will explore the nuances of developing a robust, stability-indicating LC-MS method for this compound, grounded in the principles of scientific integrity and regulatory compliance.

Understanding Potential Impurities: A Mechanistic Approach

A logical first step in developing an impurity profiling method is to anticipate the potential impurities. Based on the structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, the likely synthetic route involves the acylation of 2-methyl-5-nitroaniline with chloroacetyl chloride.[5][6]

Potential Synthesis-Related Impurities:
  • Unreacted Starting Materials: 2-methyl-5-nitroaniline and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Byproducts: Di-acylated products or other side-reaction products. For instance, acylation at other positions, though less likely due to steric hindrance.[5]

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[7][8] The structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide suggests susceptibility to the following degradation pathways:

  • Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-methyl-5-nitroaniline and chloroacetic acid.

  • Oxidation: The molecule has sites that could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

  • Photolysis: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation pathways.

  • Thermolysis: High temperatures can induce degradation, the pathways for which would need to be experimentally determined.

The overall workflow for impurity profiling is a systematic process that moves from synthesis and purification to comprehensive analytical characterization.

cluster_0 Synthesis & Purification cluster_1 Impurity Profiling cluster_2 Forced Degradation cluster_3 Outcome Synthesis Synthesis of 2-chloro-N- (2-methyl-5-nitrophenyl)acetamide Purification Purification (Crystallization/Chromatography) Synthesis->Purification API_Sample API Sample Purification->API_Sample HPLC_Screening HPLC Screening for Impurity Detection API_Sample->HPLC_Screening Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Sample->Stress_Conditions LCMS_ID LC-MS for Identification (Mass & Fragmentation) HPLC_Screening->LCMS_ID Quant_Analysis Quantitative Analysis (Validated HPLC Method) LCMS_ID->Quant_Analysis NMR NMR for Structure Elucidation of Unknowns LCMS_ID->NMR Impurity_Profile_Report Impurity Profile Report Quant_Analysis->Impurity_Profile_Report HPLC_Analysis HPLC Analysis of Stressed Samples Stress_Conditions->HPLC_Analysis Degradation_Products Identified Degradation Products HPLC_Analysis->Degradation_Products Degradation_Products->Impurity_Profile_Report

Caption: General Workflow for Impurity Profiling.

Comparative Analysis of LC-MS Methodologies

The cornerstone of modern impurity profiling is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4] This combination offers the high resolving power of HPLC for separating complex mixtures and the high sensitivity and specificity of MS for identifying and quantifying the separated components.[9]

Parameter LC-UV LC-MS (Single Quadrupole) LC-MS/MS (Triple Quadrupole or Q-TOF)
Principle Separation based on polarity and interaction with the stationary phase; detection by UV absorbance.Separation by LC followed by mass-based detection, providing molecular weight information.Separation by LC, followed by precursor ion selection and fragmentation to provide structural information.
Primary Use Quantification of known impurities and routine quality control.Identification of unknown impurities by providing molecular weight information.Definitive identification and structural elucidation of unknown impurities; highly sensitive quantification.
Sensitivity High (ng to pg level)Very High (pg to fg level)Extremely High (fg to ag level)
Specificity Moderate to High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)Exceptional (based on precursor and product ion masses)
Cost LowModerateHigh
Throughput HighModerate to HighModerate

For the comprehensive impurity profiling of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, an LC-MS/MS approach, particularly with a high-resolution mass spectrometer like a Q-TOF or Orbitrap, is the gold standard. This allows for accurate mass measurements to determine elemental compositions and fragmentation studies to elucidate the structures of unknown impurities.

Choosing the Right Chromatographic Conditions

The choice of the HPLC column and mobile phase is critical for achieving the necessary separation of the parent compound from its potential impurities, which may have a wide range of polarities.

Column Chemistry Description Best For Considerations
Conventional C18 A non-polar stationary phase that separates compounds based on hydrophobicity.[9]A good starting point for separating the main compound from less polar impurities.May provide insufficient retention for very polar impurities like chloroacetic acid.[10]
Polar-Embedded C18 A C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[11]Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.[11]Offers a different selectivity compared to standard C18 phases.
Polar-Endcapped C18 A C18 phase where residual silanols are capped with a polar group.Improved peak shape for basic compounds and better retention of polar analytes.[11]Can provide a balance of hydrophobic and hydrophilic interactions.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase and a mobile phase with a high organic content.[9][12]Excellent for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.Requires careful method development, especially regarding sample solvent and equilibration times.[10]

For a comprehensive screen, a polar-embedded or polar-endcapped C18 column is recommended as a starting point, as it can provide a good balance for retaining both the relatively non-polar API and its more polar potential impurities.

Experimental Protocol: A Validated LC-MS Method

This section provides a detailed, step-by-step methodology for the impurity profiling of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. This protocol is designed to be a self-validating system, where the forced degradation study confirms the method's ability to separate degradation products from the main peak.

Instrumentation and Reagents
  • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A polar-embedded C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Reference Standard: A well-characterized reference standard of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Parameters
Parameter Condition
Ionization Source Electrospray Ionization (ESI), positive and negative modes
Scan Range 50-600 m/z
Capillary Voltage 3.5 kV (positive), 3.0 kV (negative)
Source Temperature 120 °C
Desolvation Temperature 400 °C
Data Acquisition Full scan MS and data-dependent MS/MS
Workflow for Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock_Solution Prepare 1 mg/mL stock solution of API in Acetonitrile/Water (1:1) Working_Solution Dilute to 10 µg/mL with mobile phase A/B (95:5) Stock_Solution->Working_Solution Inject_Sample Inject sample onto LC-MS system Working_Solution->Inject_Sample Acquire_Data Acquire Full Scan MS and data-dependent MS/MS data Inject_Sample->Acquire_Data Peak_Detection Detect all peaks in the chromatogram Acquire_Data->Peak_Detection Identify_Known Identify known impurities by retention time and mass Peak_Detection->Identify_Known Characterize_Unknown Characterize unknown impurities: - Accurate Mass (Elemental Formula) - MS/MS Fragmentation (Structure) Peak_Detection->Characterize_Unknown Quantify Quantify all impurities relative to the API peak area Identify_Known->Quantify Characterize_Unknown->Quantify

Sources

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Chromatography for Purity Assessment

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis.[1][2] However, the increasing complexity of drug molecules and the stringent requirements for accuracy and traceability have paved the way for alternative and orthogonal techniques. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for the direct quantification and purity assessment of organic molecules, including acetamide compounds.[3][4][5] This guide provides an in-depth technical comparison of qNMR with traditional chromatographic methods, supported by experimental insights and validation principles, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Principle of Quantitative NMR: A First-Principles Approach

Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard of the same compound, qNMR is a direct and primary analytical method.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[4] This allows for the determination of the molar ratio of different substances in a mixture directly from the spectrum without the need for identical reference materials for each component.[4] For absolute quantification and purity determination, a certified internal standard of known purity is added to the sample at a precisely known weight.[6][7][8]

The purity of the analyte (in this case, an acetamide compound) can then be calculated using the following equation:

Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * Purity_std

Where:

  • I_x and I_std are the integral areas of the signals for the analyte and the internal standard, respectively.[6][7]

  • N_x and N_std are the number of protons giving rise to the respective signals for the analyte and the internal standard.[6][7]

  • M_x and M_std are the molar masses of the analyte and the internal standard.[4]

  • m_x and m_std are the masses of the analyte and the internal standard.[4]

  • Purity_std is the certified purity of the internal standard.[7]

This inherent stoichiometric relationship makes qNMR a powerful tool for achieving SI-traceable measurements.[9]

A Head-to-Head Comparison: qNMR vs. HPLC for Acetamide Purity

The choice between qNMR and HPLC for purity assessment depends on various factors, including the stage of drug development, the nature of the impurities, and the desired level of accuracy and traceability.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the number of nuclei.[3][4]Comparative method based on detector response.
Reference Standard Requires a certified internal standard of a different compound.[5]Typically requires a certified reference standard of the analyte and each impurity.
Quantification Direct and absolute quantification without the need for response factors.[9][10]Relative quantification based on calibration curves and response factors.
Selectivity High selectivity based on chemical shifts; can distinguish structurally similar compounds.Dependent on chromatographic separation; co-elution can be a challenge.
Sample Preparation Simple and fast, involving accurate weighing and dissolution.[10]Can be more complex, involving filtration, dilution, and mobile phase preparation.
Analysis Time Generally faster per sample after initial setup.[11][12]Can be time-consuming due to long run times and column equilibration.
Sample Throughput Lower, especially when long relaxation delays are required for accuracy.[1]High throughput with autosamplers.
Sample Consumption Higher (milligrams).[1]Lower (micrograms).[1]
Sample Recovery Non-destructive; the sample can be recovered.[1]Destructive.[1]
Information Content Provides structural confirmation of the analyte and impurities alongside quantification.[1]Provides retention time and peak area/height.
Validation Method validation is crucial, focusing on parameters like accuracy, precision, linearity, and specificity.[13][14]Well-established validation protocols as per ICH guidelines.[14]
Cost Higher initial instrument cost, but potentially lower cost per sample due to reduced solvent and consumable usage.[11]Lower initial instrument cost, but ongoing costs for columns, solvents, and standards.

Experimental Protocol: Purity Assessment of an Acetamide Compound by ¹H qNMR

This section details a robust, self-validating protocol for determining the purity of an acetamide compound using ¹H qNMR with an internal standard.

Selection of Internal Standard and Solvent

The choice of the internal standard is critical for accurate qNMR.[8] Key criteria include:

  • High Purity: A certified reference material (CRM) with a known, high purity is essential.[5]

  • Signal Separation: The signals of the internal standard must not overlap with those of the acetamide analyte or any expected impurities.[7]

  • Chemical Inertness: The standard should not react with the analyte or the solvent.[7]

  • Solubility: The standard and analyte must be fully soluble in the chosen deuterated solvent.[8]

  • Simple Spectrum: A simple spectrum with sharp, well-resolved signals is preferable.

For acetamide compounds, common internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the specific structure of the analyte and the chosen solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

Sample Preparation

Accurate weighing is paramount for qNMR.[7]

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of the acetamide compound into a clean, dry vial. Record the weight to at least 0.01 mg.

  • Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard into the same vial. The molar ratio of the analyte to the standard should ideally be close to 1:1 to ensure comparable signal intensities.[7]

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

The acquisition parameters must be optimized for quantitative accuracy.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) that has been properly qualified.[15]

  • Pulse Angle: Use a 90° pulse angle to ensure maximum signal excitation.

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. This ensures complete relaxation and accurate integration. A preliminary T₁ measurement is recommended.

  • Acquisition Time (aq): Set a sufficiently long acquisition time to ensure good digital resolution (at least 4-5 data points across a typical peak).[6]

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

  • Temperature Control: Maintain a constant and stable temperature throughout the experiment.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a robust baseline correction algorithm to ensure accurate integration.

  • Integration: Integrate the selected, well-resolved signals for both the acetamide analyte and the internal standard. The integration region should cover the entire peak.

  • Purity Calculation: Use the formula provided in "The Principle of Quantitative NMR" section to calculate the purity of the acetamide compound. Perform at least three independent measurements to assess precision.[14]

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Acetamide Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Setup NMR Spectrometer transfer->setup_nmr set_params Optimize Acquisition Parameters (d1, ns, aq) setup_nmr->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire process_fid Process FID (FT, Phasing, Baseline) acquire->process_fid integrate Integrate Analyte & Standard Signals process_fid->integrate calculate Calculate Purity integrate->calculate report Report Results & Uncertainty calculate->report

Caption: Workflow for the purity assessment of an acetamide compound using qNMR.

Decision Framework: Selecting the Appropriate Analytical Technique

The choice between qNMR and other techniques is not always straightforward. The following decision tree can guide the selection process.

decision_tree start Purity Assessment of Acetamide Compound primary_method Is a primary/absolute quantification method required? start->primary_method structural_info Is structural confirmation of impurities needed? primary_method->structural_info No qnmr Use qNMR primary_method->qnmr Yes high_throughput Is high-throughput screening required? structural_info->high_throughput No structural_info->qnmr Yes trace_impurities Are trace-level impurities (<0.1%) the primary focus? high_throughput->trace_impurities No hplc Use HPLC high_throughput->hplc Yes ms Consider LC-MS trace_impurities->ms Yes orthogonal Use Orthogonal Methods (e.g., qNMR and HPLC) trace_impurities->orthogonal No

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a key intermediate whose purity and concentration must be meticulously controlled. The choice of an analytical method for its quantification carries significant implications for process optimization, quality control (QC), and regulatory compliance.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the quantification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). Beyond a simple side-by-side comparison, we will delve into the principles of cross-validation, a critical process for ensuring that different analytical methods yield comparable and reliable results. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols grounded in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is paramount for the rational development of any analytical method. These characteristics dictate choices regarding solvents, separation columns, and detection parameters.

Table 1: Physicochemical Properties of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Property Value Source
Molecular Formula C₉H₉ClN₂O₃ [4]
Molecular Weight 228.63 g/mol Inferred
Appearance Yellow Solid [5]
Melting Point 150-151 °C [4]
Solubility Sparingly soluble in cold water; Soluble in solvents like DMSO, PEG300, and Corn Oil. [6][7]

| pKa (Predicted) | 14.21 ± 0.70 |[4] |

The compound's aromatic structure and chromophores (nitro and acetamide groups) make it an excellent candidate for UV-Vis spectrophotometric detection, which is integral to HPLC-UV systems. Its predicted boiling point and potential for thermal lability necessitate careful consideration for Gas Chromatography, where derivatization might be beneficial to enhance volatility and stability.[8]

Methodology Cross-Validation: Ensuring Analytical Concordance

When multiple analytical methods are used across different laboratories, stages of development, or for different purposes (e.g., routine QC vs. stability testing), it is crucial to demonstrate that these methods produce equivalent results. This is the objective of cross-validation.[1][9] According to ICH Q2(R2) guidelines, cross-validation is an approach to show that two or more analytical procedures can be used for the same intended purpose by demonstrating that they meet the same predefined performance criteria.[1]

The process involves analyzing the same set of samples with both methods and statistically comparing the outcomes. This ensures the continuity and integrity of data throughout a product's lifecycle.

cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gc Method 2: GC-MS Analysis Sample Homogeneous Sample Batch Aliquots Split into Aliquots Sample->Aliquots HPLC_Analysis Quantify using Validated HPLC-UV Method Aliquots->HPLC_Analysis GC_Analysis Quantify using Validated GC-MS Method Aliquots->GC_Analysis HPLC_Results HPLC Data Set HPLC_Analysis->HPLC_Results Stat_Analysis Statistical Comparison (e.g., t-test, Bland-Altman plot) HPLC_Results->Stat_Analysis GC_Results GC-MS Data Set GC_Analysis->GC_Results GC_Results->Stat_Analysis Conclusion Conclusion on Method Concordance Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Comparative Performance of Analytical Methods

The selection of an analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of a validated HPLC-UV and GC-MS method for the quantification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, based on typical results for similar compounds and ICH validation criteria.[10][11]

Table 2: Comparison of Validation Parameters for HPLC-UV and GC-MS

Validation Parameter HPLC-UV GC-MS Rationale & Justification
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. HPLC is ideal for non-volatile compounds, while GC excels with volatile substances.[8]
Linearity Range 0.1 - 100 µg/mL 0.05 - 50 µg/mL HPLC often accommodates a wider linear range. GC sensitivity can be higher at the low end but may be limited by column or detector saturation at higher concentrations.
Correlation Coefficient (r²) > 0.999 > 0.998 Both methods are expected to show excellent linearity. A value >0.99 is generally required.[11]
Limit of Detection (LOD) ~0.02 µg/mL ~0.01 µg/mL GC-MS, particularly with Selected Ion Monitoring (SIM), can offer superior sensitivity over standard UV detection.
Limit of Quantitation (LOQ) ~0.07 µg/mL ~0.03 µg/mL The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (% Recovery) 98.0 - 102.0% 97.0 - 103.0% Both methods should demonstrate high accuracy. The acceptable range is typically 98-102% for an assay of a drug substance.[10][11]
Precision (% RSD) < 2.0% < 2.5% HPLC generally offers slightly better precision due to the high reproducibility of modern pumping systems. The FDA suggests an RSD of ≤1% for drug substances.[10]
Specificity High (Peak Purity) Very High (Mass Spec) HPLC-UV specificity is confirmed by peak purity analysis. GC-MS offers higher confidence through mass fragmentation patterns, which are unique to the compound.
Robustness Good Moderate HPLC methods are often more robust to minor changes in parameters like mobile phase composition. GC methods can be sensitive to injector temperature and gas flow rates.

| Sample Throughput | Moderate (10-15 min/run) | Moderate (15-25 min/run) | Run times are comparable, though GC often requires longer cooling times between injections. |

Experimental Protocols

Reproducibility and the ability to cross-validate results are underpinned by detailed methodologies. The following protocols for HPLC-UV and GC-MS are provided for the quantification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method offers high specificity and sensitivity and is considered a primary technique for quality control of non-volatile organic compounds.

Prep Prepare Mobile Phase (e.g., Acetonitrile:Water) Equilibrate Equilibrate HPLC System Prep->Equilibrate Stock Prepare Stock Standard (1 mg/mL in Methanol) Cal Prepare Calibration Standards (Serial Dilution) Stock->Cal Inject Inject Standards & Samples (e.g., 10 µL) Cal->Inject Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Inject Equilibrate->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 315 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for HPLC-UV quantification.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules like the target analyte.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). This composition should be optimized to achieve a retention time of approximately 5-8 minutes with good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. A maximum absorbance (λmax) is expected around 315 nm based on the nitroaromatic structure.[12]

  • Injection Volume: 10 µL.

2. Reagents and Standards Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide reference standard in a 25 mL volumetric flask with HPLC-grade methanol.[13] Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[12]

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[12]

3. System Suitability Before analysis, inject a mid-concentration standard five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are > 2000. These criteria ensure the system is operating with adequate precision and efficiency.[11]

4. Analysis and Quantification Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve using linear regression.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent separation efficiency and highly specific detection, making it ideal for confirming identity and quantifying the analyte, especially in complex matrices or when volatile impurities are of concern.

Stock Prepare Stock Standard (1 mg/mL in Dichloromethane) Cal Prepare Calibration Standards (Serial Dilution) Stock->Cal Deriv Optional: Derivatization (e.g., Silylation) Cal->Deriv Sample Prepare Sample Solution (Dissolve in Dichloromethane) Sample->Deriv Inject Inject Standards & Samples (1 µL, Splitless) Deriv->Inject Separate Temperature Programmed Separation (e.g., DB-5MS Column) Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for GC-MS quantification.

1. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and a mass selective detector.

  • Column: A low-to-mid polarity column such as a DB-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This phase provides good selectivity for a wide range of organic compounds.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C. This temperature must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

  • Oven Temperature Program: Initial temperature of 150 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program allows for the elution of solvents before ramping to a temperature that elutes the analyte.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Detection: The MS can be operated in full scan mode (e.g., m/z 50-300) for initial identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity during quantification.[15] Key ions would be selected from the analyte's mass spectrum.

2. Reagents and Standards Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask with GC-grade dichloromethane or another suitable volatile solvent.[8]

  • Calibration Standards: Prepare a series of standards (e.g., 0.05, 0.5, 5, 25, 50 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Preparation: Prepare sample solutions as described for HPLC, but using a GC-compatible solvent.

  • Derivatization (Optional): To improve peak shape and thermal stability, derivatization may be necessary. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to react with the active hydrogen on the amide group. This is a critical consideration, as underivatized amides can exhibit poor peak shape in GC.[8][14]

3. System Suitability Before analysis, inject a mid-concentration standard to verify system performance, including peak shape and signal-to-noise ratio.

4. Analysis and Quantification A calibration curve is generated by plotting the peak area of a characteristic ion (in SIM mode) or the total ion chromatogram (in scan mode) against concentration. The analyte concentration in the samples is then calculated from this curve.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV stands out as the preferred method for routine quality control applications. Its operational simplicity, high precision, and suitability for non-volatile compounds make it a workhorse in most analytical laboratories. It avoids the potential complications of thermal degradation and the need for derivatization.

  • GC-MS serves as an excellent confirmatory technique and is superior when higher sensitivity is required or when there is a need to analyze for volatile impurities simultaneously. The specificity of mass spectrometric detection is unparalleled and provides a high degree of confidence in the results.

A well-executed cross-validation study is essential to ensure data comparability if both methods are to be employed within a regulatory framework. By demonstrating concordance, an organization can leverage the strengths of each technique, ensuring a comprehensive and scientifically sound analytical control strategy for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Zhang, S. S., Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of N-(Substituted Phenyl)-2-Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug development. Among the promising scaffolds, N-(substituted phenyl)-2-chloroacetamides have garnered significant attention for their demonstrable efficacy against a range of pathogens.[1] This guide provides a comprehensive comparison of the antimicrobial activity of various N-(substituted phenyl)-2-chloroacetamide derivatives, offering researchers and drug development professionals a detailed analysis of their structure-activity relationships and experimental data to inform future research and development.

The biological activity of chloroacetamides is intrinsically linked to their chemical structure, particularly the nature and position of functional groups on the phenyl ring.[2][3] These modifications can significantly influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with microbial targets and its ability to traverse cellular membranes.[1][4] This guide will delve into these nuances, supported by experimental data from a systematic study of twelve newly synthesized derivatives.

I. Synthesis and Characterization: A Foundational Protocol

The synthesis of N-(substituted phenyl)-2-chloroacetamides is a well-established process, typically involving the acylation of a substituted aniline with chloroacetyl chloride.[5][6] This straightforward reaction provides a versatile platform for generating a diverse library of compounds for antimicrobial screening.

General Synthesis Protocol of N-(substituted phenyl)-2-chloroacetamides

This protocol outlines the general procedure for the synthesis of the compared N-(substituted phenyl)-2-chloroacetamide derivatives.

Materials:

  • Substituted aniline (1.0 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM) as solvent

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization or column chromatography supplies

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in dichloromethane (DCM) in a round bottom flask.

  • Add triethylamine (1.2 eq) to the solution to act as a base.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and then filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(substituted phenyl)-2-chloroacetamide derivative.[5]

II. Comparative Antimicrobial Activity

A study by Bogdanović et al. (2021) provides a robust dataset for comparing the antimicrobial activity of twelve distinct N-(substituted phenyl)-2-chloroacetamides.[1][2][3][4][7][8] The compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus - MRSA), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans).[2] The antimicrobial efficacy was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[1]

Data Summary: MIC, MBC, and MFC (µg/mL)

The following table summarizes the antimicrobial activity of the twelve synthesized N-(substituted phenyl)-2-chloroacetamide derivatives. Lower values indicate higher potency.

Compound IDSubstitution PatternS. aureus (MIC/MBC)MRSA (MIC/MBC)E. coli (MIC/MBC)C. albicans (MIC/MFC)
SP1 2-Cl125 / 250125 / 250500 / 1000250 / 500
SP2 3-Cl62.5 / 12562.5 / 125250 / 500125 / 250
SP3 4-Cl31.25 / 62.5 31.25 / 62.5 125 / 25062.5 / 125
SP4 3-Br62.5 / 12562.5 / 125250 / 500125 / 250
SP5 4-Br62.5 / 12562.5 / 125125 / 25062.5 / 125
SP6 4-F31.25 / 62.5 31.25 / 62.5 125 / 25062.5 / 125
SP7 4-I62.5 / 12562.5 / 125250 / 500125 / 250
SP8 4-COCH₃250 / 500250 / 5001000 / 2000500 / 1000
SP9 4-OH500 / 1000500 / 1000>4000 / >40001000 / 2000
SP10 3-CN125 / 250125 / 250500 / 1000250 / 500
SP11 4-CN250 / 500250 / 5001000 / 2000500 / 1000
SP12 2,4-di-Cl62.5 / 12562.5 / 125250 / 500125 / 250

Data sourced from Bogdanović et al. (2021).[4]

III. Structure-Activity Relationship (SAR) Analysis

The comparative data reveals clear structure-activity relationships, highlighting the critical role of the substituent's nature and position on the phenyl ring.

Key Observations:
  • Halogenated Substituents: Compounds bearing halogen substituents, particularly in the para-position (4-position), exhibited the most potent antimicrobial activity.[2][3][4][8] N-(4-chlorophenyl)-2-chloroacetamide (SP3) and N-(4-fluorophenyl)-2-chloroacetamide (SP6) were the most active compounds against Gram-positive bacteria (S. aureus and MRSA).[2][4] This enhanced activity is attributed to the high lipophilicity conferred by the halogenated phenyl ring, which facilitates passage across the microbial cell membrane.[1][2][4]

  • Positional Isomers: The position of the substituent significantly impacts activity. For instance, the 4-chloro derivative (SP3) was more active than the 2-chloro (SP1) and 3-chloro (SP2) derivatives.[4] This suggests that substitution at the para-position is optimal for antimicrobial efficacy within this series.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of strong electron-donating groups, such as a hydroxyl group (-OH) at the para-position (SP9), led to a significant decrease in antimicrobial activity. Conversely, electron-withdrawing groups like halogens and cyano groups were associated with better activity, although the effect of the cyano group was less pronounced than that of the halogens.

  • Gram-Positive vs. Gram-Negative Activity: All tested chloroacetamides were generally more effective against the Gram-positive bacteria (S. aureus and MRSA) than the Gram-negative bacterium (E. coli).[2][7] This difference is likely due to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of these compounds.

  • Antifungal Activity: The compounds demonstrated moderate activity against Candida albicans, with the halogenated derivatives again showing the highest potency.[2]

Proposed Mechanism of Action

The antimicrobial activity of chloroacetamides is believed to stem from their ability to act as alkylating agents.[9] The electrophilic α-carbon of the chloroacetyl group can react with nucleophilic residues (such as sulfhydryl groups in cysteine or amino groups in lysine) in essential microbial enzymes and proteins, leading to their inactivation and subsequent cell death. The lipophilicity of the N-substituted phenyl ring plays a crucial role in delivering the reactive chloroacetyl moiety to its intracellular targets.

G cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm Compound N-(substituted phenyl)- 2-chloroacetamide Penetration Membrane Penetration (Lipophilicity Dependent) Compound->Penetration Passive Diffusion Alkylation Alkylation Reaction Penetration->Alkylation Intracellular Accumulation Target Nucleophilic Target (e.g., Enzyme, Protein) Target->Alkylation Inactivation Target Inactivation Alkylation->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Proposed mechanism of action for N-(substituted phenyl)-2-chloroacetamides.

IV. Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

  • Incubator

Procedure:

  • Prepare a series of two-fold serial dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate. The final concentration range may vary, for example, from 32 to 4000 µg/mL.[1]

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the serially diluted test compounds.

  • Include a positive control well with a known effective antibiotic, a negative control well with uninoculated broth, and a solvent control well to ensure the solvent does not inhibit microbial growth.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC or MFC.

G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc_mfc Determine MBC/MFC (≥99.9% killing) incubate_agar->read_mbc_mfc end End read_mbc_mfc->end

Caption: Workflow for MIC and MBC/MFC determination by broth microdilution.

V. Conclusion and Future Directions

The comparative analysis of N-(substituted phenyl)-2-chloroacetamides underscores the significant potential of this chemical class as a source of new antimicrobial agents. The key takeaways from this guide are:

  • Halogenation is Key: Para-halogenated derivatives, particularly those with chlorine and fluorine, are the most promising candidates for further development due to their superior activity against Gram-positive bacteria and Candida albicans.[2][3][4]

  • Lipophilicity as a Guiding Principle: The lipophilicity of the substituted phenyl ring is a critical determinant of antimicrobial potency, likely by facilitating transport across microbial membranes.[1]

  • Further Optimization is Warranted: While potent against Gram-positive organisms, the activity against Gram-negative bacteria is less pronounced. Future medicinal chemistry efforts could focus on modifications to enhance penetration through the Gram-negative outer membrane.

This guide provides a solid foundation for researchers in the field. The presented data and protocols can aid in the rational design of more potent and selective N-(substituted phenyl)-2-chloroacetamide derivatives, ultimately contributing to the development of novel therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • ResearchGate. (2021). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • TechnoRep. (n.d.). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. TechnoRep. [Link]

  • View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (n.d.). Retrieved from [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Al Khatib, A., et al. (2025). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. ResearchGate. [Link]

  • da Silva, A. C. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed Central. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate reagents is paramount to achieving optimal yields, purity, and process efficiency. 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a key intermediate, valued for its role as an alkylating agent in the construction of complex molecular architectures. This guide provides an in-depth comparison of this reagent with its logical alternatives, grounded in established chemical principles and supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

The Role of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: A Versatile Electrophile

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is primarily employed as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring system activates the carbon-chlorine bond, making it susceptible to attack by a wide range of nucleophiles, most notably amines and thiols.

A prominent application of a closely related analogue, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[1] In this context, the chloroacetamide moiety serves as a crucial building block for introducing a side chain via N-alkylation of a secondary amine.[2][3]

The core reactivity of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide can be visualized as a classic SN2 reaction, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group.

Caption: Generalized SN2 reaction of a chloroacetamide.

Primary Alternatives: The Impact of the Halogen Leaving Group

The most direct alternatives to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide involve substitution of the chlorine atom with other halogens, namely bromine and iodine. The choice of halogen has a profound impact on the reactivity of the molecule, a principle well-established in the study of nucleophilic substitution reactions.[4]

The reactivity of haloacetamides in SN2 reactions is primarily dictated by the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is a consequence of the bond strengths (C-Cl > C-Br > C-I) and the polarizability of the halide ion.[4]

Therefore, the expected order of reactivity for N-(2-methyl-5-nitrophenyl)-2-haloacetamides is:

Iodoacetamide > Bromoacetamide > Chloroacetamide

This increased reactivity can translate to significant practical advantages in the laboratory, such as lower reaction temperatures, shorter reaction times, and potentially the use of milder bases.

Comparative Performance Analysis

While direct, side-by-side experimental data for the specific N-(2-methyl-5-nitrophenyl)acetamide series is not extensively published, we can extrapolate from the well-understood principles of nucleophilic substitution to construct a comparative performance guide.

ReagentRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
2-chloro- N-(2-methyl-5-nitrophenyl)acetamideBaselineHigher temperatures, stronger bases, longer reaction times.[5]Cost-effective, readily available starting materials (chloroacetyl chloride).[2]Harsher conditions may lead to side reactions or degradation of sensitive substrates.
2-bromo- N-(2-methyl-5-nitrophenyl)acetamideHigherMilder temperatures, less basic conditions, shorter reaction times.Faster reactions, potentially higher yields due to reduced side reactions.[6]Higher cost of bromoacetylating agents, potential for over-alkylation.
2-iodo- N-(2-methyl-5-nitrophenyl)acetamideHighestCan often react at or below room temperature with weaker bases.Very high reactivity allows for mildest conditions, suitable for delicate substrates.[6]Highest cost, potential for reagent instability (light sensitivity).

Experimental Protocols: A Framework for Comparison

To objectively evaluate these alternatives in your specific application, a standardized experimental protocol is essential. The following protocol outlines a general procedure for the N-alkylation of a secondary amine, which can be adapted for each of the haloacetamide reagents.

General Protocol for N-Alkylation of a Secondary Amine

Materials:

  • N-(2-methyl-5-nitrophenyl)-2-haloacetamide (chloro, bromo, or iodo)

  • Secondary amine (e.g., N-methylpiperazine)

  • Aprotic polar solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the secondary amine (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq).

  • Stir the mixture under an inert atmosphere.

  • Add a solution of the N-(2-methyl-5-nitrophenyl)-2-haloacetamide (1.0 eq) in the solvent dropwise at a controlled temperature (e.g., start at 0°C and allow to warm to room temperature for iodo- and bromo- derivatives; heating may be required for the chloro- derivative).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Self-Validation: The success of the protocol is validated by the characterization of the product (e.g., NMR, Mass Spectrometry) and the assessment of its purity (e.g., HPLC). By keeping the molar ratios and concentrations constant, a direct comparison of reaction time, temperature, and yield can be made between the different haloacetamide reagents.

start Dissolve secondary amine and base in solvent add_reagent Add haloacetamide solution dropwise start->add_reagent monitor Monitor reaction progress (TLC/LC-MS) add_reagent->monitor workup Quench, extract, and wash monitor->workup purify Purify the product workup->purify characterize Characterize and assess purity purify->characterize

Caption: Experimental workflow for comparative N-alkylation.

Beyond Haloacetamides: Alternative Synthetic Strategies

For certain applications, it may be advantageous to consider entirely different approaches to forming the desired carbon-nitrogen bond, thereby avoiding the use of haloacetamides altogether.

a) Reductive Amination

Reductive amination is a powerful and often preferred method for forming C-N bonds, particularly when dealing with primary and secondary amines.[7] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. To achieve the same product as from the haloacetamide route, one would start with a glyoxylic acid derivative.

Advantages:

  • Avoids the use of highly reactive and potentially toxic alkylating agents.

  • Generally high selectivity, reducing the likelihood of over-alkylation.[7]

  • Mild reaction conditions are often possible.

Disadvantages:

  • Requires a suitable aldehyde precursor, which may not be readily available.

  • The choice of reducing agent is critical to avoid side reactions.

b) Other Alkylating Agents

A variety of other electrophiles can be used for the alkylation of amines, each with its own reactivity profile and substrate scope.[8] These include:

  • Alkyl sulfonates (tosylates, mesylates): These are excellent leaving groups, leading to high reactivity, often comparable to or exceeding that of bromoacetamides.

  • Epoxides: Ring-opening of epoxides with amines is a clean and efficient way to form β-amino alcohols.

  • Alcohols (via borrowing hydrogen catalysis): This greener approach uses alcohols as alkylating agents, with water as the only byproduct.[9]

The choice of an alternative alkylating agent will depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions.

Conclusion and Future Perspectives

While 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a valuable and cost-effective reagent, its bromo- and iodo- analogues offer significant advantages in terms of reactivity, allowing for milder and more efficient synthetic transformations. The principles of nucleophilic substitution provide a solid theoretical framework for predicting this trend, which should be validated experimentally for each specific application.

For researchers and drug development professionals, the key takeaway is the importance of considering the full spectrum of available reagents and synthetic methodologies. By moving beyond the default chloro-derivative and exploring more reactive haloacetamides or alternative strategies like reductive amination, it is possible to optimize synthetic routes, improve yields, and ultimately accelerate the drug development process. The initial investment in slightly more expensive but more reactive reagents can often be offset by savings in time, energy, and purification costs.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide (CAS No: 2653-16-9). apicule. [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate.
  • Amine alkylation. Wikipedia. [Link]

  • 23.7: Alkylation of the Alpha-Carbon via the Enamine Pathway. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Alpha Alkylation. Chad's Prep®. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]

  • 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. LookChem. [Link]

  • Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. PubMed. [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]

  • N-(2-Methyl-5-nitrophenyl)acetamide. MySkinRecipes. [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

  • Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. FIUnix Faculty Sites. [Link]

  • N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]

  • Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Academia.edu. [Link]

  • 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. PubChem. [Link]

  • Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-. SIELC Technologies. [Link]

  • What is nucleophilic substitution?. Chemguide. [Link]

  • Nucleophilic substitution reactions. Khan Academy. [Link]

Sources

Comparative Efficacy of Kinase Inhibitors Derived from Different Chloroacetamide Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<_

Abstract

Targeted covalent inhibitors have revolutionized the landscape of kinase-targeted therapies, offering prolonged target engagement and enhanced potency. The chloroacetamide group is a potent electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic residues like cysteine, making it a valuable component in inhibitor design.[1][2] This guide provides a comparative analysis of kinase inhibitors derived from different chloroacetamide precursors. We delve into the underlying chemical principles, compare their efficacy using key performance metrics, provide detailed experimental protocols for their evaluation, and discuss the critical factors researchers must consider during the drug discovery process.

Introduction: The Rise of Covalent Kinase Inhibition

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] While traditional non-covalent inhibitors have seen significant success, they can be limited by factors such as short duration of action and the need for high, continuous dosing. Covalent inhibitors overcome these limitations by forming a stable bond with their target protein.[2][5]

This process typically involves two steps: an initial, reversible non-covalent binding event (governed by the inhibition constant, KI), followed by an irreversible covalent bond formation step (governed by the rate constant, kinact).[6] The efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.[7]

The chloroacetamide moiety is a highly reactive electrophilic "warhead" that readily undergoes nucleophilic substitution with the thiol group of a cysteine residue within the kinase's active site.[1][8][9] This targeted reactivity, when coupled with a selective kinase-binding scaffold, results in potent and durable inhibition. While sometimes considered overly reactive, this property allows for the unambiguous detection of covalent binding.[1] The choice of the precursor molecule, which forms the core scaffold of the inhibitor, is critical as it dictates the inhibitor's selectivity and overall physicochemical properties.

The Covalent Inhibition Mechanism

The fundamental mechanism involves the nucleophilic attack by a cysteine residue on the electrophilic carbon of the chloroacetamide warhead.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding Kinase_Cys Kinase + Cys-SH Complex [Kinase-Cys-SH···Inhibitor-ClAc] Non-covalent Complex Kinase_Cys->Complex KI (fast equilibrium) Inhibitor_ClAc Inhibitor-Scaffold-NH-CO-CH₂Cl Complex->Kinase_Cys Covalent_Adduct Kinase-S-CH₂-CO-NH-Scaffold Covalent Adduct + HCl Complex->Covalent_Adduct kinact (slow, rate-limiting)

Caption: Mechanism of irreversible inhibition by a chloroacetamide warhead.

Comparative Analysis: Precursor Scaffolds and Their Impact on Efficacy

The efficacy of a chloroacetamide-based inhibitor is not solely dependent on the warhead itself but is profoundly influenced by the precursor scaffold to which it is attached. Different scaffolds will position the chloroacetamide group differently within the ATP-binding pocket, affecting both on-target potency and off-target selectivity.

For this guide, we will compare two hypothetical, yet representative, inhibitors derived from distinct precursor classes:

  • Inhibitor A (Pyridine-based Precursor): A common heterocyclic scaffold known for forming key hydrogen bonds within the kinase hinge region.[10]

  • Inhibitor B (Indazole-based Precursor): Another privileged scaffold in kinase inhibitor design, often providing a different vector for exploring pocket geometries.[10]

The following table summarizes hypothetical, yet realistic, efficacy data for these two inhibitors against a target kinase (e.g., a Bruton's Tyrosine Kinase - BTK) and a common off-target kinase (e.g., Epidermal Growth Factor Receptor - EGFR).

ParameterInhibitor A (Pyridine-based)Inhibitor B (Indazole-based)Significance
Target: BTK
IC50 (Biochemical)5.2 nM15.8 nMPotency of target inhibition
kinact/KI (M-1s-1)1.5 x 1050.8 x 105Covalent binding efficiency
IC50 (Cell-based)25 nM60 nMCellular efficacy
Off-Target: EGFR
IC50 (Biochemical)> 10,000 nM850 nMSelectivity against off-target
Selectivity Index
(IC50 EGFR / IC50 BTK)> 1900~54Higher value indicates better selectivity

Analysis: In this comparison, Inhibitor A, derived from a pyridine precursor, demonstrates superior on-target potency both in biochemical and cell-based assays.[11] Crucially, its selectivity for BTK over EGFR is significantly higher than that of Inhibitor B. This suggests that the pyridine scaffold achieves a more optimal orientation within the BTK active site, facilitating both potent initial binding (KI) and efficient covalent reaction (kinact), while avoiding productive interactions within the EGFR active site. The discrepancy between biochemical and cellular IC50 values is expected, as factors like cell membrane permeability and intracellular ATP concentrations come into play.[11][12]

Experimental Protocols for Efficacy Evaluation

To generate the comparative data shown above, a series of robust and validated assays are required. The trustworthiness of the comparison depends on the meticulous execution of these protocols.[13]

Overall Evaluation Workflow

The process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.[3][14]

Caption: Workflow for comparing kinase inhibitor efficacy.

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] It is a robust method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Kinase-specific substrate peptide

  • ATP at Km concentration

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • Test Inhibitors (serially diluted in DMSO, then buffer)

  • White, opaque 384-well assay plates

Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of Inhibitor A and Inhibitor B, starting from 100 µM down to picomolar concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Set up Kinase Reaction: To each well of a 384-well plate, add 2.5 µL of inhibitor dilution (or DMSO vehicle for control).

  • Initiate Reaction: Add 2.5 µL of a 2X enzyme/substrate/ATP mix to all wells to start the reaction.

    • Expert Insight: Pre-incubating the enzyme and inhibitor for a set period (e.g., 30 minutes) before adding ATP can be done, but for covalent inhibitors, a time-dependent IC50 assay (see Protocol 2) is more informative. For a standard endpoint IC50, the reaction time must be kept consistent and within the linear range of the enzyme kinetics.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using no-enzyme (0% activity) and DMSO-only (100% activity) controls. Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Potency Determination (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[11] It is used to measure the effect of the inhibitor on the proliferation of a cancer cell line dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a lymphoma cell line for BTK)

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Inhibitors (serially diluted)

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • White, opaque 96-well cell culture plates

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, add 1 µL of serially diluted inhibitor to each well. Include DMSO-only wells as a vehicle control.

    • Trustworthiness Check: It is critical to perform a DMSO tolerance test on your cell line beforehand to ensure the final solvent concentration is not cytotoxic.

  • Incubate: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (for a total volume of 200 µL).

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control cells (100% viability). Plot the normalized viability versus the log of inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50.

Conclusion and Future Perspectives

The selection of a precursor scaffold is a pivotal decision in the design of chloroacetamide-based kinase inhibitors. As our comparative analysis illustrates, the scaffold dictates not only the potency against the intended target but, more importantly, the selectivity profile across the kinome. A pyridine-based precursor (Inhibitor A) showed a more favorable profile in our hypothetical case study, highlighting the importance of optimizing the non-covalent interactions that correctly position the covalent warhead.

Researchers and drug development professionals must employ a multi-faceted evaluation strategy, progressing from high-throughput biochemical screens to more complex cell-based assays that measure target engagement and downstream pathway modulation.[13][15] The protocols detailed in this guide provide a validated framework for such a comparison.

Future advancements may focus on developing chloroacetamide precursors with even greater specificity or incorporating reversible covalent mechanisms to fine-tune the inhibitor's residence time and potentially mitigate off-target risks.[1][16] Ultimately, a deep understanding of the structure-activity relationship, grounded in rigorous and reproducible experimental data, is the key to developing the next generation of highly effective and safe covalent kinase inhibitors.

References
  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26). Vertex AI Search.
  • Chloroacetamides - Enamine. Enamine.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022-11-10). PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022-12-05). PubMed.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Advanced approaches of developing targeted covalent drugs. PMC - NIH.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024-11-01). NIH.
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018-07-01). AACR Journals.
  • Covalent Inhibitors: To Infinity and Beyond. (2024-06-24). Journal of Medicinal Chemistry.
  • Idealised values for the potency (IC 50 ) of an inhibitor with....
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
  • Design and synthesis of Rho kinase inhibitors (I). PubMed.
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evalu
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of deep, informed safety.

Foundational Safety and Hazard Assessment: Understanding the Risks

Before any disposal activities commence, a thorough understanding of the hazards associated with 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is paramount. While comprehensive toxicological data for this specific compound may not be extensively published, analysis of its structural motifs—a chlorinated acetamide and a nitroaromatic ring—along with available Safety Data Sheets (SDS) for analogous compounds, allows for a robust hazard assessment.[1]

The primary hazards are summarized below:

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Oral, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1][2]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Ocular
Specific Target Organ Toxicity May cause respiratory irritation.[2]Inhalation

This table summarizes the potential hazards based on GHS classifications for the compound and its structural analogs.

The causality for these hazards lies in the compound's chemical reactivity. The chloroacetamide moiety can act as an alkylating agent, potentially reacting with biological macromolecules. The nitroaromatic group, a common feature in many biologically active and potentially hazardous compounds, contributes to its overall toxicological profile.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures. This is not merely a regulatory requirement but a critical first line of defense against chemical exposure.

  • Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are essential to protect against accidental splashes or the generation of airborne dust particles.[1][2] Standard safety glasses do not provide a sufficient seal.

  • Skin Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many solid chemicals. Always inspect gloves for any signs of degradation or perforation before use.[2][3] A lab coat or chemical-resistant apron should also be worn.[4][5]

  • Respiratory Protection: In situations where dust may be generated, such as during a spill cleanup or transfer of the solid material, a NIOSH/MSHA-approved respirator is necessary.[1][3] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition

The guiding principle for the disposal of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is the prevention of environmental release and ensuring the waste is managed by qualified professionals.[1] Do not discharge this chemical or its containers into sewer systems or waterways.[4][6]

Step 1: Segregation and Containment
  • Initial Containment: Following experimental use, any residual 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide should be collected in a designated, properly labeled waste container.

  • Labeling: The container must be clearly labeled with the full chemical name: "2-chloro-N-(2-methyl-5-nitrophenyl)acetamide," the approximate quantity, and the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[2][4]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions.[3][7]

Step 2: Handling Spills and Contaminated Materials
  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Control Dust: Avoid any actions that could generate dust.[2][4] If necessary, gently cover the spill with an absorbent material to minimize airborne particles.

  • Cleanup: Wearing the full complement of prescribed PPE, carefully sweep up the spilled solid material.[2][3] Use non-sparking tools to prevent ignition sources.[4]

  • Containment of Spill Debris: Place the swept-up material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2]

Step 3: Interim Storage
  • Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel.[3]

  • Conditions: Keep the container in a cool, dry place, away from direct sunlight and sources of ignition.[3][4]

Step 4: Professional Waste Disposal
  • Licensed Disposal Service: The ultimate disposal of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide must be conducted by a licensed professional waste disposal service.[2] These companies have the expertise and facilities to handle and treat hazardous chemical waste in compliance with all local, state, and federal regulations.

  • Method of Disposal: The recommended method for the final disposition of this compound is high-temperature incineration at a licensed chemical destruction plant.[4][6] This process ensures the complete destruction of the molecule. The inclusion of a flue gas scrubber in the incineration process is crucial to neutralize potentially hazardous combustion byproducts like hydrogen chloride and nitrogen oxides.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

DisposalWorkflow cluster_0 On-Site Management cluster_1 Off-Site Disposition start Start: Unused/Waste 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide segregate Segregate and Contain in Labeled, Sealed Container start->segregate spill Spill Occurs start->spill storage Store in Designated Hazardous Waste Area segregate->storage spill->segregate No cleanup Spill Cleanup: 1. Wear Full PPE 2. Avoid Dust Generation 3. Sweep into Waste Container spill->cleanup Yes cleanup->segregate professional_disposal Arrange Pickup by Licensed Professional Waste Disposal Service storage->professional_disposal incineration High-Temperature Incineration with Flue Gas Scrubbing professional_disposal->incineration end_process End: Compliant Disposal incineration->end_process

Caption: Disposal workflow for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

By adhering to these scientifically sound and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, upholding their commitment to personal safety and environmental stewardship.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, while a potentially valuable intermediate, requires meticulous handling due to its structural alerts. This guide synthesizes critical safety information and field-proven best practices to ensure both your personal safety and the integrity of your research. We will move beyond a simple checklist, delving into the causality behind these procedures to build a culture of intrinsic safety within your laboratory.

Hazard Profile: A Synthesis of Precaution

Data from close analogs like 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide and the parent compound 2-Chloroacetamide suggest the following potential hazards[1][2]:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin[1][2].

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye damage[1].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

  • Sensitization: May cause an allergic skin reaction upon repeated contact[2].

  • Reproductive Toxicity: The 2-chloroacetamide moiety is suspected of damaging fertility or the unborn child[2][3].

Given these significant risks, a thorough risk assessment is mandatory before any work begins. All handling of this compound must be performed under the assumption that it is hazardous.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one.

  • Chemical Fume Hood: All manipulations of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and potential vapors[4][5].

  • Ventilation: Ensure the fume hood has proper exhaust ventilation. The area where the compound is stored should also be well-ventilated[1][4].

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be based on a comprehensive risk assessment. The following table summarizes the minimum required PPE for handling 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Body Part Required PPE Rationale & Specification
Hands Double-gloving: Butyl rubber or Viton® outer glove, Nitrile inner glove.The nitroaromatic structure necessitates high-resistance gloves. Butyl rubber is specifically recommended for nitrocompounds[6]. Nitrile provides good splash protection and dexterity. Gloves must be inspected before use and removed without touching the outer surface[5].
Eyes/Face Safety glasses with side shields and a face shield.Standard safety glasses are insufficient. A face shield is required to protect against splashes and accidental dust exposure to the entire face when handling larger quantities or during transfers[1][5].
Body Flame-resistant laboratory coat, fully buttoned.A lab coat is the minimum requirement. Ensure it is clean and changed regularly, especially after any potential contamination. Do not take lab coats home[3].
Respiratory NIOSH-approved respirator (e.g., N95 for dusts)Required if there is a risk of aerosol or dust generation that cannot be fully contained within a fume hood. Consult your institution's Environmental Health & Safety (EHS) department for respirator fit-testing and selection[3][4].
Procedural Workflow for Safe Handling

The following diagram and step-by-step guide outline the critical stages of handling this compound, from initial receipt to final disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Review SDS of Analogs & Conduct Risk Assessment b Verify Fume Hood Certification a->b c Assemble & Inspect All PPE b->c d Weigh Compound on Tared Weigh Paper c->d Proceed to Handling e Carefully Transfer to Reaction Vessel d->e f Add Solvent & Proceed with Reaction e->f g Seal & Label all Vessels f->g h Decontaminate Work Surface g->h Post-Reaction i Segregate Waste Streams (Solid vs. Liquid) h->i j Dispose of Outer Gloves in Hazardous Waste i->j k Wash Hands Thoroughly j->k

Caption: Safe handling workflow for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the lab, conduct a thorough risk assessment for your specific procedure.

    • Verify that the chemical fume hood you will be using has a current certification sticker.

    • Don all required PPE as outlined in the table above. Pay close attention to your gloves, inspecting for any tears or defects.

  • Handling in the Fume Hood:

    • When weighing the solid compound, use a tared weigh paper or a container within the fume hood to minimize dust. Avoid creating dust clouds[1][5].

    • Carefully transfer the compound to the reaction vessel. If possible, use a powder funnel.

    • Add solvents slowly to avoid splashing.

    • Ensure all containers holding the compound or its solutions are clearly and accurately labeled.

  • Cleanup and Disposal:

    • Spills: In case of a small spill, carefully sweep up the solid material, moistening it first to prevent dusting if appropriate[3]. Place it in a sealed, labeled container for hazardous waste. Decontaminate the area with an appropriate solvent and soap and water. For large spills, evacuate the area and contact your EHS department immediately[5].

    • Waste Disposal: This material must be disposed of as hazardous waste. Do not let the product enter drains[4][5].

      • Solid Waste: Contaminated gloves, weigh papers, and other disposable materials should be placed in a designated, sealed hazardous waste container[7].

      • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container, segregated by chemical compatibility.

    • Decontamination: After handling is complete, wipe down the work surface in the fume hood.

    • Doffing PPE: Remove your outer gloves first, followed by your lab coat and face shield. Remove inner gloves last using a technique that avoids skin contact with the outer surface[5].

    • Hygiene: Wash your hands thoroughly with soap and water after removing your PPE[1].

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[1].

By adhering to these stringent protocols, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your vital research.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2-azido-N-(2-chlorophenyl)acetamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroacetamide.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroacetamide.
  • Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Angene Chemical. (2021). Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide.
  • ILO and WHO. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE.
  • Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • PENTA. (2023). Safety Data Sheet: Acetamide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Acetamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2'-Nitroacetanilide.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.